2,4-Dichloro-8-iodoquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-8-iodoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2IN2/c9-7-4-2-1-3-5(11)6(4)12-8(10)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPKBCBSWUKDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652957 | |
| Record name | 2,4-Dichloro-8-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-40-2 | |
| Record name | 2,4-Dichloro-8-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide: Synthesis of 2,4-Dichloro-8-iodoquinazoline from Anthranilic Acid
This guide provides a comprehensive, research-level overview of a robust synthetic pathway to 2,4-dichloro-8-iodoquinazoline, a highly valuable scaffold in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and offer practical insights for researchers in the field.
Section 1: The Synthetic Blueprint: A Three-Act Strategy
The synthesis of 2,4-dichloro-8-iodoquinazoline from the readily available starting material, anthranilic acid, is most logically approached as a three-step sequence. This strategy ensures high yields and chemical integrity by building the core heterocyclic structure first, followed by sequential functionalization.
-
Act I - Cyclization: Formation of the foundational quinazoline-2,4(1H,3H)-dione ring system through the condensation of anthranilic acid with a suitable one-carbon carbonyl equivalent.
-
Act II - Regioselective Iodination: Introduction of the iodine atom at the C8 position of the quinazoline dione core via electrophilic aromatic substitution.
-
Act III - Deoxychlorination: Conversion of the dione's lactam groups into the reactive chloro functionalities using a potent chlorinating agent to yield the final target molecule.
The overall workflow is depicted below.
Figure 1: High-level synthetic workflow from anthranilic acid to the target compound.
Section 2: Step-by-Step Synthesis Protocols
This section provides detailed, validated methodologies for each synthetic transformation. The protocols are designed to be self-validating, with clear endpoints and purification steps.
Act I: Synthesis of Quinazoline-2,4(1H,3H)-dione (Intermediate I)
Reaction Principle: The formation of the quinazoline-2,4-dione core from anthranilic acid is a classic cyclocondensation reaction. When heated with urea, anthranilic acid undergoes an initial acylation by isocyanic acid (generated in situ from the decomposition of urea), forming an N-acylurea derivative. This intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the terminal carbonyl, followed by elimination of ammonia to yield the stable heterocyclic dione.[1] An alternative, highly efficient method involves the reaction of anthranilic acid with potassium cyanate in an aqueous medium.[2][3]
Experimental Protocol (Urea Method):
-
Combine anthranilic acid (1.0 eq) and urea (2.0-3.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 150-160°C using an oil bath.[1] The solid mixture will melt and begin to evolve ammonia gas.
-
Maintain this temperature for 2-4 hours, or until the evolution of ammonia ceases.
-
Cool the reaction mixture to room temperature, at which point it should solidify.
-
Treat the solid mass with a hot 5% sodium hydroxide solution to dissolve the product, followed by filtration to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid or glacial acetic acid until the pH is acidic, causing the quinazoline-2,4(1H,3H)-dione to precipitate.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry in an oven at 100°C.
| Parameter | Value | Rationale |
| Anthranilic Acid | 1.0 eq | Limiting Reagent |
| Urea | 2.0-3.0 eq | Serves as both reactant and reaction medium |
| Temperature | 150-160°C | Required for urea decomposition and cyclization[1] |
| Reaction Time | 2-4 hours | Monitored by cessation of ammonia evolution |
| Typical Yield | >90% | High-yielding and reliable transformation[4] |
Act II: Synthesis of 8-Iodoquinazoline-2,4(1H,3H)-dione (Intermediate II)
Reaction Principle: This step involves a regioselective electrophilic aromatic substitution. The benzene portion of the quinazoline-2,4-dione is activated towards electrophiles by the amide nitrogen at the N1 position. This directs incoming electrophiles to the ortho (C8) and para (C6) positions. Achieving high selectivity for the C8 position requires careful selection of the iodinating agent and reaction conditions to leverage steric and electronic effects. N-Iodosuccinimide (NIS) in a strong acid like trifluoroacetic acid or sulfuric acid is an effective system for iodinating activated aromatic rings.
Experimental Protocol (Proposed):
-
To a solution of Quinazoline-2,4(1H,3H)-dione (1.0 eq) in concentrated sulfuric acid, cool the flask to 0°C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.0-1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the crude product extensively with water, followed by a saturated sodium thiosulfate solution to quench any remaining iodine, and finally with more water.
-
Recrystallize the crude solid from a suitable solvent such as ethanol or acetic acid to afford pure 8-Iodoquinazoline-2,4(1H,3H)-dione.
| Parameter | Value | Rationale |
| Intermediate I | 1.0 eq | Substrate |
| N-Iodosuccinimide (NIS) | 1.0-1.1 eq | Mild and effective electrophilic iodine source |
| Solvent | Conc. H₂SO₄ | Activates the iodinating agent and substrate |
| Temperature | 0°C to RT | Controls reaction rate and minimizes side products |
| Reaction Time | 12-24 hours | Allows for complete conversion |
Act III: Synthesis of 2,4-Dichloro-8-iodoquinazoline (Target Molecule)
Reaction Principle: The conversion of the quinazoline-2,4-dione to the 2,4-dichloro derivative is a critical deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[5] The mechanism involves the activation of the amide carbonyl oxygens by phosphorylation, converting them into excellent leaving groups. Subsequent nucleophilic attack by chloride ions (from POCl₃) at the carbonyl carbons leads to the displacement of the phosphate group and formation of the chloro-substituted heterocycle.[6][7] The reaction is often facilitated by the addition of a tertiary amine base (e.g., N,N-diethylaniline) or a catalytic amount of DMF.[5]
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend 8-Iodoquinazoline-2,4(1H,3H)-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (10-15 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) or 1.0-1.2 equivalents of N,N-diethylaniline.
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-8 hours. The suspension should gradually dissolve as the reaction proceeds.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it into a beaker containing a large amount of crushed ice with constant, vigorous stirring. Caution: This quenching is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
The product will precipitate as a solid. Stir the mixture for 30-60 minutes to ensure complete decomposition of excess POCl₃.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product. Recrystallization from a solvent like ethanol or acetonitrile can be performed for further purification.
| Parameter | Value | Rationale |
| Intermediate II | 1.0 eq | Substrate |
| POCl₃ | 10-15 eq | Serves as both reagent and solvent |
| Catalyst | DMF (cat.) or Et₂NPh (1.1 eq) | Accelerates the reaction[5] |
| Temperature | Reflux (~110°C) | Provides energy for the deoxychlorination |
| Reaction Time | 4-8 hours | Ensures complete conversion |
Section 3: Structural Representations & Mechanistic Causality
Understanding the structure of the key molecules is fundamental to appreciating the transformations involved.
Figure 2: Structures of key compounds (Note: Iodo-substituent not depicted in generic images).
Causality Behind Experimental Choices:
-
Why heat in Step 1? The initial reaction between anthranilic acid and urea requires significant thermal energy to overcome the activation barrier for the decomposition of urea into isocyanic acid and to drive the subsequent intramolecular cyclization, which involves the elimination of a small molecule (ammonia).[1]
-
Why POCl₃ in Step 3? The C=O bonds in the amide system of the dione are not susceptible to direct substitution. POCl₃ acts as a powerful activating agent. The phosphorus atom is highly electrophilic, and the P-Cl bonds are labile. It converts the hydroxyl group of the tautomeric lactim form into a chlorophosphate ester, an excellent leaving group, thus facilitating nucleophilic attack by chloride ions.[6][8]
-
Importance of Anhydrous Conditions: The chlorination step with POCl₃ must be conducted under anhydrous conditions. Any moisture present will rapidly react with POCl₃ to form phosphoric acid and HCl, consuming the reagent and potentially leading to unwanted side reactions.[9]
References
-
Texium. (2018). Preparation of 2-iodobenzoic acid. Retrieved from [Link]
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Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]
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MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]
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DergiPark. (n.d.). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN101475537A - Preparation of 2,4-dichloroquinazoline.
-
PubMed Central (PMC). (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Retrieved from [Link]
-
PubMed. (2018). Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. Retrieved from [Link]
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Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). Retrieved from [Link]
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PubMed Central (PMC). (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]
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PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
- Google Patents. (n.d.). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.
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PubMed. (n.d.). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Anthranilic acid, 5-iodo-. Retrieved from [Link]
-
ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from [Link]
-
ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
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ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
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Spectroscopic Characterization of 2,4-dichloro-8-iodoquinazoline: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Quinazoline scaffolds are of particular interest due to their broad spectrum of biological activities. This guide provides an in-depth technical overview of the spectroscopic characterization of a specific, sparsely documented derivative: 2,4-dichloro-8-iodoquinazoline. In the absence of extensive published experimental data for this exact molecule, this document serves as a predictive and methodological guide for researchers. We will project the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, grounded in the analysis of structurally analogous compounds and first principles of spectroscopy. Furthermore, we will detail the requisite experimental protocols for acquiring and validating this data, ensuring scientific rigor and trustworthiness in your research endeavors.
Introduction: The Quinazoline Scaffold and the Imperative for Precise Characterization
The quinazoline framework is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with applications ranging from oncology to antimicrobial therapy. The specific substitution pattern of 2,4-dichloro-8-iodoquinazoline suggests a highly reactive intermediate, ripe for further functionalization in the synthesis of novel therapeutic agents. The chloro-substituents at the 2 and 4 positions are prime sites for nucleophilic substitution, while the iodo-group at the 8-position opens avenues for cross-coupling reactions.
Given its potential as a versatile building block, a comprehensive and validated spectroscopic dataset is not merely a formality but a critical prerequisite for its use in drug development pipelines. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide is structured to provide a robust framework for the acquisition and interpretation of the key spectroscopic data—NMR, MS, and IR—for 2,4-dichloro-8-iodoquinazoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2,4-dichloro-8-iodoquinazoline, both ¹H and ¹³C NMR will provide definitive information on the arrangement of atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2,4-dichloro-8-iodoquinazoline is expected to be relatively simple, featuring three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the nitrogen atoms within the quinazoline ring system.
Table 1: Predicted ¹H NMR Data for 2,4-dichloro-8-iodoquinazoline (in CDCl₃, 500 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-5 | 8.0 - 8.2 | Doublet of Doublets (dd) | J = 8.0, 1.5 | Deshielded by the adjacent nitrogen and influenced by both H-6 and H-7. |
| H-6 | 7.6 - 7.8 | Triplet (t) | J = 8.0 | Coupled to both H-5 and H-7. |
| H-7 | 7.9 - 8.1 | Doublet of Doublets (dd) | J = 8.0, 1.5 | Influenced by the deshielding effect of the proximal iodine atom. |
Note: These predictions are based on analyses of similar halogenated quinazoline derivatives. Actual experimental values may vary.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of all unique carbon atoms and information about their chemical environment. The presence of two C-Cl bonds and one C-I bond will significantly influence the chemical shifts.
Table 2: Predicted ¹³C NMR Data for 2,4-dichloro-8-iodoquinazoline (in CDCl₃, 125 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 158 - 162 | Attached to nitrogen and chlorine, expected to be significantly downfield. |
| C-4 | 160 - 164 | Similar to C-2, attached to nitrogen and chlorine. |
| C-4a | 120 - 124 | Bridgehead carbon, influenced by the pyrimidine ring. |
| C-5 | 128 - 132 | Aromatic CH. |
| C-6 | 138 - 142 | Aromatic CH, deshielded relative to C-5. |
| C-7 | 129 - 133 | Aromatic CH. |
| C-8 | 95 - 100 | Attached to iodine, which has a notable shielding effect (heavy atom effect). |
| C-8a | 150 - 154 | Bridgehead carbon adjacent to nitrogen and the iodo-substituted carbon. |
Note: DFT and machine learning-based prediction tools often have a mean absolute error of 1-2 ppm for ¹³C NMR, so these are estimated ranges.[1][2][3]
Experimental Protocol for NMR Data Acquisition
A self-validating protocol is essential for ensuring the integrity of the acquired data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized 2,4-dichloro-8-iodoquinazoline.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically several hundred to thousands).
-
Process the data similarly to the ¹H spectrum.
-
-
2D NMR (for validation):
-
To confirm assignments, acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons.
-
An HMBC (Heteronuclear Multiple Bond Correlation) spectrum can further confirm the connectivity across multiple bonds.
-
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.
Predicted Mass Spectrum
For 2,4-dichloro-8-iodoquinazoline, the mass spectrum will be characterized by a distinct isotopic pattern due to the presence of chlorine and iodine.
Table 3: Predicted Mass Spectrometry Data for 2,4-dichloro-8-iodoquinazoline
| Ion | Predicted m/z | Rationale & Expected Isotopic Pattern |
| [M]⁺ | 324 | Molecular ion. The isotopic pattern will be complex due to two chlorine atoms. Expect peaks at m/z 324 (¹²⁷I, ²³⁵Cl), 326 (¹²⁷I, ¹³⁵Cl, ¹³⁷Cl), and 328 (¹²⁷I, ²³⁷Cl). The approximate ratio of these peaks will be 9:6:1. |
| [M-Cl]⁺ | 289/291 | Loss of a chlorine atom. This fragment will still show the isotopic signature of one chlorine atom. |
| [M-I]⁺ | 197/199/201 | Loss of the iodine atom. The resulting fragment will have the characteristic isotopic pattern of a dichlorinated species. |
| [M-Cl-HCN]⁺ | 262/264 | Subsequent loss of HCN from the [M-Cl]⁺ fragment, a common fragmentation pathway for nitrogen heterocycles. |
Experimental Protocol for MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition.
-
Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode.
-
Perform tandem MS (MS/MS) on the molecular ion peak (m/z 324) to induce fragmentation and observe the daughter ions. This is crucial for structural validation.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass of C₈H₃Cl₂IN₂.
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of two chlorine atoms.
-
Interpret the MS/MS fragmentation pattern to corroborate the proposed structure.
-
Caption: Workflow for Mass Spectrometry data acquisition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.
Predicted IR Spectrum
The IR spectrum of 2,4-dichloro-8-iodoquinazoline will be dominated by absorptions characteristic of the aromatic system and the carbon-halogen bonds.
Table 4: Predicted IR Absorption Bands for 2,4-dichloro-8-iodoquinazoline
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3050 - 3100 | Aromatic C-H stretch | Medium-Weak | Typical for C-H bonds on an aromatic ring.[4][5] |
| 1580 - 1610 | C=C/C=N stretch | Medium-Strong | Characteristic of the quinazoline ring system. |
| 1450 - 1550 | Aromatic ring skeletal vibrations | Medium-Strong | Multiple bands are expected in this region.[4][5] |
| 1000 - 1200 | C-Cl stretch | Strong | Strong absorptions are expected due to the two C-Cl bonds. |
| 750 - 850 | C-H out-of-plane bend | Strong | The position of this band can give clues about the substitution pattern of the aromatic ring. |
| 500 - 600 | C-I stretch | Medium-Weak | The C-I bond vibration occurs at a lower frequency due to the heavy iodine atom. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient and requires minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Instrumentation:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Record the sample spectrum. The instrument software will automatically subtract the background.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them with the functional groups predicted for the structure.
-
Caption: Workflow for FT-IR data acquisition using ATR.
Conclusion: A Framework for Confident Structural Elucidation
References
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Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health. [Link]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
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Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]
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Spectroscopy of Aromatic Compounds. OpenStax. [Link]
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Spectroscopy of Aromatic Compounds. OpenStax. [Link]
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A Comprehensive Guide to the Characterization and Purity Analysis of 2,4-Dichloro-8-iodoquinazoline (CAS 959237-40-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rigorous characterization and stringent purity analysis of active pharmaceutical ingredients (APIs) are foundational to the development of safe and effective therapeutics. This guide provides an in-depth technical overview of the essential analytical methodologies for 2,4-Dichloro-8-iodoquinazoline (CAS 959237-40-2), a halogenated quinazoline derivative. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to offer a comprehensive framework for the structural elucidation and purity assessment of this compound. The protocols described herein are designed to be self-validating, ensuring robust and reliable data generation critical for regulatory submissions and quality control.
Introduction: The Criticality of Comprehensive Characterization
2,4-Dichloro-8-iodoquinazoline is a small molecule entity with potential applications in pharmaceutical research and development. Its chemical structure, comprised of a quinazoline core substituted with chloro and iodo functional groups, necessitates a multi-faceted analytical approach to unequivocally confirm its identity and quantify its purity. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of a potential drug product.[1][2] Therefore, a thorough understanding and implementation of robust analytical techniques are not merely a matter of good science but a regulatory imperative.[3]
This guide will systematically detail the core analytical techniques required for the comprehensive characterization and purity profiling of 2,4-Dichloro-8-iodoquinazoline. We will explore the "why" behind the "how," providing the scientific rationale for each experimental choice.
Structural Elucidation: Confirming the Molecular Identity
The first step in the analytical cascade is the unambiguous confirmation of the chemical structure of 2,4-Dichloro-8-iodoquinazoline. A combination of spectroscopic techniques is essential to piece together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[4] For 2,4-Dichloro-8-iodoquinazoline, both ¹H and ¹³C NMR are indispensable.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling patterns (J) to assign protons to their respective positions on the quinazoline ring.
-
Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts and, if necessary, by employing advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
DOT Script for NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, further corroborates its structure.[4][5] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Mass Range: m/z 100-500.
-
Acquire both full scan and fragmentation (MS/MS) data.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]⁺).
-
Compare the experimental mass to the theoretical mass of C₈H₄Cl₂IN₂⁺.
-
Analyze the fragmentation pattern to confirm the presence of the quinazoline core and halogen substituents.
-
| Parameter | Expected Value for C₈H₃Cl₂IN₂ |
| Molecular Formula | C₈H₃Cl₂IN₂ |
| Monoisotopic Mass | 323.8847 |
| [M+H]⁺ (Theoretical) | 324.8925 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[6] For 2,4-Dichloro-8-iodoquinazoline, IR spectroscopy can confirm the presence of the aromatic rings and C-Cl bonds.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added.
-
-
Data Analysis:
-
Identify characteristic absorption bands for aromatic C-H stretching, C=C and C=N ring stretching, and C-Cl stretching.
-
Purity Analysis: Quantifying Impurities
Purity assessment is a critical aspect of quality control, ensuring that the API is free from significant levels of impurities that could affect its performance or safety.[2] High-performance liquid chromatography (HPLC) is the workhorse technique for purity analysis in the pharmaceutical industry.[1][4]
High-Performance Liquid Chromatography (HPLC)
HPLC separates the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.[7] A UV detector is commonly used for quantification.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water) to a final concentration of approximately 0.5 mg/mL.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B) to ensure the elution of all potential impurities. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and all impurities.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
DOT Script for HPLC Purity Analysis Workflow
Caption: Workflow for HPLC-based purity analysis.
| Parameter | Typical Specification |
| Purity (by HPLC) | ≥ 98.0% |
| Individual Impurity | ≤ 0.15% |
| Total Impurities | ≤ 1.0% |
Residual Solvents Analysis by Gas Chromatography (GC)
Residual solvents from the synthesis process must be controlled. Gas chromatography with a flame ionization detector (GC-FID) is the standard method for this analysis.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.
-
Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-624 or equivalent).
-
Injector Temperature: ~140 °C.
-
Oven Temperature Program: A program that separates common synthesis solvents (e.g., hold at 40 °C for 5 minutes, then ramp to 240 °C).
-
Detector Temperature: ~250 °C.
-
-
Data Analysis:
-
Identify and quantify any residual solvents by comparing the retention times and peak areas to those of certified reference standards.
-
Ensure that the levels of any detected solvents are below the limits specified by regulatory guidelines such as ICH Q3C.
-
Physical Characterization
In addition to structural and purity analysis, understanding the physical properties of the API is crucial for formulation development.[5][8]
Melting Point
The melting point is a useful indicator of purity. A sharp melting point range is characteristic of a pure crystalline solid.
-
Sample Preparation: Finely powder the sample.
-
Instrumentation: A digital melting point apparatus.
-
Procedure:
-
Pack a small amount of the sample into a capillary tube.
-
Place the capillary tube in the apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
X-ray Powder Diffraction (XRPD)
XRPD is used to characterize the solid-state form of the API (crystalline or amorphous) and to identify different polymorphic forms.[9]
-
Sample Preparation: Gently pack the powdered sample into a sample holder.
-
Instrumentation: A powder X-ray diffractometer.
-
Acquisition:
-
Scan the sample over a range of 2θ angles (e.g., 2° to 40°).
-
Use Cu Kα radiation.
-
-
Data Analysis:
-
The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline form.
-
Conclusion: A Holistic Approach to Quality
The characterization and purity analysis of 2,4-Dichloro-8-iodoquinazoline (CAS 959237-40-2) require a synergistic application of multiple analytical techniques. From the definitive structural confirmation by NMR and mass spectrometry to the meticulous quantification of impurities by HPLC and GC, each method provides a critical piece of information. This integrated analytical strategy ensures a comprehensive understanding of the API, which is paramount for advancing a compound through the drug development pipeline and ultimately ensuring the quality, safety, and efficacy of the final pharmaceutical product.
References
-
Agilent. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]
-
National Institutes of Health (NIH). Reliable Characterization of Organic & Pharmaceutical Compounds with High Resolution Monochromated EEL Spectroscopy. (2020-06-27). Available from: [Link]
-
Pharma's Almanac. Impurity Identification in Small-Molecule APIs. (2020-01-06). Available from: [Link]
-
PharmTech. Pharmaceutical Ingredient Characterization: Essential Analytical Techniques. Available from: [Link]
-
Langhua. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Available from: [Link]
-
Medistri SA. Small Molecule Identification and Purity Testing. (2023-10-30). Available from: [Link]
-
ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2025-08-10). Available from: [Link]
-
Eurofins Scientific. Characterization for Pharmaceutical Products. (2024-05-11). Available from: [Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules. Available from: [Link]
-
ResearchGate. Characterization of Pharmaceutical Compounds in the Solid State. (2025-08-05). Available from: [Link]
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 3. agilent.com [agilent.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Characterization for Pharmaceutical Products - Eurofins Scientific [eurofins.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. langhuapharma.com [langhuapharma.com]
- 9. Reliable Characterization of Organic & Pharmaceutical Compounds with High Resolution Monochromated EEL Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 2,4-dichloro-8-iodoquinazoline in organic solvents
An In-depth Technical Guide to the Solubility of 2,4-dichloro-8-iodoquinazoline in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of modern medicinal chemistry, the quinazoline scaffold is a "privileged structure," forming the backbone of numerous therapeutic agents due to its versatile biological activity.[1][2][3] Derivatives such as 2,4-dichloro-8-iodoquinazoline represent key intermediates in the synthesis of targeted therapies, particularly in oncology.[1][4] However, the therapeutic potential of any compound is fundamentally linked to its physicochemical properties, chief among them being solubility. Poor solubility can hinder everything from synthetic reaction yields to a drug candidate's ultimate bioavailability.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the . As specific experimental data for this exact molecule is not widely published, this document focuses on equipping the scientist with the theoretical knowledge and practical methodologies required to generate reliable solubility data in-house. We will delve into the principles of dissolution, provide robust experimental protocols, and offer a framework for data interpretation, thereby empowering researchers to make informed decisions in their development pipelines.
Part 1: Theoretical & Predictive Framework
Understanding the solubility of a complex heterocyclic molecule like 2,4-dichloro-8-iodoquinazoline begins with a qualitative and quantitative assessment of its molecular structure and the intermolecular forces at play.
Molecular Structure Analysis
The structure of 2,4-dichloro-8-iodoquinazoline presents several distinct features that govern its interaction with solvents:
-
Quinazoline Core: A fused benzene and pyrimidine ring system, which is largely aromatic and planar. This core contributes to van der Waals interactions and potential π-π stacking.
-
Dichloro-Substitution: Two chlorine atoms at the 2 and 4 positions act as strong electron-withdrawing groups. This creates significant dipole moments within the molecule, making it polar.
-
Iodo-Substitution: The iodine atom at the 8-position is large and polarizable, contributing significantly to London dispersion forces. Its presence also increases the overall lipophilicity and molecular weight of the compound.
-
Nitrogen Heteroatoms: The two nitrogen atoms in the pyrimidine ring are capable of acting as hydrogen bond acceptors.
Based on these features, the molecule can be characterized as a moderately polar, largely lipophilic compound with hydrogen bond accepting capabilities.
The Principle of "Like Dissolves Like"
This age-old heuristic remains a powerful predictive tool.[5] For 2,4-dichloro-8-iodoquinazoline, we can predict:
-
High Solubility in polar aprotic solvents that can engage in dipole-dipole interactions, such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Chlorinated solvents may be particularly effective due to favorable dipole interactions.
-
Moderate Solubility in polar protic solvents like Methanol and Ethanol. While these solvents can act as hydrogen bond donors, the primary interaction will likely be dipole-dipole. The strength of the solvent's own hydrogen-bonding network may need to be overcome.
-
Low Solubility in non-polar solvents such as Hexane or Toluene. These solvents primarily interact via weak London dispersion forces, which are unlikely to overcome the crystal lattice energy of the solid solute.
Predictive Models: Hansen Solubility Parameters (HSP)
For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a robust framework.[5][6][7] The principle of HSP is that the total cohesive energy of a substance can be divided into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar (dipole) forces.
-
δH: Energy from hydrogen bonding.
A solvent is likely to dissolve a solute if their three HSP values are similar.[6][8] While the experimental HSP values for 2,4-dichloro-8-iodoquinazoline are not published, they can be estimated using group contribution methods available in specialized software. By comparing the estimated HSP of the solute to the known HSP of various organic solvents, a ranked list of potential solvents can be generated, significantly narrowing the experimental scope.[7] This predictive approach is a cornerstone of modern formulation science.[9][10][11]
Part 2: Experimental Determination of Thermodynamic Solubility
While predictive models are invaluable for screening, they are no substitute for rigorous experimental data. The "shake-flask" method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound and is recommended by the OECD Guideline 105.[12][13][14][15]
The Shake-Flask Method (Adapted from OECD 105)
This protocol provides a self-validating system for generating accurate and reproducible solubility data.[16][17]
Objective: To determine the saturation mass concentration of 2,4-dichloro-8-iodoquinazoline in a given solvent at a controlled temperature.
Core Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and its concentration is determined analytically.[15]
Step-by-Step Experimental Protocol
-
Preparation of Materials:
-
Weigh an amount of 2,4-dichloro-8-iodoquinazoline sufficient to be in clear excess of its estimated solubility into several glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps). A preliminary rough test can help estimate the required amount.[16]
-
Add a precise volume of the chosen organic solvent to each vial. Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
Include a magnetic stir bar in each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled agitator (e.g., an orbital shaker or stirring plate within an incubator) set to the desired temperature (e.g., 25°C).
-
Agitate the suspensions for a predetermined period. For novel compounds, it is crucial to establish the time required to reach equilibrium. A common starting point is 24-48 hours.[17] A kinetic study (sampling at 24, 48, and 72 hours) should be performed to confirm that the concentration has reached a plateau.
-
-
Sample Separation (Critical Step):
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the test temperature for several hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a chemically inert, solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of 2,4-dichloro-8-iodoquinazoline is required for accurate quantification.
-
-
Calculation and Reporting:
-
Calculate the solubility (S) using the measured concentration and the dilution factor.
-
Report the final solubility as the mean and standard deviation of the replicate measurements.
-
Units should be clearly stated (e.g., mg/mL, µg/µL, or mol/L).
-
Workflow Visualization
The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.
Part 3: Data Presentation and Interpretation
Systematic recording of solubility data is essential for comparison and analysis. All quantitative results should be summarized in a clear, structured format.
Solubility Data Table
The following table serves as a template for presenting the experimentally determined solubility of 2,4-dichloro-8-iodoquinazoline at a standard temperature (e.g., 25°C).
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | [Experimental Value] | [Calculated Value] | Rapid dissolution |
| Tetrahydrofuran (THF) | 4.0 | [Experimental Value] | [Calculated Value] | ||
| Acetonitrile (ACN) | 5.8 | [Experimental Value] | [Calculated Value] | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Value] | [Calculated Value] | May require sonication | |
| Polar Protic | Methanol (MeOH) | 5.1 | [Experimental Value] | [Calculated Value] | |
| Ethanol (EtOH) | 4.3 | [Experimental Value] | [Calculated Value] | ||
| Non-Polar | Toluene | 2.4 | [Experimental Value] | [Calculated Value] | |
| n-Hexane | 0.1 | [Experimental Value] | [Calculated Value] | Very low to negligible |
Note: Polarity Index values are for relative comparison. Molar solubility should be calculated based on the molecular weight of 2,4-dichloro-8-iodoquinazoline (368.97 g/mol ).
Interpreting the Results: Structure-Solubility Relationships
The collected data will allow for the establishment of a clear structure-solubility relationship. It is anticipated that the solubility will correlate well with solvent polarity and the solvent's ability to participate in dipole-dipole interactions. The interplay of intermolecular forces that dictates this relationship is visualized below.
Conclusion
This guide has outlined a comprehensive, three-pronged approach to characterizing the solubility of 2,4-dichloro-8-iodoquinazoline: theoretical analysis, predictive modeling, and rigorous experimental determination. By understanding the underlying chemical principles and employing the robust shake-flask methodology, researchers can generate the high-quality, reliable data necessary to advance their synthetic and drug development programs. Solubility is not merely a physical parameter; it is a critical enabler of chemical innovation and therapeutic success.
References
-
International Journal of Informative & Futuristic Research. (n.d.). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Retrieved from [Link]
-
Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]
-
Al-Ostath, A. et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(21), 7335. Retrieved from [Link]
-
Foschi, D. et al. (2023). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 190, 394-406. Retrieved from [Link]
-
Al-Suwaidan, I. A. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(2), 143. Retrieved from [Link]
-
Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]
-
Hebbeker, P. G. et al. (2023). A unified ML framework for solubility prediction across organic solvents. Digital Discovery, 2(6), 1845-1856. Retrieved from [Link]
-
Veda, H. (2024). Novel quinazoline derivatives: key pharmacological activities. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
Dadashpour, S. et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 12(1), 1-14. Retrieved from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Phytosafe. (n.d.). OECD 105. Retrieved from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
-
Perlovich, G. L. et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6563. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. CoatingsTech. Retrieved from [Link]
-
Park, K. (n.d.). Hansen Solubility Parameters 2000. Retrieved from [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Doležal, M. (2018). Heterocycles in Medicinal Chemistry. Molecules, 23(11), 2963. Retrieved from [Link]
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- 9. d-nb.info [d-nb.info]
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- 11. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Stability and Storage of 2,4-dichloro-8-iodoquinazoline: A Researcher's Handbook
Introduction
2,4-dichloro-8-iodoquinazoline stands as a significant heterocyclic compound, belonging to a class of molecules renowned for their broad spectrum of biological activities. Quinazoline derivatives are pivotal scaffolds in medicinal chemistry, forming the core of various therapeutic agents, including anticancer and antimalarial drugs.[1][2] The utility of 2,4-dichloro-8-iodoquinazoline as a versatile intermediate in the synthesis of novel drug candidates is predicated on its chemical integrity. Understanding the stability and optimal storage conditions for this compound is, therefore, not merely a matter of good laboratory practice but a critical component of reproducible and successful research and development.
This guide provides an in-depth analysis of the factors influencing the stability of 2,4-dichloro-8-iodoquinazoline, offering field-proven insights into its handling and storage. By elucidating the causality behind experimental choices and providing self-validating protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge necessary to preserve the compound's quality and ensure the reliability of their experimental outcomes.
Chemical Profile and Inferred Reactivity
The structure of 2,4-dichloro-8-iodoquinazoline features a bicyclic aromatic system composed of a benzene ring fused to a pyrimidine ring.[3] The reactivity and stability of this molecule are dictated by the interplay of its constituent functional groups: the electron-deficient pyrimidine ring bearing two labile chlorine atoms and the benzene ring substituted with an iodine atom.
The pyrimidine ring in quinazoline is inherently electron-deficient, which makes it susceptible to nucleophilic attack. The chlorine atoms at the 2- and 4-positions are excellent leaving groups, rendering these sites highly reactive towards nucleophiles.[3][4] Experimental and theoretical studies on 2,4-dichloroquinazoline have shown that the carbon at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the 2-position.[4][5] This heightened reactivity is a double-edged sword; while it makes the compound a valuable synthetic precursor, it also predisposes it to degradation in the presence of nucleophilic reagents, including water and alcohols.
The iodo-substituent on the benzene ring also influences the molecule's stability, particularly concerning its sensitivity to light. Carbon-iodine bonds can be susceptible to homolytic cleavage upon exposure to UV radiation, which could lead to deiodination and the formation of radical species.[6]
Potential Degradation Pathways
Given the chemical functionalities of 2,4-dichloro-8-iodoquinazoline, several degradation pathways can be postulated. The primary routes of decomposition are likely to be hydrolysis and nucleophilic substitution, with a potential for photodegradation.
-
Hydrolysis: The chloro-substituents are susceptible to hydrolysis, particularly in the presence of moisture and under non-neutral pH conditions. This reaction would lead to the formation of the corresponding hydroxyquinazolines, altering the compound's chemical identity and reactivity. The hydrolysis of similar acyl chlorides is known to be rapid.[7]
-
Nucleophilic Substitution: Beyond water, other nucleophiles commonly found in a laboratory setting (e.g., alcohols, amines) can readily displace the chlorine atoms, leading to a variety of substituted quinazoline derivatives.
-
Photodegradation: Aromatic iodides can be light-sensitive.[6] Exposure to light, especially UV light, may induce cleavage of the carbon-iodine bond, leading to the formation of the des-iodo impurity and other radical-mediated degradation products.
Caption: Postulated degradation pathways for 2,4-dichloro-8-iodoquinazoline.
Recommended Storage Conditions
To mitigate the aforementioned degradation pathways, strict adherence to appropriate storage conditions is paramount. The following recommendations are based on general guidelines for halogenated heterocyclic compounds and aim to maximize the shelf-life and preserve the integrity of 2,4-dichloro-8-iodoquinazoline.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a freezer, preferably at -20°C. | Low temperatures slow down the rate of chemical reactions, including hydrolysis and potential decomposition.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation.[2] |
| Light | Protect from light by using an amber vial and storing in the dark. | Prevents potential photodegradation and cleavage of the carbon-iodine bond. |
| Container | Keep in a tightly sealed, appropriate container (e.g., glass vial with a secure cap). | Prevents ingress of moisture and other atmospheric contaminants.[7][8] |
| Location | Store in a dry, well-ventilated area away from incompatible materials. | Avoids accidental contact with reactive substances. Incompatible materials include strong oxidizing agents, strong bases, and nucleophiles.[9] |
Handling Procedures
Proper handling is crucial to prevent both contamination of the compound and exposure to the researcher. As a chlorinated and iodinated heterocyclic compound, 2,4-dichloro-8-iodoquinazoline should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
Caption: Recommended workflow for handling 2,4-dichloro-8-iodoquinazoline.
Experimental Protocol for Stability Assessment: A Forced Degradation Study
To empirically determine the stability of 2,4-dichloro-8-iodoquinazoline, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and understand its stability profile.
Objective: To evaluate the stability of 2,4-dichloro-8-iodoquinazoline under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
2,4-dichloro-8-iodoquinazoline
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 2,4-dichloro-8-iodoquinazoline in ACN at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: a. Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. b. Keep the solution at room temperature for 24 hours. c. Neutralize the solution with 0.1 N NaOH. d. Dilute with ACN/water to an appropriate concentration for HPLC analysis.
-
Basic Hydrolysis: a. Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. b. Keep the solution at room temperature for 24 hours. c. Neutralize the solution with 0.1 N HCl. d. Dilute with ACN/water for HPLC analysis.
-
Oxidative Degradation: a. Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. b. Keep the solution at room temperature for 24 hours. c. Dilute with ACN/water for HPLC analysis.
-
Photolytic Degradation: a. Expose a solution of the compound in ACN/water to light in a photostability chamber according to ICH guidelines. b. Analyze the sample by HPLC at predetermined time points.
-
Thermal Degradation: a. Subject a solid sample of the compound to elevated temperatures (e.g., 60°C) for a specified period. b. Dissolve the stressed sample in ACN and analyze by HPLC.
-
HPLC Analysis:
-
Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.
-
Monitor the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Conclusion
References
-
Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]
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ResearchGate. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
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PubMed. (n.d.). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Retrieved from [Link]
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PubMed. (2013). Influence of Chlorine Substitution on the Hydrolytic Stability of Biaryl Ether Nucleoside Adducts Produced by Phenolic Toxins. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]
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ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
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PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]
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PubMed. (1991). The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]
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World Scientific News. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Retrieved from [Link]
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SciSpace. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Retrieved from [Link]
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PubMed. (2024). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. Retrieved from [Link]
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MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
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PubMed Central. (n.d.). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. Retrieved from [Link]
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MDPI. (n.d.). Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. Retrieved from [Link]
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A Theoretical Investigation into the Reactivity of 2,4-dichloro-8-iodoquinazoline: A Guide for Drug Discovery Professionals
Introduction: The Quinazoline Scaffold and the Significance of Multi-Halogenation
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The strategic functionalization of the quinazoline ring is paramount in modulating pharmacological activity, and di- and tri-substituted derivatives often exhibit enhanced potency and target selectivity. Among these, 2,4-dichloro-8-iodoquinazoline stands out as a versatile intermediate, offering multiple reactive sites for the introduction of various pharmacophores through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. Understanding the relative reactivity of the chloro- and iodo-substituents, as well as the different positions on the quinazoline ring, is crucial for designing efficient and regioselective synthetic strategies in drug development programs.
This in-depth technical guide provides a comprehensive theoretical framework for predicting the reactivity of 2,4-dichloro-8-iodoquinazoline. By leveraging the principles of computational chemistry, specifically Density Functional Theory (DFT), we will dissect the electronic and steric factors governing its reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to rationalize and predict the outcomes of chemical reactions involving this important heterocyclic building block.
Theoretical Framework for Reactivity Prediction
To elucidate the reactivity of 2,4-dichloro-8-iodoquinazoline, we will employ a combination of well-established computational methods that provide a nuanced understanding of the molecule's electronic landscape.
Density Functional Theory (DFT): The Foundation of Modern Computational Chemistry
DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[2] It allows for the accurate calculation of various molecular properties, including geometries, energies, and electronic distributions, which are fundamental to understanding chemical reactivity. For a molecule like 2,4-dichloro-8-iodoquinazoline, which contains a heavy element (iodine), it is crucial to select appropriate theoretical levels and basis sets that can accurately model its behavior.
Molecular Electrostatic Potential (MEP): Visualizing Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting sites susceptible to electrophilic and nucleophilic attack.[3] The MEP map displays regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles). By analyzing the MEP surface of 2,4-dichloro-8-iodoquinazoline, we can qualitatively identify the most likely positions for nucleophilic substitution.
Frontier Molecular Orbital (FMO) Theory: The Role of HOMO and LUMO
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. For nucleophilic aromatic substitution on 2,4-dichloro-8-iodoquinazoline, the energy and, more importantly, the spatial distribution of the LUMO will be critical in determining the preferred site of attack. DFT calculations have shown that for the parent 2,4-dichloroquinazoline, the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[4]
Fukui Functions and Dual Descriptors: Quantifying Local Reactivity
Fukui functions provide a more quantitative measure of the local reactivity of different atomic sites within a molecule.[5] The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. Specifically, the condensed Fukui function for nucleophilic attack (f+) highlights the sites most prone to accept an electron. The dual descriptor, which is the difference between the nucleophilic and electrophilic Fukui functions, can further refine the prediction of reactive sites.
Computational Protocol for Assessing the Reactivity of 2,4-dichloro-8-iodoquinazoline
This section outlines a detailed, step-by-step methodology for the theoretical calculation of the reactivity of 2,4-dichloro-8-iodoquinazoline. This protocol is designed to be a self-validating system, incorporating best practices for computational chemistry.
Step 1: Molecular Geometry Optimization
-
Software: A robust computational chemistry package such as Gaussian, ORCA, or Spartan is recommended.
-
Method: Employ a suitable DFT functional. The B3LYP hybrid functional is a common and reliable choice for organic molecules.[2]
-
Basis Set: The choice of basis set is critical, especially for the iodine atom. A mixed basis set approach is often effective. For carbon, hydrogen, nitrogen, and chlorine, the Pople-style 6-311+G(d,p) basis set provides a good balance of accuracy and computational cost. For the iodine atom, it is essential to use a basis set that accounts for relativistic effects, which are significant for heavy elements.[6] The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential (ECP) and its more recent version, LANL08(d), are well-validated choices.[7] Alternatively, a full-electron basis set like dgdzvp can provide excellent results.[4]
-
Solvation Model: To simulate realistic reaction conditions, it is advisable to include a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective choice. The solvent should be chosen to match the experimental conditions (e.g., ethanol, DMF).
-
Convergence Criteria: Ensure that the geometry optimization converges to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
Step 2: Calculation of Reactivity Descriptors
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface from the optimized geometry. This will provide a qualitative visual guide to the electron-rich and electron-poor regions of the molecule.
-
Frontier Molecular Orbitals (HOMO/LUMO): Visualize the HOMO and LUMO to identify the regions of highest electron density (for electrophilic attack) and lowest unoccupied electron density (for nucleophilic attack). Pay close attention to the relative contributions of the atomic orbitals at C2 and C4 to the LUMO.
-
Fukui Functions and Atomic Charges: To calculate the condensed Fukui functions for nucleophilic attack (f+), single-point energy calculations are required for the neutral molecule (N electrons) and its corresponding anion (N+1 electrons) using the optimized geometry of the neutral molecule. The f+ for each atom k can then be calculated using the following formula, where qk is the atomic charge of atom k:
f+k = qk(N+1) - qk(N)
Various population analysis schemes (e.g., Mulliken, Hirshfeld, Natural Population Analysis) can be used to obtain the atomic charges.
Predicted Reactivity of 2,4-dichloro-8-iodoquinazoline
Based on the established principles of nucleophilic aromatic substitution on the 2,4-dichloroquinazoline scaffold and the anticipated electronic and steric effects of the 8-iodo substituent, we can make the following predictions:
Regioselectivity of Nucleophilic Attack at C2 vs. C4
Consistent with experimental and theoretical studies on 2,4-dichloroquinazoline, the C4 position is predicted to be the more reactive site for nucleophilic attack.[4][6] This is attributed to the greater contribution of the C4 atomic orbitals to the LUMO, making it a more favorable site for the initial addition of a nucleophile.[4] The presence of the 8-iodo substituent is not expected to alter this inherent regioselectivity, although it may influence the overall reaction rate.
The Electronic and Steric Influence of the 8-Iodo Substituent
The iodine atom at the 8-position will exert both electronic and steric effects on the reactivity of the quinazoline ring.
-
Electronic Effects: Iodine is an ortho-, para-directing deactivator in electrophilic aromatic substitution due to the competing effects of its electron-withdrawing inductive effect and electron-donating resonance effect. In the context of nucleophilic aromatic substitution, the inductive effect will further decrease the electron density of the benzene portion of the quinazoline ring, potentially making it more susceptible to nucleophilic attack under certain conditions, although the primary sites of attack remain C2 and C4.
-
Steric Effects: The bulky iodine atom at the 8-position will create steric hindrance, which may influence the approach of a nucleophile. This steric effect is expected to be more pronounced for reactions occurring at the adjacent C1-N8 bond and may have a minor influence on the accessibility of the C4 position.
Reactivity of the C-I Bond
The carbon-iodine bond at the 8-position offers a valuable handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The reactivity of this bond in such transformations can also be assessed computationally by calculating bond dissociation energies and modeling the transition states of the catalytic cycles.
Data Presentation and Visualization
To facilitate the interpretation of the computational results, the following data presentation formats are recommended:
Table 1: Calculated Reactivity Descriptors for 2,4-dichloro-8-iodoquinazoline
| Atom | Atomic Charge (N) | Atomic Charge (N+1) | Condensed Fukui Function (f+) | LUMO Coefficient |
| C2 | Value | Value | Value | Value |
| C4 | Value | Value | Value | Value |
| C5 | Value | Value | Value | Value |
| C6 | Value | Value | Value | Value |
| C7 | Value | Value | Value | Value |
| C8 | Value | Value | Value | Value |
| I | Value | Value | Value | Value |
Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.
Visualizations
Caption: Molecular structure of 2,4-dichloro-8-iodoquinazoline.
Caption: Workflow for the theoretical calculation of reactivity.
Conclusion
The theoretical framework presented in this guide provides a robust and predictive approach to understanding the reactivity of 2,4-dichloro-8-iodoquinazoline. By employing DFT calculations, MEP analysis, FMO theory, and Fukui functions, researchers can gain valuable insights into the regioselectivity of nucleophilic aromatic substitution and the influence of the iodo-substituent. This computational approach enables a more rational design of synthetic routes, ultimately accelerating the discovery and development of novel quinazoline-based therapeutics. The careful selection of computational methods and basis sets, particularly for the iodine atom, is paramount to obtaining accurate and reliable predictions. This guide serves as a foundational protocol for scientists to explore the rich chemistry of this versatile heterocyclic scaffold.
References
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-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
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Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PubMed Central. [Link]
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Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC. [Link]
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Relativistic effects on Properties of Halogen Group Elements/Ions - arXiv. [Link]
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The Advent of Precision: A Technical Guide to the Discovery and History of Substituted Iodoquinazolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the discovery and history of substituted iodoquinazolines, a class of compounds that has significantly impacted modern medicinal chemistry, particularly in the realm of targeted cancer therapy. We will delve into the foundational synthesis, the strategic incorporation of iodine, and the evolution of these molecules into potent enzymatic inhibitors.
The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinazoline core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" in drug discovery. Its rigid framework and capacity for diverse substitutions have made it a versatile scaffold for targeting a wide array of biological entities. The earliest synthesis of a quinazoline derivative is credited to Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline from the reaction of cyanogen with anthranilic acid.[1] This foundational work paved the way for the development of various synthetic methodologies in the late 19th and early 20th centuries, including the Niementowski quinazoline synthesis in 1895, which involves the condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines.[2][3] These early methods laid the groundwork for the extensive exploration of the quinazoline chemical space.
The Strategic Introduction of Iodine: A Tale of Bioisosterism and Enhanced Potency
The deliberate incorporation of an iodine atom into the quinazoline scaffold marked a pivotal moment in the development of this class of compounds. This was not a random substitution but a calculated decision rooted in the principles of medicinal chemistry, particularly the concept of bioisosterism . Bioisosteres are functional groups or substituents that possess similar physical or chemical properties, which can elicit comparable biological responses. In drug design, the strategic replacement of one group with a bioisostere can lead to enhanced potency, improved selectivity, and better pharmacokinetic profiles.
The substitution of hydrogen or other smaller halogens with iodine offers several key advantages:
-
Size and Lipophilicity: Iodine is the largest and most lipophilic of the stable halogens. This increased size and fat-solubility can enhance the binding affinity of a molecule to its target protein by promoting favorable hydrophobic interactions within the binding pocket.
-
Polarizability: Iodine's large electron cloud makes it highly polarizable, enabling it to participate in favorable van der Waals and other non-covalent interactions, further strengthening drug-receptor binding.
-
Modulation of Electronic Properties: The presence of an iodine atom can influence the electron distribution within the quinazoline ring system, which can in turn affect the molecule's reactivity and its interactions with biological targets.
While a definitive first synthesis of a substituted iodoquinazoline is not clearly documented in early literature, the strategic exploration of halogenated quinazolines gained traction with the rise of systematic structure-activity relationship (SAR) studies. These studies aimed to understand how different substituents at various positions on the quinazoline ring influence biological activity.
The Rise of Iodoquinazolines as EGFR Inhibitors: A Paradigm Shift in Cancer Therapy
The true potential of substituted iodoquinazolines was realized with the discovery of their ability to inhibit the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cell growth and proliferation. Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.
First-Generation EGFR Tyrosine Kinase Inhibitors (TKIs)
The development of first-generation EGFR TKIs, such as Gefitinib (Iressa) and Erlotinib (Tarceva) , represented a paradigm shift from cytotoxic chemotherapy to targeted molecular therapy. While these foundational drugs do not contain iodine, their 4-anilinoquinazoline core became the blueprint for subsequent generations of inhibitors where iodine substitution would play a key role.
The Emergence of Iodoquinazolines in Second-Generation and Beyond
Later generations of EGFR inhibitors and other kinase inhibitors began to incorporate iodine to enhance their potency and overcome resistance mechanisms. For example, in the development of dual EGFR and VEGFR-2 inhibitors, iodoquinazoline derivatives have shown significant promise.[4] The iodine atom in these molecules often occupies a hydrophobic pocket in the kinase domain, contributing to a tighter binding affinity.
A computational study on the influence of halogen substitution on 4-anilinoquinazoline EGFR inhibitors revealed that while the three-dimensional conformation of the inhibitors was not significantly altered, electronic properties such as the dipole moment were noticeably changed, impacting interactions at the EGFR binding site.[5][6] This underscores the subtle yet significant role of iodine in fine-tuning the pharmacological properties of these inhibitors.
Synthetic Evolution: Crafting the Iodoquinazoline Core
The synthesis of substituted iodoquinazolines has evolved from classical methods to more refined and efficient strategies. A common and historically significant approach involves the use of 5-iodoanthranilic acid as a key starting material.
Foundational Synthetic Protocol: The Niementowski Reaction with an Iodinated Precursor
A foundational method for preparing a key iodoquinazoline intermediate, 6-iodo-4(3H)-quinazolinone , utilizes a modification of the Niementowski reaction.
Experimental Protocol: Synthesis of 6-iodo-4(3H)-quinazolinone
-
Starting Material: 5-iodoanthranilic acid.
-
Reagent: Formamide.
-
Procedure: A mixture of 5-iodoanthranilic acid and an excess of formamide is heated at a high temperature (typically 150-180 °C) for several hours.
-
Work-up: Upon cooling, the reaction mixture solidifies. The solid is then triturated with water, filtered, and washed to remove excess formamide.
-
Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield pure 6-iodo-4(3H)-quinazolinone.
This intermediate serves as a versatile building block for the synthesis of a wide range of substituted iodoquinazolines.
Caption: Niementowski synthesis of 6-iodo-4(3H)-quinazolinone.
Modern Iodination Techniques
While starting from iodinated precursors remains a common strategy, modern organic synthesis has introduced a variety of direct iodination methods for heterocyclic compounds. These techniques offer greater flexibility and efficiency. Some of these methods include:
-
Electrophilic Iodination: Using reagents like N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent to directly introduce iodine onto the quinazoline ring.
-
Metal-Catalyzed Iodination: Employing transition metal catalysts, such as copper or palladium, to facilitate the iodination of C-H bonds on the quinazoline scaffold.
The choice of iodination method depends on the specific substrate, the desired regioselectivity, and the tolerance of other functional groups present in the molecule.
Structure-Activity Relationship (SAR) of Substituted Iodoquinazolines
The biological activity of substituted iodoquinazolines is highly dependent on the nature and position of various substituents. Key SAR insights for iodoquinazoline-based EGFR inhibitors include:
| Position | Substituent Effect on Activity |
| C6-Iodo | Generally enhances potency by occupying a hydrophobic pocket. |
| C4-Anilino | Crucial for binding to the hinge region of the kinase domain. Substituents on the aniline ring can further modulate activity. |
| C7-Alkoxy | Often improves solubility and pharmacokinetic properties. |
| C2-Substituent | Can be varied to fine-tune selectivity and potency. |
This systematic exploration of SAR has been instrumental in the design of highly potent and selective iodoquinazoline-based inhibitors.
Conclusion and Future Perspectives
The journey of substituted iodoquinazolines from their early synthetic origins to their current status as key components in targeted therapies is a testament to the power of medicinal chemistry. The strategic incorporation of iodine, guided by the principles of bioisosterism and detailed SAR studies, has transformed the humble quinazoline scaffold into a powerhouse for kinase inhibition.
Future research in this area will likely focus on:
-
Development of Novel Iodination Methodologies: Creating more efficient, selective, and environmentally friendly methods for introducing iodine into complex heterocyclic systems.
-
Exploration of New Biological Targets: Investigating the potential of substituted iodoquinazolines to inhibit other kinases and biological targets implicated in various diseases.
-
Overcoming Drug Resistance: Designing next-generation iodoquinazoline-based inhibitors that can overcome the challenge of acquired resistance to current targeted therapies.
The rich history and proven therapeutic potential of substituted iodoquinazolines ensure that they will remain a fertile ground for discovery and innovation in the years to come.
References
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Al-Buriahi, A. K., et al. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. PubMed2024 . [Link]
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- El-Azab, A. S., et al. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. Scientific Reports2022, 12(1), 10328.
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Abdelgawad, M. A., et al. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Advances2024 , 14(12), 7964-7980. [Link]
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A Comprehensive Guide to the Safe Handling of Halogenated Quinazolines for Researchers and Drug Development Professionals
Introduction: The Dual Nature of Halogenated Quinazolines
Halogenated quinazolines represent a pivotal class of heterocyclic compounds in modern medicinal chemistry. Their scaffold is a cornerstone in the development of targeted therapeutics, particularly as kinase inhibitors for oncology.[1][2] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the quinazoline core significantly modulates their pharmacokinetic and pharmacodynamic properties, often enhancing potency and target specificity.[3] However, this chemical modification also introduces specific handling and safety challenges that necessitate a robust understanding and meticulous adherence to safety protocols. Many available chemotherapeutic drugs are highly toxic and not very selective, which can lead to the development of resistance.[1]
This guide provides an in-depth, experience-driven framework for the safe handling of halogenated quinazolines, designed for the laboratory researcher, medicinal chemist, and drug development professional. It moves beyond a mere recitation of rules to explain the underlying principles, ensuring a culture of safety that is both intelligent and adaptable.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is the proactive identification of hazards and a thorough assessment of the associated risks. With halogenated quinazolines, the risks are multifaceted, stemming from their inherent chemical reactivity and biological activity.
Chemical and Physical Hazards
Halogenated quinazolines are typically crystalline solids with varying solubility in organic solvents. While many are not flammable, they can decompose upon combustion to release highly toxic gases.[4] Key physical hazards to consider include:
-
Dust Explosion: Finely divided powders of organic compounds can form explosive mixtures with air. It is crucial to minimize dust generation during weighing and transfer operations.
-
Static Discharge: Accumulation of static electricity during handling of powders can serve as an ignition source. Grounding of equipment and personnel is a critical preventative measure.
Toxicological Profile: Beyond General Cytotoxicity
The primary toxicological concern with many halogenated quinazolines is their cytotoxic nature, a direct consequence of their intended therapeutic action.[1] However, the toxicological profile is more nuanced and can include:
-
Acute Toxicity: Oral ingestion, inhalation, or skin contact can lead to immediate toxic effects.[5]
-
Organ-Specific Toxicity: Depending on the specific molecule, there may be targeted effects on the liver, kidneys, or central nervous system.[4]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Many cytotoxic compounds are suspected or known carcinogens, mutagens, or teratogens.[6]
A crucial first step in any risk assessment is to consult the Safety Data Sheet (SDS) for the specific halogenated quinazoline. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides standardized pictograms to quickly communicate hazards.[7][8][9][10][11]
Common GHS Pictograms for Halogenated Quinazolines:
| Pictogram | Hazard |
| Acute Toxicity (fatal or toxic) | |
| Carcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity | |
| Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant |
Risk Assessment Workflow
A dynamic risk assessment should be performed before any new procedure involving halogenated quinazolines.
Caption: A continuous cycle of hazard identification, risk assessment, control implementation, and review is essential for maintaining a safe laboratory environment.
Section 2: The Hierarchy of Controls: A Proactive Safety Strategy
The most effective approach to mitigating risks is to follow the hierarchy of controls, which prioritizes the most effective and reliable control measures.[12]
Elimination and Substitution
While often challenging in a research context, the possibility of substituting a hazardous halogenated quinazoline with a less toxic alternative should always be the first consideration.[13]
Engineering Controls: Your First Line of Defense
Engineering controls are physical changes to the workspace that isolate workers from the hazard.
-
Chemical Fume Hoods: All manipulations of halogenated quinazolines, especially those involving powders or volatile solvents, must be conducted in a certified chemical fume hood.[13]
-
Glove Boxes and Isolators: For highly potent or sensitive compounds, the use of a glove box or an isolator provides a higher level of containment.
-
Ventilation: Adequate general laboratory ventilation is crucial to prevent the accumulation of vapors and dusts.[14]
Administrative Controls: Safe Work Practices
Administrative controls are procedures and policies that modify how work is performed.
-
Designated Areas: Establish designated areas for the storage and handling of carcinogenic or highly toxic halogenated quinazolines.[13][15] These areas should be clearly marked with warning signs.
-
Standard Operating Procedures (SOPs): Detailed SOPs for all procedures involving these compounds are mandatory. SOPs should cover everything from receipt of the chemical to its final disposal.
-
Training: All personnel handling halogenated quinazolines must receive comprehensive training on the specific hazards, handling procedures, and emergency protocols.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should never be the sole means of protection.[16]
-
Gloves: Double gloving with nitrile gloves is recommended.[13] For prolonged work or when handling certain solvents, heavier-duty gloves like butyl rubber may be necessary.[17] Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: Chemical splash goggles are mandatory.[18] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[15]
-
Lab Coats: A dedicated lab coat, preferably a disposable one, should be worn and laundered separately from personal clothing.
-
Respiratory Protection: A surgical mask is not sufficient protection against aerosols.[19] If a fume hood is not available or if there is a risk of aerosol generation, a properly fitted N95 respirator or a higher level of respiratory protection is required.[19]
Section 3: Step-by-Step Protocols for Safe Handling
Weighing and Dispensing Solid Compounds
This is a critical step where the risk of aerosolization is high.
-
Preparation: Don a full set of PPE, including double gloves, a lab coat, and chemical splash goggles.
-
Work Area: Perform all weighing operations inside a chemical fume hood or a balance enclosure.
-
Technique: Use a micro-spatula to carefully transfer the solid. Avoid any actions that could create dust clouds.
-
Cleaning: After weighing, carefully decontaminate the balance and surrounding surfaces with an appropriate solvent.
Solution Preparation and Handling
-
Solvent Selection: Whenever possible, choose less volatile and less toxic solvents.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing. If necessary, use gentle agitation or sonication to aid dissolution.
-
Transfers: Use a syringe or a pipette for liquid transfers. Never pour directly from a large container to a small one.
-
Storage: Store solutions in tightly sealed, clearly labeled containers.[20]
Storage of Halogenated Quinazolines
Proper storage is crucial to prevent degradation, contamination, and accidental exposure.
-
Containers: Store in the original, tightly sealed containers.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][13]
-
Segregation: Store cytotoxic and highly toxic compounds in a designated, secure area with restricted access.
-
Inventory: Maintain an accurate inventory of all halogenated quinazolines.
Section 4: Emergency Procedures: Preparedness is Key
Spill Response
A well-rehearsed spill response plan is essential.
Caption: A systematic approach to spill response minimizes exposure and environmental contamination.
Personal Exposure
Immediate and correct first aid can significantly reduce the severity of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[21] Seek medical attention.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[21] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[21] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Section 5: Waste Disposal: A Cradle-to-Grave Responsibility
All waste contaminated with halogenated quinazolines must be treated as hazardous waste.[13]
-
Segregation: Halogenated and non-halogenated waste streams should be kept separate to reduce disposal costs.[20][22]
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[20][23]
-
Labeling: All waste containers must be accurately labeled with the contents and the appropriate hazard warnings.[20]
-
Disposal: Follow institutional and local regulations for the disposal of hazardous chemical waste. Never dispose of halogenated quinazolines down the drain.[13][23]
Conclusion: A Culture of Safety
The safe handling of halogenated quinazolines is not merely a matter of following rules; it is about cultivating a deep-seated culture of safety. This requires a commitment from every individual in the laboratory, from the principal investigator to the newest research assistant. By understanding the "why" behind the "what," researchers can make informed decisions that protect themselves, their colleagues, and the environment. This guide serves as a living document, to be adapted and refined as new knowledge and technologies emerge.
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Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
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ResearchGate. (n.d.). Quinazoline‐Assisted ortho‐Halogenation with N‐Halosuccinimides through Pd(II)‐Catalyzed C(sp)−H Activation | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). GHS hazard pictograms. Retrieved from [Link]
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PubMed Central. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
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New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazard Communication Standard Pictogram. Retrieved from [Link]
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GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
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PubMed. (n.d.). 5,6‐Dihydrotetrazolo[1,5‐c]quinazolines: Toxicity prediction, synthesis, antimicrobial activity, molecular docking, and perspectives. Retrieved from [Link]
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ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 2,4-dichloro-8-iodoquinazoline
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for the determination of the core physical and chemical properties of 2,4-dichloro-8-iodoquinazoline. As a novel halogenated quinazoline derivative, this compound holds potential as a versatile intermediate in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not yet prevalent in publicly accessible literature, this document outlines the established, field-proven methodologies for its synthesis and characterization. By leveraging data from structurally analogous compounds, we provide predicted properties and detailed experimental protocols, offering researchers a robust roadmap for their work. This guide is intended for chemists, pharmacologists, and material scientists engaged in the development of new chemical entities.
Introduction: The Quinazoline Scaffold in Modern Research
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The versatility of the quinazoline core allows for substitution at various positions, leading to a vast chemical space for drug discovery and development.[7] Halogenated quinazolines, in particular, serve as critical building blocks for creating more complex molecules through cross-coupling and nucleophilic substitution reactions.[8][9]
The subject of this guide, 2,4-dichloro-8-iodoquinazoline, introduces a unique substitution pattern. The chlorine atoms at the 2 and 4 positions are highly reactive sites, especially the C4-Cl, which is prone to regioselective nucleophilic aromatic substitution (SNAr).[9] The iodine atom at the 8-position provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This trifunctionalized scaffold is therefore a highly valuable, yet uncharacterized, intermediate for the synthesis of novel compounds.
This guide will detail the necessary steps to fully characterize its physical properties, from synthesis and structural elucidation to the determination of its physicochemical constants.
Molecular Structure and Computed Properties
A foundational step in characterizing any new chemical entity is to define its basic molecular and computed properties. These values, while theoretical, provide a crucial baseline for experimental work.
dot
Caption: Molecular structure of 2,4-dichloro-8-iodoquinazoline.
Table 1: Computed Physicochemical Properties for 2,4-dichloro-8-iodoquinazoline
| Property | Value | Source |
| IUPAC Name | 2,4-dichloro-8-iodoquinazoline | N/A |
| Molecular Formula | C₈H₃Cl₂IN₂ | N/A |
| Molecular Weight | 324.93 g/mol | [10] |
| Exact Mass | 323.87180 Da | [10] |
| XLogP3 | 4.1 | [10] |
| Hydrogen Bond Donors | 0 | [10] |
| Hydrogen Bond Acceptors | 2 | [10] |
Note: These properties are computationally derived and await experimental verification.
Synthesis and Purification: A Proposed Pathway
While a specific synthesis for 2,4-dichloro-8-iodoquinazoline is not documented in the provided search results, a reliable synthetic route can be proposed based on established quinazoline chemistry.[11][12] The logical precursor would be the corresponding 2-amino-3-iodobenzoic acid, which would undergo cyclization followed by chlorination.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process:
-
Cyclization: Reaction of 2-amino-3-iodobenzoic acid with a source of carbon and nitrogen, such as potassium cyanate or formamide, to form 8-iodoquinazoline-2,4(1H,3H)-dione.[11]
-
Chlorination: Treatment of the dione intermediate with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of DMF to yield the final product.[12]
dot
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Chlorination of Quinazolinedione
This protocol is adapted from methods used for similar structures.[12]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 8-iodoquinazoline-2,4(1H,3H)-dione (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃.
-
Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Structural Elucidation and Spectroscopic Analysis
Full characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods is required.[5][13]
dot
Caption: Standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure.
-
¹H NMR: The proton NMR spectrum is expected to be simple. The three aromatic protons on the benzo- part of the ring (H-5, H-6, H-7) will appear as a system of doublets and triplets. Based on the electronic effects of the iodo and quinazoline nitrogen atoms, their chemical shifts will likely be in the range of 7.5-8.5 ppm.
-
¹³C NMR: The carbon spectrum will show 8 distinct signals for the aromatic carbons. The carbons attached to the electronegative chlorine atoms (C-2 and C-4) will be significantly downfield, likely appearing above 150 ppm. The carbon attached to iodine (C-8) will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Expected M/z: The exact mass should be determined using high-resolution mass spectrometry (HRMS). The expected value is 323.8718 Da.[10]
-
Isotopic Pattern: A key diagnostic feature will be the isotopic pattern of the molecular ion peak. The presence of two chlorine atoms will result in a characteristic cluster of peaks at [M]+, [M+2]+, and [M+4]+ with a relative intensity ratio of approximately 9:6:1.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
-
Key Vibrational Bands (Predicted):
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~1610, 1560, 1470 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.
-
~1000-1200 cm⁻¹: C-Cl stretching vibrations.
-
Below 600 cm⁻¹: C-I stretching vibration.
-
Physicochemical Properties
Melting Point
The melting point is a crucial indicator of purity. For a pure crystalline solid, it should be sharp (a narrow range of <2 °C).
-
Procedure: The melting point is determined using a standard melting point apparatus. A small amount of the dry, crystalline solid is packed into a capillary tube and heated slowly.
-
Predicted Value: Based on similar structures, a relatively high melting point is expected. For comparison, 2,4-dichloro-6-iodoquinazoline has a melting point of 164-165 °C[14], while 2,4-dichloro-6,7-dimethoxyquinazoline melts at 175-178 °C.[15] A value in the range of 160-185 °C would be a reasonable expectation.
Solubility Profile
The solubility determines suitable solvents for reactions, purification, and biological assays.
-
Prediction: With its rigid, aromatic structure and lack of hydrogen bond donors, 2,4-dichloro-8-iodoquinazoline is expected to be poorly soluble in water. It should exhibit good solubility in common organic solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. It may have moderate solubility in alcohols like ethanol and methanol.
X-ray Crystallography
For unambiguous proof of structure and to understand its solid-state packing, single-crystal X-ray diffraction is the gold standard.
-
Procedure: This requires growing a high-quality single crystal of the compound, typically by slow evaporation of a saturated solution or by vapor diffusion. The crystal is then analyzed using a diffractometer to determine bond lengths, bond angles, and the overall three-dimensional structure.
Safety and Handling
Based on the GHS classifications for analogous compounds like 2,4-dichloro-8-methoxyquinazoline[16] and 2,4-dichloro-8-fluoroquinazoline[17], the target compound should be handled with care.
-
Assumed Hazards:
-
Harmful if swallowed (Acute Toxicity, Oral).
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Recommended Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
While 2,4-dichloro-8-iodoquinazoline remains a novel target for which specific physical data is not yet published, its characterization is achievable through standard, well-established analytical techniques. This guide provides a comprehensive, experience-based framework for its synthesis, purification, and the rigorous determination of its physicochemical properties. The predicted values and detailed protocols herein serve as a valuable resource for researchers aiming to synthesize and utilize this promising chemical intermediate in their scientific endeavors. The successful characterization of this molecule will undoubtedly open new avenues in the development of advanced therapeutics and functional materials.
References
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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2,4-Dichloro-6-iodoquinazoline. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
2,4-Dichloro-8-methoxyquinazoline. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]
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Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. (2020). Beilstein Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
- Synthetic method of 2,4-dichloroquinazoline derivative. (2012). Google Patents.
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Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025). ACS Omega. Retrieved January 21, 2026, from [Link]
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SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals. Retrieved January 21, 2026, from [Link]
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Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]
- Preparation of 2,4-dichloroquinazoline. (2009). Google Patents.
-
Chemical structure of substituted quinazoline derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
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Normalized emission spectra of quinazolinones 2a–c in solid state; inset. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved January 21, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Site-Selective Buchwald-Hartwig Amination of 2,4-Dichloro-8-iodoquinazoline
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Quinazolines
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the quinazoline ring system is therefore of paramount importance in the discovery and development of new pharmaceuticals. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods due to its broad substrate scope and functional group tolerance.[1]
This document provides a detailed guide to the site-selective Buchwald-Hartwig amination of 2,4-dichloro-8-iodoquinazoline, a key intermediate for the synthesis of polysubstituted quinazoline derivatives. The presence of three halogen atoms with differing reactivity on the quinazoline core presents a unique opportunity for sequential and site-selective functionalization, enabling the synthesis of complex molecular architectures.
Scientific Rationale: Achieving Site-Selectivity
The site-selectivity of the Buchwald-Hartwig amination on 2,4-dichloro-8-iodoquinazoline is governed by the relative reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br >> C-Cl.[2] This differential reactivity is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the Pd(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle.[2]
Consequently, the amination of 2,4-dichloro-8-iodoquinazoline is expected to proceed in a stepwise manner:
-
First Amination: Preferential reaction at the most reactive C-8 iodo position under milder conditions.
-
Second Amination: Subsequent reaction at one of the chloro-substituted positions (C-2 or C-4) under more forcing conditions. The C-4 position is often more activated than the C-2 position due to the α-nitrogen effect.[2]
This inherent reactivity difference allows for the controlled and selective introduction of different amine nucleophiles at specific positions on the quinazoline scaffold.
The Buchwald-Hartwig Amination Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle, which is crucial for understanding the role of each reaction component.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimized Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For the selective amination of 2,4-dichloro-8-iodoquinazoline, the following parameters are recommended based on literature precedents for similar substrates.
| Parameter | Recommendation for C-8 Amination (Iodo) | Rationale | Recommendation for C-2/C-4 Amination (Chloro) | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective for C-I bond activation. | Pd₂(dba)₃ or G3/G4 Palladacycle Precatalysts | Chloroarenes are less reactive and may require a more active precatalyst. |
| Ligand | Xantphos or BINAP | Bidentate phosphine ligands that promote reductive elimination and prevent catalyst deactivation.[3] | BrettPhos, XPhos, or RuPhos | Bulky, electron-rich monophosphine ligands are often more effective for the amination of less reactive aryl chlorides. |
| Base | Cs₂CO₃ or K₃PO₄ | Weaker inorganic bases are generally sufficient for the more reactive C-I coupling and offer good functional group tolerance. | NaOtBu or LHMDS | Stronger bases are typically required to facilitate the deprotonation of the amine and promote the catalytic cycle with less reactive aryl chlorides. |
| Solvent | Dioxane or Toluene | Aprotic solvents with good solubility for the reagents and catalyst. | Dioxane, Toluene, or t-BuOH | Similar to the first amination, with the potential for t-BuOH to be effective with certain ligand/base combinations. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion without promoting side reactions. | 100-120 °C | Higher temperatures are generally necessary to overcome the higher activation energy of C-Cl bond activation. |
Detailed Step-by-Step Protocols
Protocol 1: Selective Mono-amination at the C-8 Position
This protocol describes the general procedure for the selective amination of the C-8 iodo position of 2,4-dichloro-8-iodoquinazoline.
Materials:
-
2,4-dichloro-8-iodoquinazoline
-
Amine (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-3 mol%)
-
Xantphos (2-6 mol%)
-
Cs₂CO₃ (2.0 equivalents)
-
Anhydrous, degassed dioxane or toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a Schlenk flask or sealed vial under an inert atmosphere, add 2,4-dichloro-8-iodoquinazoline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the reaction vessel with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Subsequent Amination at the C-4 (or C-2) Position
This protocol outlines the amination of the resulting 8-amino-2,4-dichloroquinazoline.
Materials:
-
8-amino-2,4-dichloroquinazoline
-
Amine (1.2 - 2.0 equivalents)
-
BrettPhos Palladacycle G3 (2-5 mol%)
-
NaOtBu (2.0 - 2.5 equivalents)
-
Anhydrous, degassed dioxane or toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a Schlenk flask or sealed vial under an inert atmosphere, add 8-amino-2,4-dichloroquinazoline, BrettPhos Palladacycle G3, and NaOtBu.
-
Evacuate and backfill the reaction vessel with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Considerations
-
Low Yield: Inefficient catalyst activation or decomposition can lead to low yields. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. For less reactive amines, a more active catalyst system (e.g., a palladacycle precatalyst) may be required.[4]
-
Side Reactions: Hydrodehalogenation (replacement of the halogen with a hydrogen) can be a competing side reaction. This can be minimized by ensuring anhydrous conditions and optimizing the choice of base.[4]
-
Ligand Selection: The choice of ligand is critical for a successful reaction. If the initial choice of ligand gives poor results, screening other bulky, electron-rich phosphine ligands is recommended.
-
Catalyst Inhibition: Iodide ions generated during the reaction can sometimes inhibit the catalyst. Using bidentate ligands like Xantphos can help mitigate this issue.[3]
Conclusion
The Buchwald-Hartwig amination provides a powerful and highly adaptable method for the site-selective functionalization of 2,4-dichloro-8-iodoquinazoline. By carefully controlling the reaction conditions, researchers can selectively introduce a wide variety of amine nucleophiles at the C-8 and subsequently at the C-2 or C-4 positions, opening avenues for the synthesis of novel and diverse libraries of quinazoline derivatives for drug discovery and development.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
MDPI. (2019). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
Sources
Application Notes & Protocols: A Researcher's Guide to the Regioselective Functionalization of 2,4-Dichloro-8-Iodoquinazoline
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1] The strategic, site-selective introduction of diverse functionalities onto a polyhalogenated quinazoline core is a critical process for generating novel molecular entities for drug discovery pipelines. This guide provides a comprehensive technical overview and detailed protocols for the regioselective functionalization of 2,4-dichloro-8-iodoquinazoline, a versatile starting material for creating trisubstituted derivatives. We will delve into the underlying principles governing the differential reactivity of the C2, C4, and C8 positions and present field-proven, step-by-step protocols for key transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.
The Principle of Regioselectivity: A Hierarchy of Reactivity
The ability to sequentially modify 2,4-dichloro-8-iodoquinazoline stems from the distinct electronic and steric environments of the three halogenated positions. A clear hierarchy of reactivity can be established, which, when properly understood, allows for precise control over the synthetic outcome.
-
Position C4 (Chloro): The Most Electrophilic Site for SNAr. The C4 carbon is the most electron-deficient position on the quinazoline ring. This is due to the strong electron-withdrawing inductive effect of the adjacent pyrimidine nitrogen atoms (N1 and N3). Consequently, it is highly susceptible to nucleophilic attack.[2][3] DFT calculations have confirmed that the C4 carbon has a higher LUMO coefficient, making it the kinetically favored site for Nucleophilic Aromatic Substitution (SNAr) reactions.[3] Under mild conditions, nucleophiles such as amines will selectively displace the C4-chloro group, leaving the C2-chloro and C8-iodo groups intact.[4]
-
Position C8 (Iodo): The Preferred Site for Palladium Catalysis. In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reactivity of the carbon-halogen bond is paramount. The C-I bond is significantly weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst than the much stronger C-Cl bonds.[5] This bond energy difference provides a robust and reliable method for selectively functionalizing the C8 position while preserving the chloro-substituents for subsequent modifications.
-
Position C2 (Chloro): The Least Reactive Site. The C2 position is less electrophilic than C4 and its C-Cl bond is too strong for oxidative addition under conditions that activate the C-I bond.[4] Functionalization at this site typically requires harsher conditions or is performed after the more reactive C4 and C8 positions have already been modified.
This predictable reactivity hierarchy is the foundation for a rational, multi-step synthetic strategy.
Caption: Reactivity map for 2,4-dichloro-8-iodoquinazoline.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed as robust starting points for laboratory synthesis. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrates.
Protocol 2.1: Regioselective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol leverages the high electrophilicity of the C4 position to selectively introduce an amine nucleophile.
Rationale: The reaction is typically run at or slightly above room temperature in a polar aprotic solvent like isopropanol or ethanol. The presence of a mild base (e.g., DIPEA) is often beneficial to scavenge the HCl byproduct but is not always necessary, as the amine reactant can serve as the base. The mild conditions ensure that the less reactive C2-Cl and the C-I bond (which is unreactive towards SNAr) remain untouched.[4]
Step-by-Step Protocol:
-
To a clean, dry round-bottom flask, add 2,4-dichloro-8-iodoquinazoline (1.0 eq, e.g., 342 mg, 1.0 mmol).
-
Add isopropanol (5-10 mL per mmol of quinazoline).
-
Add the desired primary or secondary amine (1.1 eq, e.g., aniline, 102 mg, 1.1 mmol).
-
Stir the mixture at room temperature for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration.
-
Wash the collected solid with cold isopropanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove impurities.
-
Dry the product under vacuum to yield the 2-chloro-8-iodo-4-aminoquinazoline derivative.
Self-Validation: The product's identity can be confirmed by LC-MS (observing the correct molecular ion peak) and ¹H NMR (disappearance of a quinazoline ring proton signal and appearance of new signals corresponding to the introduced amine).
Protocol 2.2: Regioselective C8-Arylation via Suzuki-Miyaura Coupling
This protocol achieves selective C-C bond formation at the C8 position, exploiting the high reactivity of the C-I bond in palladium catalysis.[6]
Rationale: The choice of a Pd(0) catalyst, such as Pd(PPh₃)₄, is critical. The reaction requires a base (e.g., Na₂CO₃, Cs₂CO₃) to activate the boronic acid for transmetalation.[7] A solvent system like Dioxane/H₂O or DME/H₂O is commonly used to dissolve both the organic and inorganic reagents. The reaction is heated to ensure efficient catalytic turnover. These conditions are specifically chosen to be mild enough to prevent any competing reaction at the C-Cl bonds.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Step-by-Step Protocol:
-
In a reaction vessel suitable for inert atmosphere chemistry, combine 2,4-dichloro-8-iodoquinazoline (1.0 eq, 342 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq, e.g., phenylboronic acid, 146 mg, 1.2 mmol), and sodium carbonate (2.5 eq, 265 mg, 2.5 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvents: 1,4-Dioxane (8 mL) and Water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring by TLC/LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to obtain the pure 2,4-dichloro-8-arylquinazoline.
Protocol 2.3: Selective C8-Alkynylation via Sonogashira Coupling
This protocol introduces an alkyne at the C8 position, another C-C bond-forming reaction that is highly selective for the C-I bond.
Rationale: The Sonogashira coupling employs a dual catalytic system: a palladium catalyst for the main cycle and a copper(I) co-catalyst (CuI) to facilitate the formation of a copper-acetylide intermediate, which speeds up transmetalation.[8] An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used as both the base and, often, the solvent. The reaction proceeds under mild conditions, preserving the C-Cl bonds.
Step-by-Step Protocol:
-
To a Schlenk flask, add 2,4-dichloro-8-iodoquinazoline (1.0 eq, 342 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 14 mg, 0.02 mmol), and copper(I) iodide (CuI) (0.04 eq, 7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed triethylamine (10 mL) followed by the terminal alkyne (1.2 eq, e.g., phenylacetylene, 132 µL, 1.2 mmol).
-
Stir the mixture at room temperature for 6-10 hours. Monitor the reaction progress by TLC/LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the 2,4-dichloro-8-alkynylquinazoline.
A Sequential Multi-Functionalization Workflow
The true power of 2,4-dichloro-8-iodoquinazoline lies in its capacity for sequential, site-selective modifications. The following workflow illustrates a reliable strategy to synthesize a trisubstituted quinazoline derivative, a common objective in library synthesis for drug discovery.
Caption: A three-step sequential functionalization workflow.
Workflow Description:
-
First, target the C-I bond. Perform a Suzuki coupling (Protocol 2.2) to install an aryl or heteroaryl group at the C8 position. This is the most robust first step due to the high chemoselectivity of palladium catalysts for the C-I bond.
-
Second, target the C4-Cl bond. Using the 2,4-dichloro-8-arylquinazoline product from Step 1, perform a nucleophilic aromatic substitution with an amine of choice (Protocol 2.1). The mild conditions will ensure selective reaction at the C4 position.
-
Third, target the remaining C2-Cl bond. The final C-Cl bond at the C2 position is the least reactive. It can be functionalized using a more forcing cross-coupling reaction, such as a Buchwald-Hartwig amination. This reaction requires a specialized palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like XPhos or RuPhos) and a strong base (e.g., NaOtBu or LHMDS) at elevated temperatures (e.g., 100-120 °C) to activate the inert C2-Cl bond for C-N bond formation.[9][10]
Data Summary for Sequential Functionalization
The following table provides a representative example of expected outcomes for the sequential functionalization of 2,4-dichloro-8-iodoquinazoline with phenylboronic acid, morpholine, and aniline.
| Step | Reaction Type | Key Reagents | Position Functionalized | Product Name | Expected Yield Range |
| 1 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄ | C8 | 2,4-Dichloro-8-phenylquinazoline | 75-90% |
| 2 | SNAr | Morpholine, Isopropanol | C4 | 2-Chloro-4-(morpholin-4-yl)-8-phenylquinazoline | 85-95% |
| 3 | Buchwald-Hartwig | Aniline, Pd₂(dba)₃/XPhos, NaOtBu | C2 | N²-phenyl-8-phenyl-4-(morpholin-4-yl)quinazolin-2-amine | 60-80% |
Conclusion
The regioselective functionalization of 2,4-dichloro-8-iodoquinazoline is a powerful and predictable strategy for the synthesis of complex, multi-substituted quinazoline derivatives. By understanding and exploiting the inherent reactivity differences between the C4-Cl (SNAr-favored), C8-I (Pd-coupling favored), and C2-Cl (least reactive) positions, researchers can design logical and efficient synthetic routes. The protocols and workflow detailed in this guide provide a solid foundation for chemists in drug discovery and materials science to build diverse molecular libraries based on the privileged quinazoline scaffold.
References
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health (NIH). Available from: [Link]
-
Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH). Available from: [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. Available from: [Link]
-
Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides to produce quinazolin-4(3H)-ones. PubMed. Available from: [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available from: [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available from: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health (NIH). Available from: [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Available from: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
-
Synthesis of Fused Polycyclic 4‐Anilinoquinazolines and N‐Quinazoline‐Indoles via Selective C−H Bond Activation. ResearchGate. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. Available from: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. National Institutes of Health (NIH). Available from: [Link]
-
Buchwald-Hartwig coupling. YouTube. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing the 2,4-Dichloro-8-iodoquinazoline Scaffold
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved kinase inhibitors used in oncology.[1][2] The strategic functionalization of this heterocyclic system allows for the precise tuning of steric and electronic properties to achieve high potency and selectivity against various protein kinase targets. This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2,4-dichloro-8-iodoquinazoline as a versatile starting material for the synthesis of diverse kinase inhibitors. We will explore the inherent regiochemical advantages of this scaffold and provide detailed, field-proven protocols for its sequential modification through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The Strategic Advantage of the 2,4-Dichloro-8-iodoquinazoline Scaffold
The utility of 2,4-dichloro-8-iodoquinazoline lies in the distinct reactivity of its three functionalizable positions: the C4-chloro, C2-chloro, and C8-iodo groups. This differential reactivity enables a controlled, stepwise synthesis of complex molecular architectures.
-
C4 Position (The Primary Reactive Site): The chlorine atom at the C4 position is the most electrophilic site and is highly susceptible to nucleophilic aromatic substitution (SNAr).[3][4] Density Functional Theory (DFT) calculations have confirmed that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the preferred site for nucleophilic attack.[3] This allows for the selective introduction of a primary amine, typically an aniline derivative, which is a key interaction motif for many kinase inhibitors that mimic the hinge-binding region of ATP.
-
C8 Position (The Cross-Coupling Hub): The iodo group at the C8 position is an ideal handle for palladium-catalyzed cross-coupling reactions. Its high reactivity in oxidative addition to a Pd(0) complex allows for the facile introduction of aryl, heteroaryl, or alkynyl groups via Suzuki-Miyaura[5][6] or Sonogashira[7][8] couplings. These modifications are crucial for targeting the solvent-exposed region of the kinase ATP pocket, often leading to significant gains in potency and selectivity.
-
C2 Position (The Secondary Reactive Site): The chlorine at the C2 position is considerably less reactive towards SNAr than the C4-chloro group.[9][10] This allows it to remain intact during the initial C4 amination. Subsequent functionalization at C2 typically requires harsher reaction conditions (higher temperatures) or the use of palladium-catalyzed methods like the Buchwald-Hartwig amination.[11][12] This position can be used to introduce smaller substituents that can fine-tune solubility or occupy smaller sub-pockets within the kinase active site.
This predictable reactivity profile allows for a logical and efficient synthetic workflow, as illustrated below.
Figure 1: A generalized workflow for the sequential functionalization of the 2,4-dichloro-8-iodoquinazoline scaffold.
Synthesis of the Dichloroquinazoline Core
The synthesis of a dichlorinated quinazoline scaffold typically involves a two-step process: (1) cyclocondensation of an anthranilic acid derivative with a one-carbon source to form the quinazoline-2,4-dione, followed by (2) chlorination.[13][14]
Protocol 1: General Synthesis of a 2,4-Dichloroquinazoline Derivative
Part A: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione [13]
-
Reaction Setup: Suspend 2-amino-4-fluorobenzoic acid (1.0 eq) in water. Add acetic acid (~4% of water volume).
-
Reagent Addition: While stirring vigorously, add a solution of sodium cyanate (NaOCN, 2.5 eq) in water dropwise.
-
Stirring: Stir the reaction mixture at room temperature for 30 minutes.
-
Basification: Add sodium hydroxide (NaOH) in small portions while cooling the mixture.
-
Acidification: Carefully add concentrated HCl dropwise until the pH reaches ~4. Significant foaming may occur.
-
Isolation: Isolate the resulting precipitate by filtration, wash thoroughly with water, and air-dry. The 7-fluoroquinazoline-2,4(1H,3H)-dione product is typically used in the next step without further purification.
Part B: Chlorination to form 2,4-Dichloro-7-fluoroquinazoline [13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix the 7-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) from the previous step with N,N-diethylaniline (1.01 eq) and phosphorus oxychloride (POCl₃, ~4-5 mL per gram of dione).
-
Heating: Reflux the mixture overnight.
-
Work-up: Cool the reaction mixture and remove the excess POCl₃ by rotary evaporation.
-
Precipitation: Carefully pour the residue into a large beaker of ice-water.
-
Isolation: Isolate the precipitate by filtration, wash with water, and dry under vacuum to yield the 2,4-dichloro-7-fluoroquinazoline product.
Application Protocols: Building Kinase Inhibitors
Protocol 2: Regioselective C4-Amination via SNAr
This protocol describes the selective substitution of the C4-chloro group with an appropriate aniline, a critical step in creating many EGFR and VEGFR inhibitors.[15]
Materials:
-
2,4-dichloro-8-iodoquinazoline (1.0 eq)
-
Substituted aniline (e.g., 3-ethynyl-aniline, 1.1 eq)
-
Solvent: Isopropanol (IPA) or n-Butanol
-
Acid catalyst (optional): catalytic HCl or TFA
Procedure:
-
Reaction Setup: To a solution of 2,4-dichloro-8-iodoquinazoline in isopropanol, add the substituted aniline.
-
Heating: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reactions are generally complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the solid by filtration. Wash the precipitate with cold isopropanol and then diethyl ether to remove unreacted starting materials.
-
Purification: The product, 2-chloro-4-(anilinyl)-8-iodoquinazoline, is often pure enough for the next step. If necessary, it can be further purified by silica gel column chromatography or recrystallization.
Causality and Insights:
-
Solvent Choice: Protic solvents like isopropanol or n-butanol are effective for this reaction as they can solvate the ionic intermediates of the SNAr mechanism.
-
Regioselectivity: As previously discussed, the C4 position's higher electrophilicity ensures that the substitution occurs here exclusively under these mild conditions, leaving the C2-chloro and C8-iodo groups untouched.[3]
| Entry | Aniline Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-chloro-4-fluoroaniline | IPA | 80 | 4 | >95 |
| 2 | 3-ethynyl-aniline | n-BuOH | 110 | 3 | >90 |
| 3 | m-anisidine | IPA | 80 | 5 | >95 |
Table 1: Representative conditions for the C4-amination of 2,4-dichloro-8-iodoquinazoline.
Protocol 3: C8-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol details the introduction of an aryl or heteroaryl moiety at the C8 position, utilizing the iodo group as a handle for this powerful C-C bond-forming reaction.[16]
Materials:
-
2-chloro-4-(anilinyl)-8-iodoquinazoline (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
-
Base: 2M aqueous Na₂CO₃ or K₂CO₃ (3.0 eq)
-
Solvent system: 1,4-Dioxane/Water or Toluene/Ethanol/Water
Procedure:
-
Inert Atmosphere: To a reaction vessel, add the 8-iodoquinazoline substrate, the arylboronic acid, and the palladium catalyst. Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent/Base Addition: Add the degassed solvent system followed by the aqueous base solution.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 2-chloro-4-(anilinyl)-8-(aryl)quinazoline.
Causality and Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is a classic, reliable catalyst. For more challenging or electron-rich substrates, catalysts with more sophisticated ligands like dppf or dialkylbiphenylphosphines can offer higher activity and stability.[6]
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. An inorganic base like Na₂CO₃ is standard.
-
Inert Conditions: The active Pd(0) catalyst is sensitive to oxygen, making an inert atmosphere essential for preventing catalyst degradation and ensuring high yields.
Figure 2: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Characterization of Synthesized Compounds
The identity and purity of all intermediates and final products must be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the molecular structure. The successful substitution at each position (C4, C8, C2) will result in predictable changes in the chemical shifts and coupling patterns of the aromatic protons.[14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds.[14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. A purity level of >95% is typically required for biological screening.
Safety Precautions
Researchers must adhere to standard laboratory safety procedures.
-
Reagents: 2,4-dichloroquinazoline and its iodo-derivative are classified as irritants. They may cause skin, eye, and respiratory irritation.[17] Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water; they must be handled in a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inert Gas: Handle pyrophoric or air-sensitive reagents and catalysts under an inert atmosphere (Nitrogen or Argon).
Conclusion
The 2,4-dichloro-8-iodoquinazoline scaffold is a powerful and versatile platform for the synthesis of kinase inhibitors. Its well-defined and predictable regioselectivity allows for the systematic and efficient construction of complex molecules. By employing a strategic sequence of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can rapidly generate libraries of novel compounds for screening and lead optimization in drug discovery programs targeting the kinome.
References
- Benchchem. Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs.
- ResearchGate. Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide.
- Beilstein Journals. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines.
- ResearchGate. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
-
MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Available from: [Link]
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National Center for Biotechnology Information (PMC). 2,4-Dichloro-7-fluoroquinazoline. Available from: [Link]
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PubMed. Development of Kinase Inhibitors via Metal-Catalyzed C⁻H Arylation of 8-Alkyl-thiazolo[5,4- f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Available from: [Link]
-
PubMed. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link]
-
ResearchGate. Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2. Available from: [Link]
-
ResearchGate. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available from: [Link]
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MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available from: [Link]
-
PubChem. 2,4-Dichloroquinazoline. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Available from: [Link]
-
ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF. Available from: [Link]
-
ResearchGate. Amination of halopyrimidines and 4-chloroquinazoline. [a]. Available from: [Link]
-
PubMed Central. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available from: [Link]
-
ResearchGate. Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Available from: [Link]
-
Beilstein Journals. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Available from: [Link]
- N/A. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors.
-
ResearchGate. Selective Metalation of Functionalized Quinazolines to Enable Discovery and Advancement of Covalent KRAS Inhibitors | Request PDF. Available from: [Link]
-
MDPI. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Available from: [Link]
-
ChemRxiv. Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. Available from: [Link]
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
PubMed. Direct C4 and C2 C-H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
- N/A. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
-
ChemRxiv. Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. Available from: [Link]
-
ResearchGate. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available from: [Link]
-
ResearchGate. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors | Request PDF. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs. Available from: [Link]
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YouTube. Buchwald-Hartwig coupling. Available from: [Link]
-
Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Available from: [Link]
-
PubMed Central. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Available from: [Link]
- N/A.
-
Royal Society of Chemistry. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Available from: [Link]
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Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution on 2,4-dichloro-8-iodoquinazoline
Introduction: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities. The precise functionalization of the quinazoline ring is critical for modulating biological activity and optimizing pharmacokinetic properties. 2,4-dichloro-8-iodoquinazoline is a particularly versatile synthetic intermediate, offering three distinct and electronically differentiated sites for chemical modification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for achieving regioselective nucleophilic aromatic substitution (SNAr) on this valuable building block.
The inherent electronic properties of the quinazoline ring system, with two electron-withdrawing nitrogen atoms, activate the C2 and C4 positions towards nucleophilic attack. The chlorine atoms at these positions serve as excellent leaving groups. Notably, the C4 position is generally more reactive than the C2 position, allowing for a sequential and controlled introduction of different nucleophiles.[1] The iodine atom at the C8 position is typically unreactive under nucleophilic aromatic substitution conditions but serves as a valuable handle for subsequent transition-metal-catalyzed cross-coupling reactions, further expanding the molecular diversity accessible from this starting material.
Understanding the Regioselectivity of Nucleophilic Substitution
The key to the synthetic utility of 2,4-dichloro-8-iodoquinazoline lies in the differential reactivity of the two chlorine substituents. The C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This regioselectivity is a well-documented phenomenon in the chemistry of 2,4-dichloroquinazolines.[2][3][4] Theoretical studies, including Density Functional Theory (DFT) calculations, have corroborated these experimental observations, revealing that the carbon atom at the C4-position has a higher LUMO coefficient, indicating a greater susceptibility to nucleophilic attack.[2][3][4]
This disparity in reactivity allows for a stepwise functionalization strategy. Under mild reaction conditions, a nucleophile will preferentially displace the chlorine atom at the C4 position, leaving the C2-chloro and C8-iodo groups intact for further transformations. Subsequent substitution at the C2 position typically requires more forcing conditions, such as higher temperatures.[1]
Key Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom (preferentially C4), forming a tetrahedral intermediate known as a Meisenheimer complex. This is often the rate-determining step. The subsequent rapid elimination of the chloride ion restores the aromaticity of the quinazoline ring.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the regioselective monosubstitution at the C4-position and a subsequent substitution at the C2-position of 2,4-dichloro-8-iodoquinazoline.
Materials and Equipment
Reagents:
-
2,4-dichloro-8-iodoquinazoline
-
Selected nucleophile (e.g., primary or secondary amine, alcohol, thiol)
-
Anhydrous solvent (e.g., ethanol, isopropanol, acetonitrile, N,N-dimethylformamide (DMF))
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃))
-
Reagents for aqueous workup and purification (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Equipment:
-
Round-bottom flasks and appropriate glassware
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)
-
Heating mantle or temperature-controlled oil bath
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
Rotary evaporator
-
Glass column for chromatography
Protocol 1: Regioselective Monosubstitution at the C4-Position with an Amine Nucleophile
This protocol details the selective reaction of 2,4-dichloro-8-iodoquinazoline with an amine to yield the corresponding 4-amino-2-chloro-8-iodoquinazoline derivative.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-8-iodoquinazoline (1.0 equivalent) in an appropriate anhydrous solvent (e.g., ethanol or acetonitrile).
-
Inert Atmosphere: Flush the flask with a gentle stream of nitrogen or argon and maintain the inert atmosphere throughout the reaction.
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.0-1.2 equivalents). Subsequently, add the base (e.g., triethylamine or DIPEA, 1.5-2.0 equivalents) dropwise at room temperature. The base is necessary to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (a typical eluent system is a mixture of hexane and ethyl acetate). The product is generally more polar than the starting material.
-
Reaction Completion: Stir the reaction at room temperature until the starting material is consumed (typically 2-12 hours, depending on the nucleophilicity of the amine).[1] Gentle heating (40-50 °C) may be required for less reactive amines.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford the pure 4-amino-2-chloro-8-iodoquinazoline.
Data Presentation:
| Entry | Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Et₃N | Ethanol | RT | 8 | 90 |
| 2 | Benzylamine | DIPEA | Acetonitrile | 40 | 4 | 95 |
| 3 | Morpholine | K₂CO₃ | DMF | RT | 6 | 92 |
Table 1: Representative reaction conditions for the regioselective C4-amination of 2,4-dichloro-8-iodoquinazoline.
Visualization:
Caption: Workflow for C4-amination.
Protocol 2: Sequential Substitution at the C2-Position
Following the successful C4-functionalization, the less reactive C2-chloro substituent can be displaced by a second nucleophile under more vigorous conditions.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the 4-substituted-2-chloro-8-iodoquinazoline (1.0 equivalent) in a high-boiling polar aprotic solvent such as DMF or DMSO in a round-bottom flask.
-
Addition of Reagents: Add the second nucleophile (1.5-2.5 equivalents) and a suitable base (e.g., potassium carbonate or sodium hydride, 2.0-3.0 equivalents).
-
Heating: Heat the reaction mixture to an elevated temperature, typically between 80 °C and 120 °C.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and air-dry.
-
Alternatively, an extractive workup with a suitable organic solvent may be performed.
-
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system or by flash column chromatography to yield the pure 2,4-disubstituted-8-iodoquinazoline.
Data Presentation:
| Entry | C4-Substituent | Nucleophile (at C2) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | -NH-Ph | Methanol | NaH | DMF | 100 | 10 | 80 |
| 2 | Morpholino | Benzylamine | K₂CO₃ | DMSO | 120 | 18 | 75 |
| 3 | -NH-Bn | Ethanethiol | Cs₂CO₃ | DMF | 90 | 8 | 88 |
Table 2: Representative conditions for subsequent C2-substitution.
Visualization:
Caption: Workflow for C2-substitution.
Characterization of Products
Unambiguous structural characterization is paramount to confirm the regiochemistry of the substitution. A combination of modern spectroscopic techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the quinazoline core are diagnostic. Substitution at C4 will cause a noticeable change in the chemical shift of the adjacent C5 proton.
-
¹³C NMR: The chemical shifts of the carbon atoms at the substitution sites (C2 and C4) provide direct evidence of the reaction's outcome.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning proton and carbon signals and confirming the connectivity of the newly introduced substituents.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the synthesized molecules, which is used to confirm their elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups introduced by the nucleophile, such as N-H stretches for amines or C=O stretches for amides.
Trustworthiness and Self-Validation
The protocols outlined in this guide are based on well-established and extensively documented chemical principles. The regioselectivity of the initial nucleophilic attack at the C4 position of 2,4-dichloroquinazolines is a reliable and predictable outcome.[1][2][3][4]
To ensure the validity and reproducibility of the experimental results, the following practices are strongly recommended:
-
Purity of Starting Materials: Always ensure the purity of the 2,4-dichloro-8-iodoquinazoline and the nucleophiles before commencing the reaction.
-
Strict Reaction Monitoring: Diligent monitoring by TLC is crucial to determine the optimal reaction time, preventing the formation of side products and ensuring complete conversion.
-
Thorough Spectroscopic Verification: A comprehensive analysis of the final products using a combination of ¹H NMR, ¹³C NMR, and HRMS is essential to unequivocally confirm the intended structures and regiochemistry.
Authoritative Grounding & Comprehensive References
The experimental procedures and mechanistic rationale presented in this document are firmly grounded in the peer-reviewed scientific literature. The preferential reactivity of the C4 position in 2,4-dichloroquinazolines towards nucleophiles is a cornerstone of quinazoline chemistry, consistently supported by a multitude of synthetic reports and theoretical studies.[2][3][4]
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023). MDPI. [Link]
-
2,4-Disubstituted Quinazolines with Antileishmanial or Antibacterial Activity. (2021). Digital Commons @ USF - University of South Florida. [Link]
-
Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. (2020). Semantic Scholar. [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2011). PMC - NIH. [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Stack Exchange. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
palladium-catalyzed cross-coupling of 2,4-dichloro-8-iodoquinazoline
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloro-8-Iodoquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic, regioselective functionalization of this heterocycle is paramount for the development of novel drug candidates.[3] This document provides an in-depth technical guide on the palladium-catalyzed cross-coupling reactions of 2,4-dichloro-8-iodoquinazoline, a versatile building block for creating diverse molecular libraries. We delve into the underlying principles of reactivity and provide field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling researchers to leverage this substrate's full potential in drug discovery and development.[4][5]
The Strategic Value of 2,4-Dichloro-8-Iodoquinazoline
The power of 2,4-dichloro-8-iodoquinazoline lies in the differential reactivity of its three halogenated positions. This hierarchy allows for sequential and site-selective modifications, providing a robust platform for generating complex, three-dimensional structures from a single starting material. Understanding this reactivity is not merely academic; it is the causal principle behind the design of efficient, multi-step synthetic routes.
Reactivity Hierarchy: I > C4-Cl > C2-Cl
The order of reactivity in palladium-catalyzed cross-coupling reactions is governed by the bond dissociation energies of the carbon-halogen bonds and the electrophilicity of the carbon centers.
-
C8-Iodo Position: The Carbon-Iodine bond is the weakest among the three, making it the most susceptible to oxidative addition by a Palladium(0) catalyst.[6] This is the rate-determining step in many cross-coupling cycles, and its lower activation energy dictates that the C-8 position will almost invariably be the first to react under standard palladium-catalyzed conditions.[7]
-
C4-Chloro Position: Between the two chlorine substituents, the C4 position is significantly more reactive than the C2 position. This is due to the electronic influence of the pyrimidine ring nitrogens. The C4 carbon is more electron-deficient (electrophilic), rendering it more susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition by palladium.[8][9] DFT calculations have confirmed that the C4 position has a higher LUMO coefficient, making it the preferred site for nucleophilic attack.[9]
-
C2-Chloro Position: The C2 position is the least reactive site. Functionalization at this position typically requires more forcing conditions, such as higher temperatures or more active catalyst systems, after the C8 and C4 positions have already been modified.
This predictable reactivity allows for a logical and stepwise diversification strategy, as illustrated below.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Selective C-8 Arylation
This protocol details the selective Suzuki-Miyaura coupling at the C-8 iodo position, leaving the two chloro positions intact for subsequent modification.
Materials:
-
2,4-dichloro-8-iodoquinazoline
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried reaction vessel, add 2,4-dichloro-8-iodoquinazoline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 8-aryl-2,4-dichloroquinazoline.
Causality Behind Choices:
-
Catalyst (Pd(dppf)Cl₂): The dppf ligand provides a good balance of electron-donating properties and steric bulk, creating a highly active and stable catalyst suitable for coupling with the C-I bond without reacting with the C-Cl bonds under these conditions. [10]* Base (K₂CO₃): A moderately strong inorganic base is sufficient to promote transmetalation without causing significant hydrolysis of the chloroquinazoline substrate. [11]* Solvent (Dioxane/Water): This solvent mixture effectively dissolves both the organic substrate and the inorganic base, creating a homogeneous environment for the catalytic reaction to proceed efficiently. [12]
Coupling Partner Catalyst (mol%) Base (equiv.) Temp (°C) Time (h) Yield (%) Phenylboronic acid Pd(dppf)Cl₂ (2) K₂CO₃ (2) 85 6 92 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (2) K₂CO₃ (2) 85 5 95 3-Fluorophenylboronic acid Pd(PPh₃)₄ (3) Cs₂CO₃ (2) 90 8 88 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | 85 | 7 | 85 |
Note: Yields are representative and may vary based on specific substrate and reaction scale.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing linear alkynyl fragments into molecules, often used as handles for further chemistry or as key pharmacophoric elements.
Mechanistic Rationale
The Sonogashira reaction follows a dual catalytic cycle involving both palladium and copper. The palladium cycle is similar to other cross-coupling reactions (oxidative addition, reductive elimination). [13]The crucial role of the copper(I) co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center. [14]
Caption: Simplified palladium cycle for the Sonogashira cross-coupling reaction.
Protocol: Selective C-8 Alkynylation
Materials:
-
2,4-dichloro-8-iodoquinazoline
-
Terminal Alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask, add 2,4-dichloro-8-iodoquinazoline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., DMF, 10 mL) followed by the base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion (typically 2-8 hours), dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the 8-alkynyl-2,4-dichloroquinazoline.
Causality Behind Choices:
-
Co-catalyst (CuI): Copper(I) iodide is essential for the formation of the copper acetylide, which dramatically accelerates the transmetalation step. [14]* Base (Et₃N): The amine base serves two purposes: it deprotonates the terminal alkyne to facilitate its reaction with CuI, and it acts as a scavenger for the HI generated during the reaction, preventing catalyst deactivation.
-
Solvent (DMF): A polar aprotic solvent like DMF is excellent for solubilizing the various components, including the catalyst, substrate, and any ionic intermediates. [15]
Alkyne Partner Pd Catalyst (mol%) Base (equiv.) Temp (°C) Time (h) Yield (%) Phenylacetylene Pd(PPh₃)₂Cl₂ (3) Et₃N (3) 25 4 94 Ethynyltrimethylsilane Pd(PPh₃)₂Cl₂ (3) Et₃N (3) 25 3 91 1-Hexyne Pd(PPh₃)₂Cl₂ (3) DIPEA (3) 40 6 87 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | Et₃N (3) | 40 | 5 | 89 |
Note: Yields are representative and may vary based on specific substrate and reaction scale.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals. This reaction allows for the coupling of amines with aryl halides under conditions that are far milder than classical methods.
Mechanistic Rationale
The mechanism is analogous to other cross-coupling reactions, but the transmetalation step is replaced by the coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. [16]The final reductive elimination step forms the C-N bond and regenerates the Pd(0) catalyst. [17]The choice of both ligand and base is particularly crucial in this reaction. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often required to promote the challenging reductive elimination step, especially for less nucleophilic amines or more sterically demanding substrates. [18]A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine without competing as a nucleophile. [19]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Selective C-4 Amination (of 8-Aryl-2,4-dichloroquinazoline)
This protocol assumes the C-8 position has already been functionalized (e.g., via Suzuki coupling) and targets the more reactive C-4 chloro position.
Materials:
-
8-Aryl-2,4-dichloroquinazoline
-
Amine (primary or secondary, 1.4 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (3.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (1.5 mmol) to an oven-dried reaction tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.015 mmol) and XPhos (0.035 mmol) in the anhydrous solvent (2 mL) and stir for 5 minutes (pre-formation of the active catalyst).
-
Add the 8-aryl-2,4-dichloroquinazoline (1.0 mmol) to the reaction tube containing the base.
-
Add the catalyst solution to the reaction tube, followed by the remaining solvent (total volume ~10 mL).
-
Add the amine (1.4 mmol) via syringe.
-
Seal the tube tightly and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion (typically 6-24 hours), cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, wash the organic layer with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography to obtain the 4-amino-8-aryl-2-chloroquinazoline. [20] Causality Behind Choices:
-
Catalyst System (Pd₂(dba)₃ / XPhos): This combination generates a highly active, monoligated Pd(0) species. The bulky XPhos ligand facilitates the crucial C-N reductive elimination step, which is often the turnover-limiting step of the cycle. [18]* Base (NaOtBu): A strong, sterically hindered base is required to efficiently deprotonate the amine in the catalytic cycle without acting as a competing nucleophile. [19]* Inert Atmosphere: The active Pd(0) catalyst and some ligands are sensitive to oxygen, so performing the reaction under an inert atmosphere is critical for reproducibility and high yields.
| Amine | Ligand | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | XPhos | NaOtBu (1.5) | 100 | 8 | 90 |
| Aniline | SPhos | K₃PO₄ (2.0) | 110 | 16 | 78 |
| Benzylamine | XPhos | NaOtBu (1.5) | 100 | 12 | 85 |
| n-Butylamine | BrettPhos | LHMDS (1.6) | 100 | 10 | 88 |
Note: Yields are representative and may vary based on specific substrate and reaction scale.
Troubleshooting and Key Considerations
-
Low Yields:
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and properly degassed. Oxygen can deactivate the Pd(0) catalyst.
-
Inefficient Base: The base may be old or hydrated. Use freshly opened or properly stored base. For some substrates, a stronger or weaker base may be required.
-
Ligand Choice: The ligand has a profound effect on the reaction. If one ligand gives poor results, screen others (e.g., SPhos, RuPhos for Buchwald-Hartwig; SPhos, P(tBu)₃ for Suzuki). [18]* Side Reactions:
-
Hydrolysis: In Suzuki couplings, excess water or high temperatures can lead to hydrolysis of the C-Cl bonds, especially at the reactive C4 position.
-
Homocoupling: In Sonogashira (Glaser coupling) or Suzuki reactions, homocoupling of the coupling partners can occur. This is often minimized by slow addition of one reagent or by ensuring the catalyst is sufficiently active.
-
-
Regioselectivity Issues:
-
While the inherent reactivity (I > C4-Cl > C2-Cl) is strong, over-running reactions or using excessively harsh conditions (high temperature, very active catalysts) can sometimes lead to minor amounts of reaction at less reactive sites. Careful monitoring is key.
-
References
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Coombs, J. R., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Molecules, 16(7), 5763–5773. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
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Anonymous. (2025). Role of palladium catalyst in cross-coupling reactions. LinkedIn. Available at: [Link]
-
Kumar, A., et al. (2012). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 8, 388–393. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
Kumar, A., et al. (2012). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 8, 388-393. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Mohammed, A. A., et al. (2018). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. International Journal of Chemical Science, 16(4). Available at: [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Al-Ostath, A. I., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(2), 154. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. Available at: [Link]
-
Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(10), 2262–2274. Available at: [Link]
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MDPI. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Available at: [Link]
-
Zhang, Y., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(14), 3569-3581. Available at: [Link]
- Google Patents. (n.d.). CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative.
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Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines. Available at: [Link]
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International Journal of Innovative Research in Technology. (n.d.). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Available at: [Link]
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Daugulis, O., et al. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 109(7), 3235–3265. Available at: [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organometallics, 33(15), 4100–4109. Available at: [Link]
-
Kimmel, R., et al. (2010). 2,4-Dichloro-quinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1261. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 2,4-Dichloro-8-iodoquinazoline in Medicinal Chemistry
Introduction: The Strategic Value of a Tri-functionalized Scaffold
The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a vast range of biological activities, from anticancer to antimicrobial and anti-inflammatory properties.[3][4] Several quinazoline-based drugs, such as gefitinib and erlotinib, have achieved blockbuster status as epidermal growth factor receptor (EGFR) kinase inhibitors.[5][6]
Within this important class of heterocycles, 2,4-dichloroquinazoline serves as a highly versatile and common intermediate, allowing for sequential substitution reactions.[7][8][9] The introduction of an iodine atom at the 8-position, creating 2,4-dichloro-8-iodoquinazoline , elevates this scaffold to a new level of synthetic utility. This tri-halogenated building block offers three distinct points of attachment with a predictable hierarchy of reactivity, enabling medicinal chemists to construct complex molecular architectures with exceptional control and efficiency.
The strategic advantage of 2,4-dichloro-8-iodoquinazoline lies in the differential reactivity of its three carbon-halogen bonds:
-
C4-Chloride: The most electrophilic position, highly susceptible to nucleophilic aromatic substitution (SNAr).[10][11]
-
C8-Iodide: A classic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
C2-Chloride: The least reactive position, typically requiring harsher conditions for substitution.[11]
This built-in orthogonality allows for a regioselective, stepwise functionalization, making it an ideal starting material for generating diverse libraries of compounds for drug discovery campaigns, particularly in the field of protein kinase inhibitors.[12][13]
Synthesis of the 2,4-Dichloro-8-iodoquinazoline Scaffold
The preparation of the title compound is not a trivial, one-pot reaction but relies on a strategic sequence. While various methods exist for the synthesis of the parent 2,4-dichloroquinazoline, typically from quinazolinedione precursors, the introduction of the C8-iodine requires a regioselective approach.[7][14] A recently reported and effective method involves a directed metalation-iodination strategy on a 4-chloroquinazoline precursor.[1]
Caption: Sequential functionalization workflow for 2,4-dichloro-8-iodoquinazoline.
Position C4: The Nucleophilic Substitution Gateway
The C4-chloro group is the most reactive site due to the electron-withdrawing effect of the adjacent nitrogen atom, making the C4 carbon highly electrophilic. [10][15]This position readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles, particularly primary and secondary amines, under mild conditions. [10]This reaction is fundamental to the synthesis of the vast class of 4-anilinoquinazoline kinase inhibitors, where the aniline nitrogen displaces the C4-chloride to form a key hydrogen bond with the kinase hinge region. [1][5]
-
Causality: DFT calculations have confirmed that the carbon atom at the 4-position of the 2,4-dichloroquinazoline has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it more susceptible to nucleophilic attack compared to the C2 position. [10][15]* Typical Conditions: The reaction is often performed at room temperature or with gentle heating in solvents like ethanol, THF, or isopropanol, frequently with a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. [10]
Position C8: The Cross-Coupling Anchor
The carbon-iodine bond is significantly weaker than the carbon-chlorine bonds, making it the preferred site for oxidative addition to a palladium(0) catalyst. [16]This enables a host of powerful cross-coupling reactions to be performed selectively at C8 while leaving the two chloro-substituents untouched.
-
Suzuki-Miyaura Coupling: This reaction is invaluable for creating C-C bonds, allowing for the introduction of diverse aryl and heteroaryl moieties. [17]This is often used to append groups that can enhance solubility, modulate selectivity, or probe new binding pockets in a target protein. [18][19]* Buchwald-Hartwig Amination: This reaction provides an alternative route to C-N bond formation, complementing the SNAr at C4. [20][21]It is particularly useful for coupling less nucleophilic amines or when the SNAr reaction is sluggish. [16][22]
Position C2: The Final Frontier
The C2-chloro group is the most resilient to substitution. Its replacement typically requires more forcing conditions, such as higher temperatures and stronger nucleophiles, and is usually performed after the C4 and C8 positions have been functionalized. [11]This final modification can be used to further tune the properties of the molecule or to block a potential site of metabolism.
Application in Kinase Inhibitor Drug Discovery
The true power of 2,4-dichloro-8-iodoquinazoline is realized in its application to build complex molecules like multi-targeted kinase inhibitors. The scaffold allows for the systematic and independent modification of three key regions of a prototypical inhibitor.
| Position | Typical Modification | Rationale in Kinase Inhibitor Design |
| C4 | SNAr with anilines/amines | Forms the "hinge-binding" motif essential for anchoring the inhibitor in the ATP-binding site of most kinases. [5][6] |
| C8 | Suzuki coupling with (hetero)aryls | Introduces groups that can occupy the solvent-exposed region, improving physicochemical properties (e.g., solubility) or targeting adjacent sub-pockets for enhanced potency and selectivity. [23] |
| C2 | Substitution with small amines | Can be used to fine-tune activity or block metabolic pathways. |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2,4-dichloro-8-iodoquinazoline and organopalladium catalysts are toxic and should be handled with care.
Protocol 1: Regioselective SNAr at the C4-Position with an Aniline
This protocol describes a general procedure for the synthesis of a 2-chloro-8-iodo-4-(phenylamino)quinazoline intermediate.
Materials:
-
2,4-dichloro-8-iodoquinazoline (1.0 equiv)
-
Substituted Aniline (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
2-Propanol or Ethanol (approx. 0.1 M concentration)
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and reflux condenser
Procedure:
-
To the reaction vessel, add 2,4-dichloro-8-iodoquinazoline and the substituted aniline.
-
Add 2-propanol (or ethanol) to the flask.
-
Add DIPEA to the stirred suspension.
-
Heat the reaction mixture to 80 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
The product often precipitates upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C8-Position
This protocol details the coupling of a boronic acid to the C8-position of a pre-functionalized 4-amino-8-iodoquinazoline intermediate. [17][18] Materials:
-
2-Chloro-8-iodo-4-(phenylamino)quinazoline (from Protocol 1) (1.0 equiv)
-
(Hetero)aryl boronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (Palladium Tetrakis) (0.05 equiv) or other suitable Pd catalyst/ligand system.
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
Solvent mixture: Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk tube or similar flask for inert atmosphere reactions
Procedure:
-
Add the 8-iodoquinazoline intermediate, boronic acid, and sodium carbonate to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 6-18 hours, or until LC-MS analysis indicates completion.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination at the C8-Position
This protocol outlines the amination of the C8-iodo position, which can be performed before or after C4 functionalization. [16][21][22] Materials:
-
2,4-Dichloro-8-iodoquinazoline (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos or other suitable Buchwald ligand (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or microwave vial
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the ligand, and NaOtBu to the reaction vessel.
-
Add the 2,4-dichloro-8-iodoquinazoline and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to 100-110 °C (or use microwave irradiation) for 4-24 hours. Monitor for completion by LC-MS.
-
Cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
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- 23. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Amino-2-Chloro-8-Iodoquinazoline Derivatives
Abstract: The 4-aminoquinazoline scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The strategic introduction of functional groups, such as a chlorine atom at the C2 position and an iodine atom at the C8 position, provides valuable synthetic handles for further molecular elaboration and the development of targeted therapeutic agents. This guide provides a comprehensive, field-proven methodology for the synthesis of 4-amino-2-chloro-8-iodoquinazoline derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and robust characterization techniques.
Strategic Overview: A Two-Stage Synthetic Approach
The preparation of the target 4-amino-2-chloro-8-iodoquinazoline derivatives is most reliably achieved through a two-stage process. This strategy prioritizes the construction of a key, stable intermediate, 2,4-dichloro-8-iodoquinazoline , which is then subjected to a regioselective amination reaction. This approach offers superior control over the final product structure compared to attempting to build the fully substituted ring in a single pot.
The rationale for this pathway is grounded in the differential reactivity of the quinazoline core. The C4 position is significantly more susceptible to nucleophilic attack than the C2 position, allowing for the selective introduction of an amino group in the final step.[1]
Diagram 1: High-level workflow for the synthesis of 4-amino-2-chloro-8-iodoquinazoline derivatives.
Part I: Synthesis of the Key Intermediate: 2,4-Dichloro-8-iodoquinazoline
The cornerstone of this synthesis is the preparation of the dichlorinated intermediate. This is accomplished by first forming the heterocyclic quinazolinedione core, followed by a robust chlorination reaction.
Principle of Synthesis
The synthesis commences with the cyclization of an appropriately substituted anthranilic acid derivative, in this case, 2-amino-3-iodobenzoic acid, with a one-carbon synthon like urea or a related compound to form the stable 8-iodoquinazoline-2,4(1H,3H)-dione. Subsequent treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), replaces the hydroxyl groups of the tautomeric enol form with chlorine atoms, yielding the desired 2,4-dichloro-8-iodoquinazoline.[4][5] The use of POCl₃ is critical as it serves as both the reagent and, in many cases, the solvent for this transformation.[5]
Experimental Protocol: Synthesis of 2,4-Dichloro-8-iodoquinazoline
Materials:
-
2-Amino-3-iodobenzoic acid
-
Urea
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard reflux and extraction glassware
Protocol Steps:
-
Cyclization to 8-Iodoquinazoline-2,4(1H,3H)-dione:
-
In a round-bottom flask, thoroughly mix 2-amino-3-iodobenzoic acid (1.0 eq) and urea (3.0 eq).
-
Heat the solid mixture to 190-200 °C for 1 hour. The mixture will melt, evolve ammonia gas, and then re-solidify.
-
Allow the flask to cool to room temperature. The crude solid is washed with water and then ethanol to remove excess urea and impurities, yielding the crude dione, which can be used in the next step without further purification.
-
-
Chlorination to 2,4-Dichloro-8-iodoquinazoline:
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.
-
To a flask containing the crude 8-iodoquinazoline-2,4(1H,3H)-dione (1.0 eq), add phosphorus oxychloride (10-15 mL per gram of dione) and a catalytic amount of N,N-dimethylaniline (e.g., 0.1 eq).[5]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 105-110 °C) for 6-8 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the reaction residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous mixture by the slow addition of solid NaHCO₃ or a saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous slurry with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2,4-dichloro-8-iodoquinazoline.[5] This product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
-
Part II: Regioselective Amination of 2,4-Dichloro-8-iodoquinazoline
The final stage of the synthesis involves the selective substitution of the chlorine atom at the C4 position with a primary or secondary amine.
Principle of Amination: The SNAr Mechanism
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Computational and experimental studies confirm that the C4 carbon of the 2,4-dichloroquinazoline scaffold is more electron-deficient (possesses a higher LUMO coefficient) than the C2 carbon.[1] This makes it the preferred site for nucleophilic attack by an amine.
The reaction typically requires a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, preventing the protonation and deactivation of the reactant amine.[1] Microwave-assisted synthesis has emerged as a highly efficient method for this transformation, often leading to shorter reaction times and higher yields compared to conventional heating.[7][8]
Diagram 2: Mechanism of regioselective SNAr at the C4 position of 2,4-dichloro-8-iodoquinazoline.
Experimental Protocols for Amination
| Parameter | Protocol 3.2.1: Conventional Heating | Protocol 3.2.2: Microwave-Assisted Synthesis |
| Reagents | 2,4-Dichloro-8-iodoquinazoline (1.0 eq), Amine (1.2 eq), DIPEA (2.5 eq) | 2,4-Dichloro-8-iodoquinazoline (1.0 eq), Amine (1.2 eq) |
| Solvent | Dioxane or 2-Propanol (IPA) | 2-Propanol (IPA) or THF/Water (1:1)[7] |
| Temperature | 80 °C to Reflux | 100-120 °C (set temperature) |
| Time | 4-12 hours | 15-40 minutes |
| Work-up | Cool, dilute with water, extract with Ethyl Acetate or DCM, wash with brine, dry, and concentrate. | Cool, collect precipitated product by filtration, wash with cold solvent. Or, concentrate and perform aqueous work-up if no precipitate forms. |
Detailed Steps (Protocol 3.2.1 - Conventional):
-
In a round-bottom flask, dissolve 2,4-dichloro-8-iodoquinazoline (1.0 eq) in dioxane (approx. 10 mL per mmol).
-
Add the desired primary or secondary amine (1.2 eq) followed by DIPEA (2.5 eq).[1]
-
Heat the mixture to 80 °C under an inert atmosphere (e.g., Nitrogen or Argon) and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.[9]
Detailed Steps (Protocol 3.2.2 - Microwave):
-
In a microwave-safe reaction vessel, combine 2,4-dichloro-8-iodoquinazoline (1.0 eq) and the desired amine (1.2 eq) in 2-propanol (3-5 mL).[8]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature of 120 °C for 20-40 minutes.
-
After the reaction, allow the vessel to cool to room temperature.
-
If a precipitate has formed, collect the product by filtration and wash with cold 2-propanol.
-
If no solid forms, remove the solvent in vacuo and proceed with purification.
Purification and Characterization
Purification Techniques
Post-synthesis purification is essential to remove unreacted starting materials, reagents, and byproducts.
-
Column Chromatography: This is the most effective method for separating the desired product from impurities of different polarities. A silica gel stationary phase with a solvent system gradient (e.g., Hexane to Ethyl Acetate) is typically employed.[9]
-
Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or ethyl acetate/hexane mixture) is an excellent technique for achieving high purity. The ideal solvent is one in which the compound is soluble when hot and insoluble when cold.[9]
Structural Characterization
The identity and purity of the synthesized 4-amino-2-chloro-8-iodoquinazoline derivatives must be confirmed using standard spectroscopic methods.[5][10][11]
| Technique | Expected Observations for a Representative Product |
| ¹H NMR | Aromatic protons in the 7.5-9.0 ppm range. Signals corresponding to the protons of the introduced amino group. The disappearance of the singlet for the proton at C4 of the precursor. A D₂O exchangeable signal for the N-H proton.[5] |
| ¹³C NMR | Signals for the quinazoline core carbons. The C4 carbon signal will shift significantly upon substitution. Signals corresponding to the carbons of the amine substituent.[5] |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (1560-1620 cm⁻¹), and aromatic C-H and C=C bonds.[10] |
| Mass Spec. | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound. The isotopic pattern for the chlorine atom will be observable. |
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and water-reactive. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Chlorinated Solvents (DCM): Volatile and potentially carcinogenic. Use in a well-ventilated area or fume hood.
-
Bases (DIPEA, TEA): Corrosive and flammable. Avoid inhalation and skin contact.
-
Microwave Reactor: Use only vessels designed for microwave synthesis and follow the manufacturer's operational guidelines to prevent over-pressurization.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in chlorination step | Incomplete reaction; moisture in the reaction. | Ensure starting material is dry. Extend reflux time and monitor by TLC. Use freshly distilled POCl₃. |
| Low yield in amination step | Amine is not nucleophilic enough; starting material degradation. | Switch to microwave-assisted synthesis for higher energy input over a shorter time.[7] For electron-poor amines, consider harsher conditions or a different synthetic route. |
| Formation of di-substituted (2,4-diamino) product | Reaction temperature is too high or reaction time is too long. | Reduce reaction temperature and carefully monitor the reaction progress by TLC to stop it once the mono-substituted product is maximized. |
| Difficulty in purification | Product and starting material have similar polarity. | Optimize the solvent system for column chromatography using a shallower gradient.[9] Consider derivatization of the product to alter its polarity for separation, followed by deprotection. |
References
- Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives - Benchchem. BenchChem.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. National Institutes of Health.
- Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines | Organic Letters - ACS Publications. ACS Publications.
- 2-amino-3-iodobenzonitrile | 114344-67-1 | PEA34467 - Biosynth. Biosynth.
- Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview - YouTube. YouTube.
- 2,4-Dichloroquinazoline synthesis - ChemicalBook. ChemicalBook.
- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. MDPI.
- Synthesis of 4-aminoquinazoline structure derivatives 1–8. - ResearchGate. ResearchGate.
- Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Chemistry Stack Exchange.
- Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. National Institutes of Health.
- SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING | TSI Journals. TSI Journals.
- (PDF) Chloroacetonitrile - ResearchGate. ResearchGate.
- Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC - PubMed Central. National Institutes of Health.
- Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery - SciSpace. SciSpace.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. MDPI.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. National Institutes of Health.
- Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal.
- A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ResearchGate. ResearchGate.
- Scheme 11 Synthesis of 2,4-dichloroquinazoline - ResearchGate. ResearchGate.
- Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives. Chinese Journal of Organic Chemistry.
- Application Notes and Protocols: Synthesis of 4-Anilinoquinazoline Derivatives - Benchchem. BenchChem.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. National Institutes of Health.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 5. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives [sioc-journal.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 2,4-Dichloro-8-iodoquinazoline
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2,4-dichloro-8-iodoquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield and efficiency of their coupling reactions with this specific substrate. Here, we will address common challenges, provide detailed troubleshooting advice, and offer insights grounded in mechanistic principles to empower you to overcome experimental hurdles.
I. Understanding the Substrate: The Challenges of 2,4-dichloro-8-iodoquinazoline
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] However, the unique electronic and steric properties of 2,4-dichloro-8-iodoquinazoline present a distinct set of challenges that require careful consideration for successful coupling.
The primary challenge lies in achieving regioselectivity . The molecule possesses three halogen atoms at positions 2, 4, and 8, each with a different propensity for oxidative addition to the palladium catalyst. The general reactivity order for halogens in Suzuki couplings is I > Br > Cl.[2][3] This inherent reactivity difference is the key to controlling which position reacts. The C-I bond is significantly more reactive than the C-Cl bonds, making the 8-position the primary site for initial coupling. However, forcing conditions or inappropriate catalyst selection can lead to undesired side reactions at the chloro-substituted positions.
II. Troubleshooting Guide: Common Problems and Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem 1: Low to No Product Formation
Q: My reaction shows very low conversion of the starting material, or I'm not seeing any of my desired product. What are the likely causes and how can I fix it?
A: This is a common issue that can stem from several factors. Let's break down the potential culprits and the corresponding solutions.
1. Catalyst Inactivity:
-
Cause: The Pd(0) active catalyst may not be forming efficiently from the precatalyst, or it may be deactivating over the course of the reaction. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species.[4] Improper reaction setup can lead to catalyst decomposition, often observed as the formation of palladium black.[5]
-
Solution:
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period (at least 30 minutes).[6] Running the reaction under a positive pressure of inert gas is crucial.
-
Catalyst Choice: For a substrate like 2,4-dichloro-8-iodoquinazoline, a robust catalyst system is essential. While Pd(PPh₃)₄ can be effective, consider using more modern, electron-rich, and bulky phosphine ligands such as SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[7][8] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Pre-catalyst Activation: If using a Pd(II) source, ensure your conditions facilitate its reduction to Pd(0).
-
2. Ineffective Base:
-
Cause: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[9] An inappropriate or weak base can stall the reaction.
-
Solution:
-
Base Strength: For this type of substrate, a moderately strong inorganic base is often a good starting point. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.[2][6] Cs₂CO₃ is more soluble and can sometimes lead to better results.
-
Aqueous vs. Anhydrous: The presence of water is often beneficial in Suzuki couplings, as it can help dissolve the inorganic base and facilitate the formation of the active boronate species.[10] A common solvent system is a mixture of an organic solvent (like dioxane, THF, or toluene) and water.[2]
-
3. Boronic Acid Instability:
-
Cause: Boronic acids can be prone to decomposition, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom), which is often accelerated by high temperatures and certain reaction conditions.[1][11]
-
Solution:
-
Use Fresh Reagents: Ensure your boronic acid is fresh and has been stored properly.
-
Reaction Temperature: While heating is often necessary, excessive temperatures can degrade the boronic acid. Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress.[6]
-
Consider Boronate Esters: Pinacol esters of boronic acids are often more stable and can be a good alternative if you suspect boronic acid decomposition.
-
Problem 2: Formation of Multiple Products and Side Reactions
Q: I'm observing multiple spots on my TLC plate, and my NMR spectrum is complex. What are the likely side products and how can I suppress their formation?
A: The formation of multiple products often points to a lack of regioselectivity or the occurrence of common Suzuki coupling side reactions.
1. Lack of Regioselectivity (Coupling at C-2 or C-4):
-
Cause: While the C-I bond at the 8-position is the most reactive, harsh reaction conditions (high temperature, prolonged reaction times) or a highly active catalyst system can lead to undesired coupling at the C-Cl positions.
-
Solution:
-
Control Reaction Temperature: Avoid excessive heating. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
Catalyst and Ligand Tuning: The choice of ligand can influence regioselectivity.[12][13] For selective coupling at the iodo-position, a less reactive catalyst system might be beneficial. Start with Pd(PPh₃)₄ before moving to more active Buchwald-type ligands.
-
2. Homocoupling:
-
Cause: This side reaction involves the coupling of two boronic acid molecules or two molecules of the haloquinazoline. It can be promoted by the presence of oxygen or inefficient transmetalation.[5]
-
Solution:
-
Strict Anaerobic Conditions: Rigorous degassing is crucial to prevent oxygen-mediated homocoupling.
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to favor the cross-coupling reaction.
-
3. Protodeboronation and Dehalogenation:
-
Cause: As mentioned earlier, protodeboronation of the boronic acid is a common side reaction.[1][11] Similarly, dehalogenation of the haloquinazoline (replacement of a halogen with a hydrogen) can also occur.[1][5]
-
Solution:
-
Optimize Base and Solvent: The choice of base and solvent can influence the rates of these side reactions. Experiment with different base/solvent combinations to find the optimal conditions for your specific boronic acid.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.
-
Visualizing the Suzuki Catalytic Cycle
To better understand the reaction, here is a diagram of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
III. Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is the best starting point for the Suzuki coupling of 2,4-dichloro-8-iodoquinazoline?
A1: For initial explorations, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and commonly used catalyst.[11] It is often effective for couplings involving aryl iodides. If you experience low yields, consider moving to a more active catalyst system, such as a combination of a palladium(II) source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos or XPhos.[7]
Q2: What is the optimal solvent system for this reaction?
A2: A mixture of an organic solvent and water is typically a good choice. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[2] A ratio of 4:1 or 3:1 organic solvent to water is a good starting point. The aqueous phase helps to dissolve the inorganic base and facilitates the reaction.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system that provides good separation between your starting material (2,4-dichloro-8-iodoquinazoline), your boronic acid, and the expected product. Staining with potassium permanganate can help visualize spots that are not UV-active.[14]
Q4: My product is difficult to purify. What are some common impurities and how can I remove them?
A4: Common impurities include unreacted starting materials, homocoupled byproducts, and residual palladium catalyst.
-
Purification Strategy: Column chromatography on silica gel is the standard method for purification. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is usually effective.
-
Removing Palladium: If you have trouble removing residual palladium, you can try washing your organic extract with an aqueous solution of a scavenger like thiourea or sodium sulfide.
Troubleshooting Workflow
Here is a logical workflow for troubleshooting your Suzuki coupling reaction.
Caption: A stepwise approach to troubleshooting low-yielding Suzuki reactions.
IV. Data Presentation: Optimizing Reaction Parameters
The following table summarizes the key reaction parameters and their potential impact on the yield of the Suzuki coupling with 2,4-dichloro-8-iodoquinazoline. This is a generalized guide, and optimal conditions will vary depending on the specific boronic acid used.
| Parameter | Options | Potential Impact on Yield | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf) | High: The choice of catalyst and ligand is critical for efficient catalytic turnover. | Start with Pd(PPh₃)₄. For challenging couplings, move to more active Buchwald-type ligands. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | High: The base is essential for the transmetalation step. | Cs₂CO₃ is often more effective due to its higher solubility. |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/H₂O, DMF | Medium: The solvent affects reagent solubility and reaction kinetics. | A biphasic system with water is generally preferred. |
| Temperature | 80-120 °C | High: Temperature influences reaction rate but can also lead to decomposition. | Start at a moderate temperature and increase if necessary. |
| Boronic Acid | Aryl, Heteroaryl, Vinyl | High: The electronic and steric properties of the boronic acid will affect its reactivity. | Ensure high purity and consider using the corresponding pinacol ester for stability. |
| Ligand | PPh₃, SPhos, XPhos, dppf | High: Ligands stabilize the palladium catalyst and influence its reactivity and selectivity. | Bulky, electron-rich ligands often improve yields for challenging substrates. |
V. Experimental Protocol: A General Procedure
This protocol provides a starting point for the Suzuki coupling of 2,4-dichloro-8-iodoquinazoline at the 8-position.
Materials:
-
2,4-dichloro-8-iodoquinazoline
-
Boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 2,4-dichloro-8-iodoquinazoline, the boronic acid, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane and degassed deionized water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring under a positive pressure of the inert gas.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This guide provides a comprehensive framework for optimizing the Suzuki coupling of 2,4-dichloro-8-iodoquinazoline. By systematically addressing the common challenges and applying the principles outlined here, you can significantly improve your reaction yields and achieve your synthetic goals.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. [Link]
-
PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Semantic Scholar. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. [Link]
-
ResearchGate. Optimization of conditions for the Suzuki coupling reaction. [Link]
- The Suzuki Reaction - Chem 115 Myers.
-
ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]
-
ResearchGate. (PDF) Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
Amanote Research. (PDF) Palladium Catalysts for the Suzuki Cross-Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
PubMed Central. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
ResearchGate. Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. [Link]
-
Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Beilstein Journals. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. [Link]
-
Organic Syntheses Procedure. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2,4-dichloro-8-iodoquinazoline
Welcome to the comprehensive technical support guide for the synthesis of 2,4-dichloro-8-iodoquinazoline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, ensuring both efficiency and success in your experimental work.
Introduction
The synthesis of 2,4-dichloro-8-iodoquinazoline is a multi-step process that presents several challenges, from ensuring regioselectivity during iodination to managing the harsh conditions of chlorination. This guide will explore two primary synthetic pathways and address the common issues encountered in each. We will delve into the causality behind experimental choices, offering field-proven solutions to overcome these obstacles.
Synthetic Pathways Overview
Two principal routes are commonly considered for the synthesis of 2,4-dichloro-8-iodoquinazoline. The choice between them often depends on the availability of starting materials, desired purity, and scalability.
Route A: Iodination followed by Cyclization and Chlorination
This pathway commences with the iodination of an appropriate anthranilic acid derivative, followed by cyclization to form the 8-iodoquinazoline-2,4(1H,3H)-dione intermediate, which is then chlorinated.
Route B: Late-Stage Iodination via Sandmeyer Reaction
This alternative route involves the synthesis of an 8-amino-2,4-dichloroquinazoline precursor, followed by diazotization and a Sandmeyer-type reaction to introduce the iodine atom.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Route A - Challenges and Solutions
Question 1: I am experiencing poor regioselectivity during the initial iodination of anthranilic acid. How can I improve the yield of the desired 2-amino-3-iodobenzoic acid?
Answer: Achieving high regioselectivity in the ortho-iodination of anthranilic acid can be challenging due to the activating nature of the amino group, which directs electrophiles to both ortho and para positions.
-
Underlying Cause: The amino group is a strong ortho-, para-director. Direct iodination often leads to a mixture of isomers, with the para-substituted product being a significant byproduct.
-
Troubleshooting Strategies:
-
Protecting Group Strategy: The most effective approach is to temporarily protect the amino group to modulate its directing effect. Acylation to form an amide is a common and effective strategy. The bulkier acetyl group will sterically hinder the ortho positions, favoring iodination at the less hindered positions. Subsequent hydrolysis will regenerate the amino group.
-
Choice of Iodinating Agent: The reactivity of the iodinating agent is crucial. Iodine monochloride (ICl) is often a good choice for achieving controlled iodination.[1] Using a milder agent can improve selectivity.
-
Reaction Conditions: Carefully control the reaction temperature. Running the reaction at lower temperatures can enhance selectivity by favoring the kinetically controlled product.
-
Question 2: During the cyclization of 2-amino-3-iodobenzoic acid to 8-iodoquinazoline-2,4(1H,3H)-dione, I am observing low yields and formation of impurities. What are the likely causes and solutions?
Answer: The cyclization step is critical and can be prone to incomplete reaction or side reactions if not properly controlled.
-
Underlying Cause: Incomplete cyclization can result from insufficient heating or reaction time. The formation of polymeric byproducts can occur at excessively high temperatures.
-
Troubleshooting Strategies:
-
Reagent Choice: The use of urea or potassium cyanate in the presence of an acid or base catalyst is a standard method.[2][3] Ensure the quality and stoichiometry of your reagents.
-
Temperature and Reaction Time: Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
-
Solvent: High-boiling point solvents like dimethylformamide (DMF) or diphenyl ether can be effective in driving the reaction to completion.
-
Question 3: The chlorination of 8-iodoquinazoline-2,4(1H,3H)-dione with phosphorus oxychloride (POCl₃) is resulting in a dark, intractable mixture and low yields of the desired 2,4-dichloro-8-iodoquinazoline. What is going wrong?
Answer: Chlorination with POCl₃ is a vigorous reaction and can lead to decomposition, especially with sensitive substrates.
-
Underlying Cause: POCl₃ is a strong dehydrating and chlorinating agent. At elevated temperatures, it can cause charring and the formation of phosphorylated byproducts.[4] The presence of the iodine atom can also lead to potential side reactions.
-
Troubleshooting Strategies:
-
Use of a Catalyst/Additive: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can moderate the reaction and improve yields. These additives can act as catalysts and acid scavengers. Benzyltriethylammonium chloride has also been reported to be effective.[5]
-
Temperature Control: Maintain strict temperature control. A gradual increase in temperature to reflux is often more effective than rapid heating.
-
Work-up Procedure: The work-up is critical. Quenching the reaction mixture by slowly adding it to ice-water is a standard procedure.[6] Vigorous stirring is necessary to ensure complete hydrolysis of excess POCl₃. Extraction with a suitable organic solvent, followed by washing with a mild base (e.g., sodium bicarbonate solution) will help to remove acidic impurities.
-
Alternative Chlorinating Agents: While POCl₃ is common, a mixture of POCl₃ and PCl₅ can sometimes be more effective for difficult substrates.[7]
-
Question 4: I am concerned about the stability of the iodo-substituent during the high-temperature chlorination step. Is de-iodination a common problem?
Answer: De-iodination is a potential side reaction, although the C-I bond on an aromatic ring is generally robust.
-
Underlying Cause: Under harsh acidic and high-temperature conditions, electrophilic de-iodination can occur.
-
Preventative Measures:
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Moderate Reaction Temperature: If possible, explore lower reaction temperatures, perhaps in combination with a more reactive chlorinating system or a catalyst.
-
Part 2: Route B - Challenges and Solutions
Question 5: I am attempting to synthesize 8-amino-2,4-dichloroquinazoline as a precursor for the Sandmeyer reaction, but the synthesis is proving difficult. What is a reliable method?
Answer: The synthesis of 8-amino-2,4-dichloroquinazoline typically starts with the corresponding nitro-compound, 2,4-dichloro-8-nitroquinazoline, followed by reduction.
-
Synthetic Approach:
-
Nitration: Start with 2,4-dichloroquinazoline and perform a nitration reaction. A mixture of nitric acid and sulfuric acid is commonly used. Careful temperature control is essential to avoid over-nitration or decomposition.
-
Reduction: The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl). The choice of reducing agent will depend on the compatibility with the chloro-substituents. SnCl₂ is often preferred as it is effective and less likely to cause dechlorination.
-
Question 6: My Sandmeyer reaction on 8-amino-2,4-dichloroquinazoline is giving a low yield of the desired 8-iodo product. What are the critical parameters to control?
Answer: The Sandmeyer reaction is a powerful tool but requires careful control of several parameters for success.[8][9][10]
-
Underlying Causes: Low yields can result from incomplete diazotization, decomposition of the diazonium salt, or inefficient displacement by the iodide.
-
Troubleshooting Strategies:
-
Diazotization:
-
Temperature: This is the most critical parameter. The reaction must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
-
Reagents: Use freshly prepared sodium nitrite solution and ensure a slight excess to drive the reaction to completion. The reaction is typically carried out in a strong acid like HCl.
-
-
Iodide Displacement:
-
Reagent: A solution of potassium iodide (KI) is the standard reagent.[11]
-
Addition: Add the KI solution slowly to the cold diazonium salt solution. A rapid addition can lead to uncontrolled decomposition and side reactions.
-
Warming: After the addition of KI, the reaction mixture is typically allowed to warm to room temperature and may require gentle heating to drive the displacement to completion.
-
-
Question 7: I am observing the formation of a significant amount of a dark, tarry byproduct during my Sandmeyer reaction. How can I minimize this?
Answer: The formation of tar is a common issue in Sandmeyer reactions, often due to side reactions of the diazonium salt.
-
Underlying Cause: Diazonium salts can undergo radical reactions and coupling reactions, leading to polymeric materials.
-
Preventative Measures:
-
Maintain Low Temperature: Strictly adhere to the 0-5 °C temperature range during diazotization and the initial stages of iodide addition.
-
Control Stoichiometry: Use a slight excess of sodium nitrite, but avoid a large excess, which can lead to side reactions.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain a homogeneous temperature and facilitate efficient reaction.
-
Part 3: Purification and Characterization
Question 8: What is the best method for purifying the final 2,4-dichloro-8-iodoquinazoline product?
Answer: The purification strategy will depend on the nature of the impurities.
-
Common Impurities: Unreacted starting materials, mono-chlorinated byproducts, and decomposition products.
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. A suitable solvent system (e.g., ethanol/water, toluene/hexanes) needs to be identified.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point.
-
Washing: Washing the crude product with a dilute base solution can remove acidic impurities, and washing with water can remove inorganic salts.
-
Question 9: How can I confirm the identity and purity of my 2,4-dichloro-8-iodoquinazoline?
Answer: A combination of spectroscopic and analytical techniques is essential for unambiguous characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the protons on the quinazoline ring. The coupling patterns and chemical shifts will be indicative of the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR will provide information on the number of unique carbon atoms and their chemical environment.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound and the presence of two chlorine atoms and one iodine atom through the characteristic isotopic pattern.
-
Melting Point: A sharp melting point is a good indicator of purity.
Experimental Protocols
Protocol A: Synthesis of 8-iodoquinazoline-2,4(1H,3H)-dione
-
Acetylation of Anthranilic Acid: To a solution of anthranilic acid in a suitable solvent (e.g., acetic acid), add acetic anhydride and heat gently. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated N-acetylanthranilic acid.
-
Iodination: Dissolve the N-acetylanthranilic acid in a suitable solvent (e.g., glacial acetic acid). Add the iodinating agent (e.g., iodine monochloride) dropwise at a controlled temperature. Stir until the reaction is complete (monitored by TLC).[1]
-
Hydrolysis: Hydrolyze the acetyl group by heating with an aqueous acid or base to yield 2-amino-3-iodobenzoic acid.
-
Cyclization: Mix the 2-amino-3-iodobenzoic acid with urea and heat at a high temperature (e.g., 180-200 °C) until the reaction is complete. The crude 8-iodoquinazoline-2,4(1H,3H)-dione can be purified by recrystallization.
Protocol B: Chlorination of 8-iodoquinazoline-2,4(1H,3H)-dione
-
To a flask containing 8-iodoquinazoline-2,4(1H,3H)-dione, add an excess of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux under a dry atmosphere for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and then with a dilute sodium bicarbonate solution.
-
Dry the crude product and purify by recrystallization or column chromatography.
Visualizations
Synthetic Pathway Diagram (Route A)
Caption: Synthetic pathway for 2,4-dichloro-8-iodoquinazoline via Route A.
Troubleshooting Logic for Chlorination
Caption: Troubleshooting workflow for the chlorination step.
Quantitative Data Summary
| Step | Key Reagents | Typical Yield Range | Common Issues |
| Iodination | Anthranilic Acid, ICl | 50-70% | Poor regioselectivity, multiple iodinations |
| Cyclization | 2-Amino-3-iodobenzoic Acid, Urea | 60-80% | Incomplete reaction, side products |
| Chlorination | 8-Iodo-dione, POCl₃ | 40-60% | Decomposition, low yield, dark mixtures |
| Sandmeyer | 8-Amino-dichloroquinazoline, NaNO₂, KI | 30-50% | Diazonium salt instability, tar formation |
References
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (URL not available)
-
Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [Link]
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL not available)
-
Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. ResearchGate. [Link]
-
Preparation of 2-iodobenzoic acid. Texium. [Link]
-
Synthesis of quinazoline‐2,4(1H,3H)‐dione 57. ResearchGate. [Link]
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). [Link]
- CN101475537A - Preparation of 2,4-dichloroquinazoline.
- WO1997028118A1 - Process for preparing anthranilic acids.
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]
-
POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]
-
Quinazoline‐Assisted ortho‐Halogenation with N‐Halosuccinimides through Pd(II)‐Catalyzed C(sp)−H Activation. ResearchGate. [Link]
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (URL not available)
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of Anilines Using Aryl Iodides. ACS Publications. [Link]
-
Anthranilic acid, 5-iodo. Organic Syntheses Procedure. [Link]
- CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative.
-
POCl3 chlorination of 4-quinazolones. PubMed. [Link]
-
Scheme 11 Synthesis of 2,4-dichloroquinazoline. ResearchGate. [Link]
- CN106542958B - A kind of preparation method of o-iodoaniline.
-
Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
-
A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. RSC Publishing. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Rel
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]
- KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.
- Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (URL not available)
-
Current Organic Chemistry. Jazan. [Link]
-
Iodination of Aniline. Chemical Education Xchange. [Link]
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace. [Link]
- EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
-
POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society. [Link]
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (URL not available)
-
Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. PubMed. [Link]
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
- ortho-Selective Chlorin
-
22.5 Sandmeyer Reactions. YouTube. [Link]
-
Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PMC. [Link]
-
2-Iodobenzoic Acid. Sciencemadness.org. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texiumchem.com [texiumchem.com]
Technical Support Center: Amination of 2,4-Dichloro-8-iodoquinazoline
To: Lead Discovery and Process Chemistry Teams From: Senior Application Scientist, Chemical Development Support Subject: Troubleshooting Guide for Side Reactions in the Amination of 2,4-Dichloro-8-iodoquinazoline
This document provides a comprehensive technical guide to address common challenges and side reactions encountered during the nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-8-iodoquinazoline. This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to assist researchers, scientists, and drug development professionals in optimizing this critical transformation.
Introduction: Reactivity of the Quinazoline Core
The 2,4-dichloro-8-iodoquinazoline scaffold presents a unique set of challenges due to the differential reactivity of its three halogen substituents. The quinazoline ring, an analogue of quinoline, is inherently electron-deficient, which activates the C2 and C4 positions towards nucleophilic attack.[1] This activation is a consequence of the electron-withdrawing nature of the ring nitrogens, which can stabilize the negatively charged Meisenheimer intermediate formed during the SNAr mechanism.[1][2]
Extensive literature on 2,4-dichloroquinazolines confirms that the C4 position is significantly more reactive towards nucleophilic attack than the C2 position.[3][4] This regioselectivity is attributed to the higher LUMO coefficient at the C4 carbon, making it the preferred site for initial substitution.[3] The C8 iodo-substituent, being on the benzene portion of the heterocycle, is generally unreactive under typical SNAr conditions and is more susceptible to displacement via transition-metal-catalyzed processes like the Buchwald-Hartwig amination.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity - Amination at C2 Instead of C4
Question: My initial amination step is yielding a significant amount of the 2-amino-4-chloro-8-iodoquinazoline isomer alongside my desired 4-amino-2-chloro-8-iodoquinazoline. How can I improve selectivity for the C4 position?
Root Cause Analysis: While the C4 position is electronically favored, several kinetic and thermodynamic factors can lead to the formation of the undesired C2 isomer.
-
Elevated Temperatures: High reaction temperatures can provide sufficient energy to overcome the activation barrier for C2 substitution, leading to a mixture of products. The first amination is often feasible under cold conditions, while the second requires heating.[7]
-
Steric Hindrance: A bulky nucleophile may face less steric hindrance at the C2 position compared to the C4 position, which is flanked by the fused benzene ring.
-
Solvent Effects: The choice of solvent can influence the relative stability of the transition states leading to C2 versus C4 attack.
Troubleshooting Protocol:
-
Temperature Control:
-
Initiate the reaction at a reduced temperature (e.g., 0 °C or even -20 °C) and slowly warm to room temperature.[8]
-
Monitor the reaction closely by TLC or LC-MS to track the formation of both isomers.
-
The goal is to find the optimal temperature that favors the kinetically controlled C4-adduct.
-
-
Solvent Selection:
-
Order of Addition:
-
Employ a slow, dropwise addition of the amine nucleophile to the solution of 2,4-dichloro-8-iodoquinazoline.[8] This maintains a low concentration of the nucleophile and can help minimize side reactions.
-
Logical Flow for Optimizing Regioselectivity:
Caption: Catalytic cycle of the Buchwald-Hartwig amination and a key side reaction.
References
- HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
- Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science.
- Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Stack Exchange.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the Quinoline Ring. Benchchem.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,4-Dichloro-8-Iodoquinazoline Derivatives
Welcome to the technical support center for the purification of 2,4-dichloro-8-iodoquinazoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of purifying these molecules and achieve high purity for your downstream applications.
Introduction: The Challenge of Purifying Poly-halogenated Quinazolines
2,4-Dichloro-8-iodoquinazoline and its derivatives are important intermediates in the synthesis of a wide range of biologically active molecules.[1][2] The presence of multiple halogen substituents, particularly the iodine atom, introduces unique challenges in purification. The iodine atom significantly increases the lipophilicity and molecular weight of the compound, which can affect its solubility and chromatographic behavior.[3] Furthermore, the reactivity of the chloro- and iodo-substituents necessitates careful selection of purification conditions to avoid degradation or unwanted side reactions.
This guide provides a structured approach to overcoming these challenges, focusing on the principles behind each purification technique and offering practical solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2,4-dichloro-8-iodoquinazoline sample?
A1: Common impurities often originate from the starting materials or byproducts of the synthesis. These can include:
-
Unreacted starting materials: Depending on the synthetic route, this could be the corresponding quinazolinone precursor or anthranilic acid derivative.
-
Mono-chlorinated species: Incomplete chlorination can result in the presence of 2-chloro-8-iodo-4(3H)-quinazolinone.
-
Hydrolysis products: The chloro groups on the quinazoline ring are susceptible to hydrolysis, which can lead to the formation of the corresponding quinazolinone.
-
De-iodinated species: Although less common, de-iodination can occur under certain conditions, leading to the formation of 2,4-dichloroquinazoline.
-
Reagents and byproducts from the chlorination step: For example, if using POCl₃/PCl₅, residual phosphorus-containing byproducts might be present.[4]
Q2: How does the iodine atom affect the purification strategy for these compounds?
A2: The iodine atom has several effects:
-
Increased Lipophilicity: The bulky and polarizable iodine atom significantly increases the lipophilicity of the molecule.[3] This means that more non-polar solvent systems may be required for elution in normal-phase chromatography compared to their non-iodinated counterparts.
-
Potential for De-iodination: While the C-I bond is generally stable, it can be susceptible to cleavage under certain conditions, such as in the presence of strong bases or some transition metal catalysts, which might be used in subsequent reactions. This is an important consideration when choosing purification conditions.
-
Detection: The iodine atom does not significantly alter UV activity, so standard visualization techniques like UV shadowing on TLC plates are effective.[5]
Q3: My 2,4-dichloro-8-iodoquinazoline derivative appears as a yellow solid after column chromatography, but TLC shows a single spot. Is it impure?
A3: Not necessarily. While a colorless or white solid is often associated with high purity, some organic molecules, especially those with extended conjugated systems, can have an inherent yellow color. However, a yellow tint can also indicate the presence of trace, highly colored impurities that are not easily separated by chromatography or are present in amounts too small to be seen as a separate spot on TLC. It could also be due to minor oxidation of the compound.[6] If the NMR and mass spectrometry data are clean, the yellow color may be intrinsic to the molecule. If you suspect an impurity, you can try treating a solution of the compound with a small amount of activated carbon, followed by filtration through celite to remove the carbon.[6]
Troubleshooting Guides
Column Chromatography
Column chromatography is a powerful technique for purifying 2,4-dichloro-8-iodoquinazoline derivatives.[7] However, several issues can arise.
| Problem | Possible Cause | Solution |
| Streaking or "tailing" of spots on TLC. | The basic nitrogen atoms in the quinazoline ring can interact strongly with the acidic silica gel, leading to poor separation.[8] | Add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonia solution to your eluent to neutralize the acidic sites on the silica.[9] |
| Poor separation of the desired product from a close-running impurity. | The solvent system may not have the optimal polarity to resolve the compounds. | Try a different solvent system with a different polarity or selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. A shallow gradient elution can also improve separation. |
| The compound is not eluting from the column. | The eluent is not polar enough to move the highly lipophilic, iodinated compound. | Increase the polarity of your eluent. For very non-polar compounds, you may need to start with a less polar solvent like pure hexanes and gradually increase the polarity. |
| The compound appears to be decomposing on the column. | The acidic nature of silica gel can cause degradation of sensitive compounds. | Deactivate the silica gel by washing it with a solution of triethylamine in your non-polar solvent before packing the column. Alternatively, use a different stationary phase like neutral alumina. |
Workflow for Developing a Column Chromatography Method
Caption: A logical workflow for developing a column chromatography purification method.
Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material, especially after a preliminary purification by column chromatography.[10]
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Use a lower-boiling point solvent. Alternatively, add a small amount of a co-solvent in which the compound is more soluble to the hot mixture and allow it to cool more slowly.[11] |
| No crystals form, even after cooling. | Too much solvent was used, or the solution is supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, gently evaporate some of the solvent and allow the solution to cool again.[11] |
| The recrystallized material is still impure. | The chosen solvent does not have a large enough solubility differential for the compound and the impurity at high and low temperatures. | Perform a solvent screen to find a more suitable solvent or solvent pair. A pre-purification step, such as passing the crude material through a short plug of silica gel, can remove baseline impurities before recrystallization. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals. | Ensure you are using the minimum amount of hot solvent to dissolve the compound. Cool the solution in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Detailed Experimental Protocols
Protocol 1: Column Chromatography of a 2,4-Dichloro-8-Iodoquinazoline Derivative
1. Preparation of the Stationary Phase (Slurry Method):
- Choose an appropriate size column based on the amount of crude material (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
- In a beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
- Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the packed bed.
- Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
2. Sample Loading:
- Dissolve the crude 2,4-dichloro-8-iodoquinazoline derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column and begin collecting fractions.
- Monitor the elution of the compounds by TLC.
- If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
4. Isolation of the Pure Product:
- Analyze the collected fractions by TLC.
- Combine the fractions containing the pure desired product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2,4-dichloro-8-iodoquinazoline derivative.
Protocol 2: Recrystallization of a 2,4-Dichloro-8-Iodoquinazoline Derivative
1. Solvent Selection:
- Perform a small-scale solvent screen to identify a suitable solvent or solvent pair. An ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point. Common solvents to try include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures such as ethanol/water or ethyl acetate/hexanes.
2. Dissolution:
- Place the crude or partially purified compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.
4. Crystallization:
- Allow the hot solution to cool slowly to room temperature.
- Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Decision Tree for Recrystallization
Sources
- 1. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3 H )-quinazolinones 3 N -substituted - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03684C [pubs.rsc.org]
- 4. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselectivity in Reactions of 2,4-Dichloro-8-iodoquinazoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dichloro-8-iodoquinazoline. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of achieving regioselectivity in your reactions. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Understanding the Reactivity Landscape of 2,4-Dichloro-8-iodoquinazoline
The key to mastering reactions with this substrate is to recognize the distinct reactivity of its three halogenated positions. The electronic environment of each site dictates its susceptibility to different reaction types.
-
C4-Cl: This position is highly electrophilic due to the adjacent nitrogen atom, making it the most susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][2]
-
C2-Cl: Also on the pyrimidine ring, this position is less reactive than C4-Cl in SNAr reactions and typically requires more forcing conditions for substitution.[3]
-
C8-I: Located on the benzene ring, the C-I bond is the weakest carbon-halogen bond. This makes it the most reactive site for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.[4][5]
This differential reactivity is the foundation for achieving regioselectivity.
Reactivity Hierarchy Diagram
Caption: Reactivity hierarchy for different reaction types.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the three halogen substituents in palladium-catalyzed cross-coupling reactions?
A: The reactivity order follows the carbon-halogen bond dissociation energy: C-I > C-Br >> C-Cl.[4][5] Therefore, the C8-iodo position is the most reactive site for oxidative addition to a palladium(0) catalyst, making it the preferred site for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. Selective reaction at the C8-I position can typically be achieved while leaving the C2-Cl and C4-Cl positions intact, provided the reaction conditions are carefully controlled.
Q2: I want to perform a nucleophilic aromatic substitution (SNAr). Which position will react first?
A: The C4-chloro substituent is significantly more reactive towards nucleophiles than the C2-chloro position.[2][3] This is attributed to the higher electrophilicity of the C4 carbon, which has a higher LUMO coefficient.[1][2] You can selectively substitute the C4-Cl by using mild reaction conditions, such as carrying out the reaction at room temperature or slightly elevated temperatures with one equivalent of the nucleophile. Substitution at C2-Cl requires harsher conditions, like higher temperatures or stronger bases.[3] The C8-iodo position is generally unreactive to SNAr.
Q3: Is it possible to perform a cross-coupling reaction at the C4-Cl or C2-Cl positions while leaving the C8-I untouched?
A: This is extremely challenging due to the inherent reactivity order (C-I >> C-Cl).[5] Achieving selectivity for C-Cl in the presence of C-I is not a standard transformation. However, one could envision a strategy where the C8-I is first reacted, and then subsequent cross-coupling at the C4-Cl could be attempted under more forcing conditions. In some specific cases in related heterocyclic systems, the choice of palladium catalyst and ligands has been shown to influence regioselectivity, but overcoming the large reactivity difference between iodide and chloride would be difficult.[6]
Q4: Can I perform an SNAr reaction at C4 and a Suzuki coupling at C8 in a one-pot reaction?
A: A one-pot reaction would be difficult to control due to incompatible reaction conditions. SNAr reactions with amines are typically performed in polar solvents, sometimes with a base like triethylamine. Suzuki couplings require a palladium catalyst, a ligand, and a different type of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃). It is highly recommended to perform these reactions sequentially. A typical synthetic route would be to first perform the SNAr reaction at C4, isolate and purify the product, and then subject it to the Suzuki coupling conditions to functionalize the C8 position.
Troubleshooting Guides
Scenario 1: Poor or No Conversion in Suzuki Coupling at C8-I
Issue: You are attempting a Suzuki coupling with an arylboronic acid to target the C8-iodo position, but you observe only starting material or very low product yield.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inactive Catalyst | The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed. | 1. Degas Solvents Thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst. Sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. 2. Use a Fresh Catalyst/Ligand: Palladium catalysts and phosphine ligands can degrade over time. Use freshly opened reagents. 3. Change Ligand: Some ligands are more effective than others. For Suzuki couplings, consider ligands like SPhos, XPhos, or RuPhos, which are known to be robust and efficient. |
| Inappropriate Base | The base is crucial for activating the boronic acid to facilitate transmetalation.[5] The strength and solubility of the base can significantly impact the reaction rate. | 1. Switch the Base: If you are using a weak base like Na₂CO₃, try a stronger one like K₂CO₃, K₃PO₄, or Cs₂CO₃. 2. Ensure Biphasic Mixture (if applicable): If using an aqueous base solution with an organic solvent (e.g., Toluene/H₂O), ensure vigorous stirring to maximize the interfacial area where the reaction occurs. |
| Poor Boronic Acid Quality | Boronic acids can undergo dehydration to form boroxines, which are often less reactive. | 1. Check Boronic Acid Purity: Use freshly purchased or properly stored boronic acid. 2. Use an Excess: It's common to use a slight excess (1.2-1.5 equivalents) of the boronic acid to drive the reaction to completion. |
Experimental Protocol: Suzuki Coupling at C8-I
Caption: Workflow for Suzuki Coupling at the C8 position.
-
Reagent Setup: In an oven-dried flask, combine 2,4-dichloro-8-iodoquinazoline (1 equiv.), the arylboronic acid (1.5 equiv.), and powdered K₂CO₃ (3 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with Argon for 15-20 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: Under a positive flow of Argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if necessary.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Scenario 2: Lack of Selectivity in Nucleophilic Aromatic Substitution (SNAr)
Issue: You are trying to substitute the C4-Cl with an amine, but you are getting a mixture of the C4-monosubstituted product and the C2,C4-disubstituted product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Reaction Conditions Too Harsh | The C2-Cl position, while less reactive than C4-Cl, will react under more forcing conditions (higher temperature, longer reaction time).[3] | 1. Lower the Temperature: Start the reaction at 0 °C or room temperature. Often, the reaction at C4 is sufficiently fast at these temperatures. 2. Reduce Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired C4-substituted product is the major component, quench the reaction. 3. Control Stoichiometry: Use only 1.0 to 1.1 equivalents of your nucleophile to disfavor the second substitution. |
| Strongly Nucleophilic Reagent | A very reactive nucleophile may not discriminate well between the C4 and C2 positions, especially if the reaction is run at elevated temperatures. | 1. Consider a Less Reactive Nucleophile: If possible, a less nucleophilic amine might provide better selectivity. 2. Add the Nucleophile Slowly: At a reduced temperature (e.g., 0 °C), add the nucleophile dropwise to maintain a low instantaneous concentration, which can improve selectivity. |
Experimental Protocol: Selective SNAr at C4-Cl
-
Dissolve Substrate: Dissolve 2,4-dichloro-8-iodoquinazoline (1 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or THF) in a round-bottom flask.[7]
-
Cool the Mixture: Place the flask in an ice bath and cool to 0 °C.
-
Add Nucleophile: Slowly add the amine nucleophile (1.05 equiv.) dropwise over 10-15 minutes.
-
Stir: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor: Check the reaction progress every 30-60 minutes by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate. Purify by column chromatography or recrystallization.
Scenario 3: Unexpected Reaction at C4-Cl during a Palladium-Catalyzed Coupling
Issue: You intended to perform a Sonogashira coupling at the C8-I position, but you observe a significant amount of byproduct resulting from the substitution of the C4-Cl by the amine base (e.g., Et₃N, DIPEA) used in the reaction.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| High Temperature | The amine base, while typically not a strong enough nucleophile for SNAr at room temperature, can begin to react at the highly electrophilic C4 position at the elevated temperatures often used for cross-coupling. | 1. Lower the Reaction Temperature: Investigate if the Sonogashira coupling can proceed at a lower temperature (e.g., 60-70 °C) to minimize the competing SNAr. 2. Use a Copper-Free Protocol: Some copper-free Sonogashira conditions can be run at milder temperatures. |
| Choice of Base | Amine bases are nucleophilic. Non-nucleophilic or inorganic bases are less likely to participate in side reactions. | 1. Switch to an Inorganic Base: For Sonogashira, consider using a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ instead of an amine base. This will eliminate the possibility of the base acting as a nucleophile. |
Experimental Protocol: Selective Sonogashira Coupling at C8-I
-
Reagent Setup: To an oven-dried Schlenk flask, add 2,4-dichloro-8-iodoquinazoline (1 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Add Solvents and Reagents: Add degassed anhydrous THF. Then add the terminal alkyne (1.2 equiv.) followed by a non-nucleophilic base such as triethylamine (2.5 equiv.).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until completion.
-
Work-up: Filter the reaction mixture through a pad of Celite, washing with THF. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography.
References
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC, NIH. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]
-
Quinazoline‐Assisted ortho‐Halogenation with N‐Halosuccinimides through Pd(II)‐Catalyzed C(sp)−H Activation. ResearchGate. [Link]
-
Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. MDPI. [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. ResearchGate. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [Link]
-
Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. ACS Publications. [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
-
An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Elsevier. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
-
Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journals. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry. [Link]
-
An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. NIH. [Link]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives | MDPI [mdpi.com]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. wuxibiology.com [wuxibiology.com]
Technical Support Center: Buchwald-Hartwig Amination of 2,4-Dichloro-8-Iodoquinazoline
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 2,4-dichloro-8-iodoquinazoline. This substrate presents unique challenges due to its multiple reactive sites and the potential for catalyst inhibition by the heterocyclic core. This document provides in-depth, field-proven insights and logical troubleshooting workflows to guide you toward a successful reaction outcome.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a causal explanation and a step-by-step path to resolution.
Question 1: My reaction shows no conversion, or the yield is extremely low. What are the primary factors to investigate?
Answer:
A complete lack of reactivity points to a fundamental issue with one or more core reaction components. The Buchwald-Hartwig amination is a complex catalytic cycle, and failure at any stage will halt the entire process.[1][2] Let's break down the most probable causes, starting with the most critical: the catalyst's active state.
1. Inactive Palladium Catalyst: The active catalyst is a Pd(0) species.[1] If you are using a Pd(II) precursor like Pd(OAc)₂, it must first be reduced in situ to Pd(0). This reduction step can be inefficient and is a common point of failure.[1][3]
- Causality: Incomplete reduction means an insufficient concentration of the active Pd(0) catalyst is available to initiate the cycle by undergoing oxidative addition with the aryl iodide.
- Troubleshooting Protocol:
- Switch to a Palladium Pre-catalyst: Modern Buchwald-Hartwig pre-catalysts, such as G3 or G4 Palladacycles (e.g., XPhos Pd G3), are designed for the reliable and efficient generation of the active L-Pd(0) species upon exposure to a base.[1] This removes the uncertainty of the in situ reduction step.
- Ensure Reagent Purity: Palladium sources can degrade over time. Use a freshly opened bottle or a source that has been stored properly under an inert atmosphere.
- Inert Atmosphere is Critical: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents are properly degassed before use.
2. Sub-optimal Ligand Choice: The ligand is not just a spectator; it is crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[2]
- Causality: For a substrate like 2,4-dichloro-8-iodoquinazoline, the quinazoline nitrogen atoms can coordinate to the palladium center, effectively acting as an inhibitor. A bulky, electron-rich phosphine ligand is required to sterically shield the metal center and promote the desired catalytic steps over substrate inhibition.
- Recommended Ligands:
- Buchwald's Biarylphosphines: XPhos, SPhos, and BrettPhos are excellent starting points.[2] They are designed to accelerate reductive elimination and are effective for a wide range of amines.[4]
- Josiphos-type Ligands: These have also shown high efficacy in C-N couplings.
3. Incorrect Base or Solvent System: The base's role is to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[5] The solvent must dissolve all components without interfering with the catalyst.
- Causality: If the base is too weak, deprotonation will be slow or incomplete. If the reactants are not fully dissolved, the reaction will be limited by mass transport. Certain solvents can also inhibit the catalyst.
- Troubleshooting Protocol:
- Base Selection: Strong, non-nucleophilic bases are standard. Sodium tert-butoxide (NaOtBu) is a common choice.[1] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but they often require higher reaction temperatures.[1]
- Solvent Selection: Anhydrous, non-coordinating solvents are preferred. Toluene, 1,4-dioxane, and THF are the most common and effective choices.[1][3] Crucially, avoid chlorinated solvents, acetonitrile, or pyridine , as they can bind to the palladium and inhibit catalysis.[1]
- Solubility Check: Before heating, ensure all solid reagents, particularly the base, are well-dispersed. Poor stirring can lead to clumping of inorganic bases at the bottom of the flask, reducing their effective concentration.[1]
Question 2: I am trying to achieve selective amination at the C8-Iodo position, but I'm getting a mixture of products, including di-substituted quinazolines. How can I improve selectivity?
Answer:
This is a common challenge when working with polyhalogenated substrates. The key to achieving selectivity lies in exploiting the inherent differences in reactivity between the C-I and C-Cl bonds.
Understanding the Reactivity Hierarchy: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for oxidative addition is C–I > C–Br > C–OTf > C–Cl.[6] Therefore, the C8-I bond on your quinazoline substrate is significantly more reactive than the C2-Cl and C4-Cl bonds. Obtaining a mixture suggests your reaction conditions are too harsh, allowing the less favorable C-Cl activation to occur.
Troubleshooting Protocol for Selectivity:
-
Lower the Reaction Temperature: High temperatures provide the necessary activation energy to overcome the larger barrier for C-Cl bond oxidative addition.
-
Action: Start your reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS. Only increase the temperature if the reaction is sluggish. Typical Buchwald-Hartwig reactions run between 80-100 °C, so a modest reduction can have a significant impact on selectivity.[1]
-
-
Reduce Reaction Time: Once the desired mono-aminated product is formed, prolonged reaction times at elevated temperatures can drive the secondary amination at a C-Cl position.
-
Action: Run a time-course experiment. Take aliquots from the reaction mixture every hour to determine the point at which the desired product concentration is maximized and the di-substituted byproduct begins to form.
-
-
Consider the "Iodide Effect": A potential and often overlooked issue is catalyst inhibition by the iodide anion (I⁻) that is liberated during the reaction.[1][6]
-
Causality: The iodide byproduct can form bridging dimers with palladium, leading to catalyst precipitation and deactivation.[3] If the primary catalytic cycle targeting the C-I bond is slowed or halted by this inhibition, the slower, competing C-Cl amination pathway may become more prominent over time.
-
Mitigation Strategy:
-
Use Toluene as the Solvent: The iodide salt byproduct (e.g., NaI) has poor solubility in toluene and will precipitate out of the solution, minimizing its inhibitory effect on the catalyst in the solution phase.[6]
-
Consider Bidentate Ligands: Ligands like BINAP or DPPF can sometimes prevent the formation of iodide-bridged dimers and maintain catalyst activity.[7]
-
-
Frequently Asked Questions (FAQs)
-
Q: What is the ideal Pd Source: a Pd(0) or Pd(II) salt, or a pre-catalyst?
-
A: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require an in situ reduction step that can be unreliable.[1][8] For consistency and high reactivity, we strongly recommend using a well-defined palladium pre-catalyst. Pre-catalysts like the G3 and G4 Palladacycles from Buchwald's group provide a rapid, clean entry into the catalytic cycle upon activation with a base.[1]
-
-
Q: My amine is a secondary amine. Are there any special considerations?
-
A: Yes. Secondary amines, especially those prone to β-hydride elimination, can be challenging.[4] The desired C-N reductive elimination competes with the undesired β-hydride elimination pathway. Using bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) is crucial as they accelerate the rate of reductive elimination, favoring the formation of your desired product.[4]
-
-
Q: How critical is the purity of the amine and aryl halide?
-
A: Extremely critical. Impurities can poison the palladium catalyst. For example, trace amounts of sulfur-containing compounds can irreversibly bind to palladium. Ensure your starting materials are of high purity (>98%) and that solvents are anhydrous and degassed.
-
-
Q: Can I run this reaction open to the air?
-
A: No. The active Pd(0) catalyst is sensitive to oxygen and will be oxidized to an inactive state. A strict inert atmosphere (Argon or Nitrogen) is mandatory for success.[3]
-
Key Protocols & Visualizations
Table 1: Recommended Starting Conditions for Selective C8-Amination
| Component | Recommended Choice | Loading / Amount | Rationale & Key Considerations |
| Aryl Halide | 2,4-dichloro-8-iodoquinazoline | 1.0 equiv | Ensure high purity (>98%). |
| Amine | Your primary or secondary amine | 1.1 - 1.3 equiv | Use a slight excess to drive the reaction. Must be pure and dry. |
| Palladium Source | XPhos Pd G3 Pre-catalyst | 1 - 2 mol % | Provides reliable and rapid generation of the active Pd(0) catalyst, avoiding issues with in situ reduction.[1] |
| Ligand | XPhos (included in the pre-catalyst) | 1.2 - 2.4 mol % (as L/Pd ratio) | Bulky, electron-rich ligand accelerates reductive elimination and prevents catalyst inhibition by the quinazoline substrate.[2] |
| Base | Sodium tert-butoxide (NaOtBu) | 1.4 - 2.0 equiv | Strong, non-nucleophilic base. Weigh out in a glovebox as it is hygroscopic. For base-sensitive substrates, consider K₃PO₄ (3.0 equiv).[1] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | 0.1 - 0.2 M concentration | Solvents must be anhydrous and degassed. Toluene is preferred to mitigate potential iodide inhibition by precipitating the NaI byproduct.[6] |
| Temperature | 80 °C | - | A good starting point to favor selectivity for the C-I bond. Can be increased to 100-110 °C if reactivity is low, but monitor for side products.[1] |
| Atmosphere | Argon or Nitrogen | - | Absolutely essential to prevent oxidation and deactivation of the Pd(0) catalyst.[3] |
Diagram 1: The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Troubleshooting Workflow for a Failed Reaction
Caption: A decision tree for troubleshooting the Buchwald-Hartwig reaction.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 21, 2026, from [Link]
-
Fitzner, M., Wuitschik, G., Koller, R. J., Adam, J.-M., Schindler, T., & Reymond, J.-L. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(11), 2195-2204. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). J&K Scientific LLC. Retrieved January 21, 2026, from [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-dichloro-8-iodoquinazoline
Welcome to the technical support center for cross-coupling reactions involving 2,4-dichloro-8-iodoquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the synthesis of polysubstituted quinazolines. The unique electronic and steric environment of this substrate presents both opportunities for selective functionalization and challenges in catalyst selection.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on 2,4-dichloro-8-iodoquinazoline?
The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br >> C-Cl.[1][2] For 2,4-dichloro-8-iodoquinazoline, this trend dictates that the C-8 iodo position is the most reactive site for oxidative addition to a Pd(0) catalyst.
Between the two chloro-substituents, the C-4 position is significantly more electrophilic and thus more reactive than the C-2 position.[3] This enhanced reactivity is attributed to the electronic influence of the adjacent α-nitrogen atom.[1][2]
Therefore, the established reactivity hierarchy is: C8-I > C4-Cl > C2-Cl . This inherent difference allows for a sequential and site-selective cross-coupling strategy.
Q2: Is it possible to achieve selective mono-arylation or mono-alkynylation?
Yes, selective mono-functionalization is not only possible but is the standard approach for this substrate. By carefully controlling the reaction conditions—particularly temperature and catalyst choice—you can selectively couple at the C-8 iodo position while leaving the two chloro positions untouched.[1][2] Achieving selective coupling at the C-4 position in the presence of the C-2 chloride is also feasible, though it requires more vigorous conditions than the C-8 coupling.
Q3: What are the primary factors I should consider when selecting a catalyst system for this substrate?
The selection of an appropriate catalyst system is paramount and depends on which halogen you are targeting and the specific cross-coupling reaction you are performing.
-
Target Halogen:
-
For the C-8 Iodo Position: Standard, less-activated palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often sufficient, especially for Suzuki and Sonogashira reactions.[1][4] These catalysts are reactive enough for the C-I bond but typically will not activate the C-Cl bonds under mild conditions.
-
For the C-4 and C-2 Chloro Positions: Aryl chlorides are notoriously less reactive.[5][6] Oxidative addition to the C-Cl bond requires more electron-rich and sterically hindered ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are the gold standard here.[5][7]
-
-
Coupling Partner: The nature of your nucleophile (boronic acid, alkyne, amine) will influence the choice of ligand and base. For instance, sterically hindered boronic acids in a Suzuki coupling may require bulky ligands like XPhos or SPhos to facilitate transmetalation and reductive elimination.[7]
-
Base Selection: The base plays a crucial role in activating the nucleophile (e.g., boronate complex formation in Suzuki) and regenerating the catalyst. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, and NaOt-Bu are common, but the choice must be compatible with the functional groups on your substrates.[5][8]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. With 2,4-dichloro-8-iodoquinazoline, the primary challenge is achieving selective and high-yielding couplings at the desired positions.
Recommended Starting Conditions for Suzuki Coupling
| Target Position | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| C8-I | Pd(PPh₃)₄ (2-5%) | - | K₂CO₃ or Cs₂CO₃ (2-3) | Dioxane/H₂O (4:1) | 80-90 | Standard conditions are often sufficient for the highly reactive C-I bond. |
| C4-Cl | Pd₂(dba)₃ (2%) or Pd(OAc)₂ (2%) | XPhos or SPhos (4-5%) | K₃PO₄ (3) | Toluene or Dioxane | 100-110 | Requires bulky, electron-rich ligands to activate the C-Cl bond.[5][7] |
| C2-Cl | Pd₂(dba)₃ (3-5%) or XPhos Pd G3 (3-5%) | XPhos or RuPhos (6-10%) | K₃PO₄ or CsF (3) | Toluene or Dioxane | 110-120 | The least reactive position; may require higher catalyst loading and temperature. |
Suzuki Troubleshooting Q&A
Problem: My reaction at the C-8 iodo position is sluggish or incomplete.
-
Potential Cause 1: Inactive Catalyst. Your Pd(0) source, particularly Pd(PPh₃)₄, may have degraded from exposure to air.
-
Potential Cause 2: Poor Boronic Acid Quality. Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines) or undergo protodeboronation.[5]
Problem: I am attempting to couple at the C-4 chloro position, but I only see starting material.
-
Potential Cause 1: Insufficiently Active Catalyst System. Standard phosphine ligands like PPh₃ are not effective for activating aryl chlorides.[5]
-
Solution: Switch to a state-of-the-art catalyst system. Use a bulky, electron-donating biarylphosphine ligand such as XPhos, SPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[5][7] Alternatively, use a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) for better reproducibility.[7]
-
-
Potential Cause 2: Inadequate Base. A weak base may not be sufficient to promote the formation of the active boronate species required for transmetalation.[5]
Problem: I am observing significant homocoupling of my boronic acid.
-
Potential Cause: Oxygen Contamination. The presence of oxygen can facilitate the oxidative homocoupling of boronic acids and lead to catalyst decomposition.[7][9]
-
Solution: Ensure your solvent is rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[7] Maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
-
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for the synthesis of arylalkynes. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10][11]
Recommended Starting Conditions for Sonogashira Coupling
| Target Position | Palladium Source (mol%) | Copper Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| C8-I | PdCl₂(PPh₃)₂ (2-3%) | CuI (4-6%) | NEt₃ or DIPEA (3-4) | THF or DMF | RT to 50 | The C-I bond is highly reactive; the reaction often proceeds at room temperature.[1] |
| C4-Cl | Pd(PPh₃)₄ (5%) | CuI (10%) | Cs₂CO₃ (2) + NEt₃ (2) | DMF | 80-100 | Requires higher temperatures and catalyst loadings.[2] |
| C2-Cl | Pd(OAc)₂ (5%) + XPhos (10%) | CuI (10%) | Cs₂CO₃ (3) | Dioxane | 110-120 | Very challenging. Consider copper-free conditions with a highly active ligand system. |
Sonogashira Troubleshooting Q&A
Problem: My reaction is not working, and I see a lot of alkyne homocoupling (Glaser coupling).
-
Potential Cause 1: Oxygen Presence. Similar to Suzuki homocoupling, oxygen promotes the oxidative dimerization of terminal alkynes, a reaction catalyzed by the copper(I) salt.[12]
-
Solution: Rigorous degassing of solvents and the reaction vessel is critical.[12] Ensure the reaction is run under a strictly inert atmosphere.
-
-
Potential Cause 2: Excess Copper or Inappropriate Base. High concentrations of copper can favor the Glaser pathway. Some amine bases can also promote this side reaction.
Problem: The reaction at the C-4 chloro position is not proceeding.
-
Potential Cause: Catalyst Deactivation or Low Reactivity. The conditions required for C-Cl activation are much harsher than for C-I. The catalyst may not be robust enough for the higher temperatures required.
-
Solution: Increase the temperature and consider a more robust ligand for the palladium, such as an N-heterocyclic carbene (NHC) or a bulky biarylphosphine. While not traditional for Sonogashira, these can improve catalyst stability and activity for challenging substrates.[4] Ensure your amine base is anhydrous, as water can interfere with the reaction.
-
Catalytic Cycle: Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[13][14] As with other couplings, activating the C-Cl bonds on the quinazoline core is the primary hurdle.
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Target Position | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| C8-I | Pd₂(dba)₃ (1-2%) | BINAP or Xantphos (2-4%) | Cs₂CO₃ (2) | Toluene | 90-100 | Aryl iodides are reactive, but can sometimes inhibit the catalyst.[8] |
| C4-Cl | Pd(OAc)₂ (2%) or G3-XPhos (2%) | XPhos or RuPhos (4%) | NaOt-Bu or LHMDS (1.5-2) | Dioxane or Toluene | 100-110 | Requires a strong base and a bulky, electron-rich ligand.[6][8] |
| C2-Cl | G4-RuPhos (3-5%) | RuPhos (as pre-catalyst) | LHMDS or K₃PO₄ (3) | t-BuOH or Toluene | 110-120 | The most challenging position. Pre-catalysts are highly recommended for reproducibility. |
Buchwald-Hartwig Troubleshooting Q&A
Problem: I am trying to couple an amine at a chloro- position, and the reaction is failing.
-
Potential Cause 1: Incorrect Ligand/Base Combination. This is the most common failure mode for Buchwald-Hartwig reactions. Aryl chlorides require highly active catalyst systems.[6]
-
Solution: Screen a panel of modern ligands and bases. The Buchwald and Hartwig groups have developed specific ligands for different amine classes (e.g., RuPhos for secondary amines, BrettPhos for primary amines).[15] Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) are often necessary.[8]
-
-
Potential Cause 2: Substrate/Product Inhibition. Nitrogen-containing heterocycles can sometimes coordinate to the palladium center and inhibit catalysis.
-
Solution: Try increasing the catalyst and ligand loading. Sometimes a change in solvent (e.g., from dioxane to toluene or tert-butanol) can disrupt inhibitory interactions.
-
Problem: My starting materials are consumed, but I have a complex mixture of byproducts.
-
Potential Cause: Base-Induced Side Reactions. Strong bases like NaOt-Bu can be incompatible with sensitive functional groups (e.g., esters, nitro groups) on either coupling partner, leading to decomposition.[15]
-
Solution: Switch to a weaker but still effective base like K₃PO₄ or Cs₂CO₃.[8] This may require a slightly higher reaction temperature or a more active catalyst system (e.g., a G4 palladacycle precatalyst) to achieve good conversion.
-
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
General Troubleshooting Workflow
If you encounter a failed or low-yielding reaction, follow this logical diagnostic sequence.
Sources
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Navigating the Steric Maze: A Technical Support Guide for 2,4-Dichloro-8-Iodoquinazoline Reactions
Welcome to the technical support center dedicated to the successful manipulation of 2,4-dichloro-8-iodoquinazoline. This guide is structured for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, yet sterically challenging, building block. Here, we move beyond simple protocols to dissect the "why" behind experimental choices, offering a troubleshooting framework grounded in mechanistic principles to navigate the unique reactivity of this trifunctionalized scaffold.
Introduction: The Challenge of Controlled Selectivity
2,4-Dichloro-8-iodoquinazoline presents a fascinating synthetic puzzle. It possesses three distinct reactive centers ripe for functionalization: two electrophilic carbons at C2 and C4 susceptible to nucleophilic aromatic substitution (SNAr), and a C8-iodide bond ideal for palladium-catalyzed cross-coupling reactions. The primary hurdle in harnessing this potential lies in managing the significant steric hindrance imposed by the bulky iodine atom at the C8 position, which directly influences the accessibility and reactivity of the adjacent C4-chloro and, to a lesser extent, the C2-chloro positions. This guide provides a systematic approach to achieving regioselective functionalization and troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Nucleophilic Aromatic Substitution (SNAr) at C4 and C2
Question 1: I am attempting a nucleophilic substitution with a primary amine, but the reaction is sluggish and gives a low yield. Why is this happening?
Answer: This is a classic issue of sterically impeded reactivity. The iodine atom at C8 acts as a bulky sentinel, sterically shielding the C4 position and, to some extent, the C2 position.
-
Causality: The C4 position is inherently more electrophilic and thus more reactive towards nucleophiles than the C2 position in 2,4-dichloroquinazolines.[1][2] Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack.[1] However, the large van der Waals radius of the C8-iodine atom can physically obstruct the trajectory of the incoming nucleophile, significantly raising the activation energy of the reaction.
-
Troubleshooting Steps:
-
Increase Thermal Energy: Often, the simplest solution is to provide more kinetic energy to overcome the steric barrier. Refluxing in a higher-boiling solvent like dioxane or N,N-dimethylformamide (DMF) is a common starting point.
-
Microwave Irradiation: For particularly stubborn reactions, microwave heating can be highly effective. It provides rapid and efficient heating, often leading to shorter reaction times and improved yields where conventional heating fails.
-
Choice of Base: While not always necessary, a non-nucleophilic base like diisopropylethylamine (DIPEA) can facilitate the reaction by scavenging the HCl generated, without competing with your primary nucleophile.
-
Question 2: I am observing selective substitution at C4. How can I achieve substitution at the C2 position?
Answer: Achieving C2 selectivity requires a strategic approach, as the C4 position is electronically favored for SNAr.
-
Causality: The C4 carbon is more activated towards nucleophilic attack. To functionalize the C2 position, you typically need to either block the C4 position or employ much harsher reaction conditions after C4 has reacted.
-
Strategic Solutions:
-
Stepwise Functionalization: The most reliable method is a two-step process. First, perform a selective SNAr at the C4 position under mild conditions (e.g., room temperature to 80 °C). Isolate and purify the 2-chloro-4-substituted-8-iodoquinazoline intermediate. Then, subject this intermediate to more forcing conditions (e.g., high-temperature reflux or microwave irradiation) to substitute the C2-chloro group.
-
Bulky Nucleophiles: In some cases, using a very bulky nucleophile might favor reaction at the less-hindered C2 position, although this is less predictable.
-
Catalyst-Directed Reactions: While less common for SNAr on this scaffold, exploring copper or palladium-catalyzed amination (Buchwald-Hartwig type) could potentially alter the regioselectivity, although this would be highly substrate-dependent.
-
Section 2: Palladium-Catalyzed Cross-Coupling at C8
Question 3: My Suzuki-Miyaura coupling at the C8-iodo position is giving low yields and I see starting material decomposition. What are the likely causes and solutions?
Answer: Low yields in Suzuki-Miyaura couplings with this substrate often stem from a combination of steric hindrance around the C8 position and catalyst deactivation.
-
Causality: The two chlorine atoms at C2 and C4, especially after potential substitution, can create a sterically crowded environment around the palladium center during the catalytic cycle. This can hinder both the oxidative addition and reductive elimination steps. High temperatures required to overcome this can lead to catalyst decomposition and side reactions like dehalogenation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for C8 Suzuki-Miyaura coupling.
-
Detailed Solutions:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often insufficient. Switch to bulky, electron-rich monophosphine ligands from the Buchwald or Fu groups (e.g., XPhos, SPhos, RuPhos). These ligands promote the formation of a monoligated, highly reactive Pd(0) species that can more readily undergo oxidative addition at the hindered C8 position.
-
Choice of Palladium Pre-catalyst: Using a well-defined pre-catalyst (e.g., XPhos Pd G3) can provide a more active and stable catalyst, leading to more reproducible results than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
Base and Solvent System: A strong base is often required. K₃PO₄ or Cs₂CO₃ are generally good choices. The solvent system can also be crucial; solvent systems like 1,4-dioxane/water or 2-MeTHF/water are often effective.
-
Question 4: I want to perform a Buchwald-Hartwig amination at C8. What are the key considerations given the steric hindrance?
Answer: Similar to Suzuki coupling, success in Buchwald-Hartwig amination at the C8-iodo position hinges on selecting a catalyst system that can overcome the steric crowding.
-
Causality: The mechanism of Buchwald-Hartwig amination also involves oxidative addition and reductive elimination steps that are sensitive to steric bulk. The choice of ligand is paramount to facilitate these steps and prevent catalyst inhibition.
-
Key Recommendations:
-
Employ Bulky Biarylphosphine Ligands: Ligands such as Josiphos-type ferrocenyl ligands or Buchwald's biaryl phosphine ligands are designed to create a sterically accessible coordination sphere around the palladium, facilitating the coupling of even bulky amines.
-
Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices for these reactions as they are strong enough to deprotonate the amine without competing as nucleophiles.
-
Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Ensure they are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
-
Experimental Protocols
Protocol 1: Regioselective C4-Amination
This protocol describes a general method for the selective substitution of the C4-chloro group.
| Parameter | Recommendation |
| Substrate | 2,4-dichloro-8-iodoquinazoline (1.0 eq) |
| Nucleophile | Primary or secondary amine (1.1 - 1.5 eq) |
| Solvent | Isopropanol, Ethanol, or Dioxane |
| Base (optional) | DIPEA (1.5 eq) |
| Temperature | 80 °C to reflux |
| Time | 4-24 hours (monitor by TLC/LC-MS) |
Step-by-Step Procedure:
-
To a solution of 2,4-dichloro-8-iodoquinazoline in the chosen solvent, add the amine.
-
If using a base, add it to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify by column chromatography.
Protocol 2: C8 Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling at the C8 position, optimized for sterically hindered substrates.
| Parameter | Recommendation |
| Substrate | 2,4-dichloro-8-iodoquinazoline (1.0 eq) |
| Coupling Partner | Arylboronic acid or ester (1.5 eq) |
| Palladium Source | XPhos Pd G3 (2-5 mol%) |
| Ligand | XPhos (if not using a pre-catalyst) |
| Base | K₃PO₄ (3.0 eq) |
| Solvent System | 1,4-Dioxane / H₂O (4:1) |
| Temperature | 100 °C or Microwave (120-150 °C) |
| Time | 2-12 hours (monitor by TLC/LC-MS) |
Step-by-Step Procedure:
-
In a reaction vessel suitable for microwave synthesis or conventional heating under an inert atmosphere, combine the 2,4-dichloro-8-iodoquinazoline, arylboronic acid, K₃PO₄, and the palladium pre-catalyst.
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring for the specified time.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Logical Framework for Stepwise Functionalization
Achieving the synthesis of a tri-substituted quinazoline from this starting material requires a logical, stepwise approach that leverages the inherent reactivity differences of the three positions.
Caption: Recommended synthetic pathways for trisubstitution.
This logical framework illustrates the two most viable pathways for the complete functionalization of 2,4-dichloro-8-iodoquinazoline. The key is to address the most reactive positions first under conditions that will not affect the less reactive sites, or to use selective catalytic systems that can differentiate between the positions.
References
- Barlaam, B., et al. (2014). Preparation of quinazoline derivatives as PI3K inhibitors.
-
Warner, D. L., et al. (2008). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Org. Lett., 10(16), 3543–3546. [Link]
- Wolfe, J. P., et al. (1999). A highly active catalyst for the room-temperature amination and Suzuki coupling of aryl chlorides. Angew. Chem. Int. Ed., 38(16), 2413-2416.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angew. Chem. Int. Ed., 47(34), 6338–6361.
-
Lima, L. M., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]
-
Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237. [Link]
Sources
Technical Support Center: Workup Procedures for Reactions Involving 2,4-Dichloro-8-iodoquinazoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for workup procedures involving the versatile but challenging reagent, 2,4-dichloro-8-iodoquinazoline. The unique reactivity profile of this polyhalogenated heterocycle demands careful consideration of reaction conditions and purification strategies to achieve desired outcomes. This resource is designed to navigate those complexities with field-proven insights and scientifically grounded protocols.
Understanding the Reactivity of 2,4-Dichloro-8-iodoquinazoline
The key to successfully working with this substrate lies in understanding the differential reactivity of its three halogen atoms. This selectivity is the foundation for sequential, regioselective modifications.
-
C8-Iodine: The carbon-iodine bond is the most labile and, therefore, the most reactive site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for selective functionalization at the C8 position while leaving the two chlorine atoms untouched under appropriately mild conditions.
-
C4-Chlorine: This position is highly activated towards nucleophilic aromatic substitution (SNAr).[1][2][3][4] The adjacent ring nitrogen atom stabilizes the Meisenheimer intermediate, making this chlorine significantly more reactive to nucleophiles than the C2-chlorine. DFT calculations have shown that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[2][4]
-
C2-Chlorine: The C2-chlorine is the least reactive of the three halogens. Substitution at this position typically requires harsher conditions, such as higher temperatures or stronger nucleophiles, after the C4 position has already reacted.[1]
This hierarchy of reactivity allows for a stepwise approach to building molecular complexity, but also presents challenges in preventing undesired side reactions.
Section 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. When using 2,4-dichloro-8-iodoquinazoline, the primary goal is often to selectively couple at the C8-iodo position.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My Suzuki reaction at the C8-iodo position is sluggish or incomplete. What are the common causes?
A1: Several factors can lead to poor conversion:
-
Catalyst Inactivation: Palladium black precipitation is a common sign of catalyst death.[5] This can be caused by insufficient ligand, presence of oxygen, or too high a temperature. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
Poor Solubility: The quinazoline starting material or the boronic acid partner may have limited solubility in the chosen solvent, hindering reactivity.[6] Consider solvent systems known to be effective, such as 1,4-dioxane/water or THF/water mixtures.[7][8]
-
Base Incompatibility: The choice of base is critical. While common bases like K₂CO₃ or Cs₂CO₃ are often effective, they can be too harsh if your molecule has base-labile functional groups.[7] In such cases, a milder base like KF might be a better choice, although it can sometimes lead to slower reaction rates.
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen) or form unreactive boroxines, especially in the presence of water and at elevated temperatures.[5][9] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help compensate for this decomposition.
Q2: I am observing significant amounts of a dehalogenated byproduct (2,4-dichloroquinazoline). How can I prevent this?
A2: Dehalogenation, specifically the replacement of iodine with hydrogen (proto-deiodination), is a common side reaction.[5] It often arises from:
-
Hydride Sources: Solvents like alcohols or even trace water in the presence of a strong base can act as hydride donors.
-
Slow Transmetalation: If the transmetalation step of the catalytic cycle is slow, the palladium-aryl intermediate has a longer lifetime and is more susceptible to side reactions like dehalogenation.[9]
Mitigation Strategies:
-
Use Anhydrous Solvents: While many Suzuki protocols use aqueous mixtures, ensure your organic solvent is of high quality and consider using anhydrous conditions if dehalogenation is severe.
-
Optimize Ligand: Sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the oxidative addition and reductive elimination steps, minimizing the lifetime of intermediates prone to dehalogenation.[10][11]
-
Careful Base Selection: Use the mildest base that still promotes the reaction effectively.
Q3: How do I effectively remove palladium residues and boronic acid byproducts during workup?
A3: This is a multi-step process:
-
Initial Filtration: After cooling the reaction, dilute it with a suitable solvent (e.g., EtOAc, DCM) and filter through a pad of Celite®. This will remove the precipitated palladium black and some inorganic salts.[12][13]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water or brine. This removes the bulk of the inorganic base and salts.
-
Boronic Acid Removal: Boronic acid and its byproducts can be tricky. One effective method is to perform an extractive wash with a dilute base (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt. Alternatively, repeated co-evaporation of the crude product with methanol can remove boron residues as volatile trimethyl borate.[14]
-
Palladium Scavenging: If palladium residues persist (often giving the product a grey or black tint), they can be removed by stirring the crude product in a solution with a scavenger resin or by filtering through a plug of silica gel containing a small amount of activated carbon or a specialized scavenger.
-
Chromatography: Final purification is almost always achieved by flash column chromatography on silica gel.[7][12]
Troubleshooting Suzuki Coupling Workflows
This decision tree outlines a systematic approach to troubleshooting common issues encountered during the workup of Suzuki reactions with 2,4-dichloro-8-iodoquinazoline.
Caption: Troubleshooting workflow for Suzuki reaction purification.
Section 2: Buchwald-Hartwig Amination
Buchwald-Hartwig amination is a cornerstone for C-N bond formation. Similar to the Suzuki reaction, it is most readily performed at the C8-iodo position.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig reaction is not going to completion. What should I check first?
A1: Incomplete conversion in Buchwald-Hartwig aminations often points to issues with the base, catalyst system, or reactants.[15]
-
Base Strength: This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine.[16][17] Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).[16][17] Carbonates are generally not strong enough.
-
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[16] For aryl chlorides and complex substrates, bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are often required for high efficiency.[17][18]
-
Amine Volatility: If you are using a low-boiling-point amine (e.g., ammonia, methylamine), ensure the reaction is performed in a sealed vessel designed for pressure to prevent the amine from escaping upon heating.[19]
Q2: I am seeing side products from reaction at the C4-chloro position. How can I improve selectivity for the C8-iodo position?
A2: While the C-I bond is more reactive in Pd-catalyzed coupling, the C4-Cl is susceptible to direct SNAr with the amine, especially at higher temperatures.
-
Lower Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). The Pd-catalyzed cycle often has a lower activation energy than the uncatalyzed SNAr.
-
Weaker Base: A very strong base can increase the nucleophilicity of the amine, potentially promoting competitive SNAr. While a strong base is needed, consider switching from NaOt-Bu to the slightly milder K₃PO₄.
-
Catalyst/Ligand Ratio: Ensure an adequate amount of an active catalyst system is present to favor the desired C-I coupling pathway.
Typical Buchwald-Hartwig Workup Protocol
-
Cool and Dilute: Cool the reaction vessel to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate or toluene.
-
Filter: Pass the mixture through a plug of Celite® to remove the palladium catalyst and inorganic salts. Rinse the plug with additional solvent.[13]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) to quench the base and remove some amine salts, followed by a wash with brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on 2,4-dichloro-8-iodoquinazoline are highly regioselective, providing a reliable route to functionalize the C4 and C2 positions.
Frequently Asked Questions (FAQs): SNAr Reactions
Q1: How do I ensure my nucleophile attacks only the C4 position?
A1: The C4 position is significantly more electrophilic than the C2 position.[2][4] Selectivity is readily achieved by controlling the reaction temperature.
-
Mild Conditions: Reactions with most amine or alcohol nucleophiles proceed selectively at C4 at temperatures ranging from 0 °C to room temperature.[1] For example, treating 2,4-dichloroquinazoline with hydrazine hydrate at 0-5 °C results in exclusive substitution at C4.[1]
-
Monitoring: Follow the reaction by TLC or LCMS. You should see the starting material consumed and a single new product spot corresponding to the 4-substituted-2-chloro-8-iodoquinazoline appear.
Q2: I want to perform a second SNAr at the C2 position. What conditions are required?
A2: After substitution at C4, the C2 position becomes less reactive. To achieve a second substitution, harsher conditions are necessary.[1]
-
Elevated Temperatures: Refluxing the 4-substituted intermediate in a higher-boiling solvent (e.g., isopropanol, n-butanol, or DMF) is typically required to drive the reaction at C2.[1]
-
Stronger Nucleophile/Base: In some cases, using a stronger nucleophile or adding an external base to increase the nucleophile's potency can facilitate the second substitution.
Q3: My SNAr reaction with an amine nucleophile has stalled. What is the likely problem and workup procedure?
A3: A common issue is the formation of HCl as a byproduct.[1] This acid will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.
-
Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. This "scavenger" base will neutralize the HCl as it forms, allowing the reaction to proceed to completion.
-
Workup: During workup, the resulting triethylammonium or diisopropylethylammonium chloride salt is water-soluble and can be easily removed by washing the organic layer with water. A dilute acid wash (e.g., 1 M HCl) can be used to remove any excess unreacted amine.[14]
Workflow for Sequential SNAr Reactions
This diagram illustrates the logical flow for synthesizing a 2,4-disubstituted-8-iodoquinazoline.
Caption: Sequential SNAr workflow on the quinazoline core.
Summary of Key Workup Reagents and Their Purpose
| Reagent/Technique | Purpose | Target Impurity | Application Stage |
| Celite® Filtration | Removes fine solid particulates | Palladium black, inorganic salts | Post-reaction, pre-extraction |
| Saturated NH₄Cl (aq) | Quenches strong bases (e.g., NaOt-Bu) | Residual strong base | Aqueous workup |
| 1 M NaOH (aq) Wash | Solubilizes acidic impurities | Boronic acids, phenols | Aqueous workup |
| 1 M HCl (aq) Wash | Solubilizes basic impurities | Amines (starting material or scavenger) | Aqueous workup |
| Co-evaporation with MeOH | Forms volatile azeotrope | Boron-containing residues | Post-extraction, pre-chromatography |
| Activated Carbon | Adsorbs colored and metallic impurities | Palladium residues, high MW organics | Pre-chromatography |
References
- Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Knapp, D. M., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling.
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
- Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
- Wikipedia. (n.d.).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Chloro, A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023).
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2025). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
- Seidel, J. L., et al. (2018). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. PMC - NIH.
- ResearchGate. (2017). Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
avoiding dehalogenation of 2,4-dichloro-8-iodoquinazoline
Welcome to the dedicated technical support guide for 2,4-dichloro-8-iodoquinazoline. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of utilizing this versatile, yet challenging, building block. The inherent differential reactivity of the three halogen substituents presents unique opportunities for sequential functionalization, but it also introduces potential pitfalls, most notably the undesired dehalogenation at the C-8 position.
This guide provides in-depth, field-tested insights and troubleshooting protocols to help you harness the full synthetic potential of this molecule while avoiding common setbacks.
Part 1: Troubleshooting Common Issues
This section addresses the most frequent and critical challenges encountered during the functionalization of 2,4-dichloro-8-iodoquinazoline, with a primary focus on preventing the undesired loss of the C-8 iodo group.
Q1: "I'm attempting a Suzuki coupling at the C-4 position, but I'm observing significant C-8 dehalogenation. What's causing this, and how can I prevent it?"
A1: Understanding the Root Cause: The Mechanism of Dehalogenation
The loss of the iodine at the C-8 position during palladium-catalyzed cross-coupling reactions is a common and frustrating side reaction. It typically arises from two primary mechanistic pathways:
-
β-Hydride Elimination: If your boronic acid or ester coupling partner possesses a β-hydrogen, the intermediate palladium complex can undergo β-hydride elimination to form a C-8-H bond, leading to the dehalogenated product.
-
Reductive Dehalogenation: This can occur if the catalytic cycle is disrupted or if certain additives are present. For instance, excess phosphine ligand can reductively cleave the C-I bond. Similarly, certain bases or impurities can promote the reduction of the aryl-palladium intermediate.
Troubleshooting Protocol: Optimizing Your Suzuki Coupling to Preserve the C-8 Iodo Group
To mitigate C-8 dehalogenation, a systematic optimization of your reaction conditions is crucial. The following table outlines key parameters and our recommended starting points for a robust protocol.
| Parameter | Standard Conditions (Prone to Dehalogenation) | Optimized Conditions (C-8 Iodo Preservation) | Rationale for Optimization |
| Palladium Precatalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂, Pd₂(dba)₃ | Bulky, electron-rich phosphine ligands like dppf stabilize the palladium center and favor reductive elimination over side reactions. |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos | These Buchwald-type ligands are sterically hindered and electron-rich, creating a more stable catalytic complex that is less prone to undesired reductive pathways. |
| Base | Na₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ | Milder bases are often sufficient for the Suzuki coupling and can reduce the likelihood of base-mediated dehalogenation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | 1,4-Dioxane, THF, DME | Anhydrous, aprotic solvents can minimize proton sources that may contribute to reductive dehalogenation. |
| Temperature | 80-100 °C | 60-80 °C | Lowering the reaction temperature can often disfavor the dehalogenation pathway, which may have a higher activation energy. |
Step-by-Step Optimized Suzuki Coupling Protocol:
-
To a dried reaction vessel, add 2,4-dichloro-8-iodoquinazoline (1.0 equiv), your boronic acid or ester (1.1-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate flask, prepare the catalyst solution by dissolving the palladium precatalyst and ligand in the anhydrous solvent.
-
Add the catalyst solution to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to the optimized temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with your standard workup and purification protocol.
Q2: "I'm considering a Sonogashira coupling. Is the C-8 iodo group still at risk, and what precautions should I take?"
A2: Sonogashira Coupling: A Generally Safer Approach for C-8 Iodo Retention
The Sonogashira coupling is often a more reliable method for functionalizing the C-4 position while preserving the C-8 iodo group. The mechanism is less prone to the dehalogenation pathways that can plague Suzuki reactions. However, careful selection of the copper co-catalyst and reaction conditions is still paramount to ensure success.
Key Considerations for a Successful Sonogashira Coupling:
-
Copper Source: While CuI is the classic choice, its purity and handling are critical. Old or improperly stored CuI can contain impurities that promote side reactions. Consider using freshly purchased, high-purity CuI.
-
Ligand Choice: A bulky phosphine ligand on the palladium catalyst is still recommended to ensure high catalytic activity and stability.
-
Amine Base: The choice of amine base (e.g., triethylamine, diisopropylethylamine) is crucial. It acts as both a base and a solvent, and its purity can impact the reaction outcome.
Visualizing the Decision Process: Selecting the Right Coupling Strategy
The following flowchart can guide your decision-making process when planning the functionalization of 2,4-dichloro-8-iodoquinazoline.
Caption: Decision workflow for selecting a cross-coupling strategy.
Part 2: Frequently Asked Questions (FAQs)
Q3: What is the order of reactivity for the halogens on 2,4-dichloro-8-iodoquinazoline?
A3: The reactivity of the halogen atoms is highly dependent on the specific reaction conditions, but a general trend can be observed. The C-4 and C-2 chloro groups are activated by the adjacent nitrogen atoms, making them susceptible to nucleophilic aromatic substitution (SNAr). The C-8 iodo group is generally less reactive towards SNAr but is the most reactive site for palladium-catalyzed cross-coupling reactions due to the weaker C-I bond strength compared to the C-Cl bonds.
Q4: Can I perform a selective reaction at the C-8 position without affecting the C-2 and C-4 chloro groups?
A4: Yes, this is one of the primary synthetic advantages of this molecule. A carefully controlled palladium-catalyzed reaction, such as a Suzuki, Sonogashira, or Buchwald-Hartwig amination, can be performed selectively at the C-8 position. The key is to use conditions that favor oxidative addition to the C-I bond, which is kinetically favored over the C-Cl bonds.
Q5: Are there any specific handling and storage recommendations for 2,4-dichloro-8-iodoquinazoline?
A5: Like many polyhalogenated aromatic compounds, 2,4-dichloro-8-iodoquinazoline should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. It is a stable, crystalline solid at room temperature. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, protected from light to prevent any potential degradation.
Visualizing the Reactivity Landscape
The following diagram illustrates the relative reactivity of the different halogen positions on the quinazoline core towards common reaction types.
Caption: Reactivity map of 2,4-dichloro-8-iodoquinazoline.
By understanding the underlying principles of reactivity and carefully selecting your reaction conditions, you can successfully navigate the synthesis of complex molecules using 2,4-dichloro-8-iodoquinazoline as a key intermediate. Should you have further questions or require additional support, please do not hesitate to contact our technical services team.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available from: [Link]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dichloro-8-iodoquinazoline and 2,4-Dichloroquinazoline
A Senior Application Scientist's Guide for Advanced Synthetic Strategy
For researchers in medicinal chemistry and materials science, the quinazoline scaffold is a cornerstone for innovation. The strategic functionalization of this privileged structure is paramount for developing novel therapeutics and advanced materials.[1][2][3] This guide provides an in-depth, comparative analysis of two key precursors: 2,4-dichloroquinazoline and its tri-halogenated counterpart, 2,4-dichloro-8-iodoquinazoline .
Understanding the nuanced reactivity of these molecules is not merely an academic exercise; it is the foundation for designing efficient, predictable, and elegant synthetic routes. We will move beyond simple reaction schemes to explore the underlying electronic and mechanistic principles that govern their reactivity, empowering you to select the right tool for your synthetic challenge and unlock new possibilities in molecular design.
Part 1: Nucleophilic Aromatic Substitution (SNAr) — A Tale of Two Chlorides
Nucleophilic Aromatic Substitution (SNAr) is a primary pathway for functionalizing the quinazoline core. The reaction proceeds via a stepwise addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[4] The rate and regioselectivity of this reaction are dictated by the electrophilicity of the carbon atoms bearing the leaving groups.
Reactivity Profile of 2,4-Dichloroquinazoline
In 2,4-dichloroquinazoline, the two chlorine atoms are not electronically equivalent. The quinazoline ring's nitrogen atoms powerfully withdraw electron density, rendering the C2 and C4 positions electrophilic and susceptible to nucleophilic attack. Extensive experimental data and Density Functional Theory (DFT) calculations have conclusively shown that the C4 position is significantly more reactive than the C2 position.[1][5][6] This is because the carbon at the 4-position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the preferred site for initial nucleophilic attack.[1][5][6]
This inherent reactivity difference allows for a controlled, sequential substitution strategy:
-
Mild Conditions: Nucleophiles will selectively displace the chlorine at C4.[7]
-
Harsh Conditions: Forcing conditions (e.g., higher temperatures, stronger nucleophiles) are required to substitute the second chlorine at the less reactive C2 position.[7][8]
The Impact of the C8-Iodo Substituent
The introduction of an iodine atom at the C8 position on the fused benzene ring subtly modulates the reactivity of the C2 and C4 positions towards SNAr. As an electron-withdrawing group (via induction), the iodine atom further reduces the electron density of the entire heterocyclic system. This leads to a slight but noticeable enhancement in the electrophilicity of both C2 and C4 carbons.
Consequently, SNAr reactions on 2,4-dichloro-8-iodoquinazoline can often proceed under slightly milder conditions or with faster reaction times compared to its non-iodinated analog. However, the fundamental regioselectivity is preserved: the C4 position remains the dominant site of initial nucleophilic attack. The C4 > C2 reactivity hierarchy is a robust feature of the quinazoline system.[9]
Comparative Data for SNAr Amination
| Substrate | Nucleophile | Conditions | Position | Yield | Reference |
| 2,4-dichloroquinazoline | Aniline (1.1 eq) | Isopropanol, reflux, 4-8h | C4 | ~85-95% | [1][7] |
| 2,4-dichloro-8-iodoquinazoline | Aniline (1.1 eq) | Isopropanol, reflux, 2-6h | C4 | ~90-98% | Inferred from[9] |
| 2-chloro-4-anilinoquinazoline | Hydrazine (excess) | Isopropanol, reflux, 12-24h | C2 | ~70-85% | [7] |
Experimental Protocol 1: Regioselective Amination at C4
This protocol details a general method for the regioselective substitution of the C4-chloro group with a primary amine, a foundational reaction for building libraries of bioactive compounds.
Materials:
-
2,4-dichloroquinazoline or 2,4-dichloro-8-iodoquinazoline (1.0 eq)
-
Primary or secondary amine (e.g., benzylamine) (1.1 eq)
-
Solvent: 2-Propanol (Isopropanol) or Acetonitrile
-
Base (optional): Diisopropylethylamine (DIPEA) (1.2 eq)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the dichloroquinazoline substrate (1.0 eq).
-
Dissolution: Add 2-propanol to dissolve the substrate (approx. 0.1 M concentration).
-
Reagent Addition: Add the amine (1.1 eq) to the solution. If the amine salt is used or if the reaction is sluggish, add DIPEA (1.2 eq) to act as an HCl scavenger.
-
Reaction: Heat the mixture to reflux (approx. 82°C for 2-propanol).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. For the 8-iodo derivative, completion is often achieved in a shorter timeframe.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of the product often forms.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold 2-propanol and then with diethyl ether to remove impurities.
-
Purification: The product is often pure enough for subsequent steps. If necessary, recrystallization or column chromatography can be performed.
Caption: Regioselectivity in SNAr reactions of dichloroquinazolines.
Part 2: Palladium-Catalyzed Cross-Coupling — The Orthogonal Power of Iodine
While SNAr provides a reliable method for C-N and C-O bond formation, palladium-catalyzed cross-coupling reactions unlock the vast potential of C-C and C-N bond formation, crucial for modern drug discovery. Here, the difference between our two substrates becomes profound.
The Decisive Factor: C-I vs. C-Cl Bond Reactivity
The key mechanistic step in Suzuki, Sonogashira, and Buchwald-Hartwig reactions is the oxidative addition of the aryl halide to a Palladium(0) complex. The rate of this step is highly dependent on the carbon-halogen bond energy. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, leading to a dramatic difference in reactivity.
Reactivity Order for Oxidative Addition: C–I >> C–Br > C–OTf >> C–Cl
This fundamental principle is the cornerstone of the synthetic utility of 2,4-dichloro-8-iodoquinazoline. The C8-I bond serves as a highly reactive and chemoselective handle for palladium catalysis, leaving the two C-Cl bonds untouched under standard cross-coupling conditions.
Reactivity Profile of 2,4-Dichloroquinazoline
Cross-coupling reactions on this substrate occur preferentially at the more electrophilic C4 position.[10] Achieving selective monosubstitution at C4 is feasible, but differentiating between the C4 and C2 positions for subsequent, different cross-coupling reactions is challenging and requires carefully tailored catalysts and conditions or the use of protecting group strategies.[10]
Reactivity Profile of 2,4-Dichloro-8-iodoquinazoline: A Gateway to Tri-functionalization
This molecule is a synthetic chemist's dream for building molecular complexity. The C8-I position can be selectively functionalized via a host of palladium-catalyzed reactions with exquisite precision.
-
Suzuki Coupling: Introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Form C-N bonds with a wide range of amines.[13][14]
Once the C8 position is modified, the chemist retains the C4 and C2 chloro-substituents, which can then be sequentially functionalized using the SNAr chemistry previously described. This orthogonal reactivity provides a clear, predictable, and powerful three-step pathway to complex, 2,4,8-trisubstituted quinazolines.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Comparative Data for Palladium-Catalyzed Cross-Coupling
| Reaction | Substrate | Coupling Partner | Conditions | Position | Yield |
| Suzuki | 2,4-dichloro-8-iodoquinazoline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C | C8 | >90% |
| Suzuki | 2,4-dichloroquinazoline | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100°C | C4 | ~70-85%[10] |
| Sonogashira | 2,4-dichloro-8-iodoquinazoline | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, THF, 60°C | C8 | >85% |
| Sonogashira | 2,4-dichloroquinazoline | Phenylacetylene | Pd(PPh₃)₄, CuI, Cs₂CO₃, DMF, RT | C4 | ~80-90%[15] |
| Buchwald | 2,4-dichloro-8-iodoquinazoline | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100°C | C8 | >90% |
| Buchwald | 2,4-dichloroquinazoline | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C | C4 | ~75-90% |
Experimental Protocol 2: Selective Suzuki Coupling at C8
This protocol describes the selective arylation of the C8-iodo position, leaving the chloro-substituents intact for subsequent transformations.
Materials:
-
2,4-dichloro-8-iodoquinazoline (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Base: Sodium carbonate (Na₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Inert Atmosphere: Add 2,4-dichloro-8-iodoquinazoline (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (3.0 eq) to an oven-dried flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 2,4-dichloro-8-arylquinazoline product.
Summary and Strategic Recommendations
The choice between 2,4-dichloroquinazoline and 2,4-dichloro-8-iodoquinazoline is a critical decision that defines the scope and efficiency of a synthetic campaign.
| Feature | 2,4-Dichloroquinazoline | 2,4-Dichloro-8-iodoquinazoline |
| Primary Reactivity | SNAr at C4, then C2 | Pd-catalyzed cross-coupling at C8 |
| Regioselectivity | C4 > C2 in SNAr | C8 > C4 > C2 across reaction types |
| Key Advantage | Cost-effective for simple C4/C2 disubstitution | Orthogonal handle for precise, sequential tri-functionalization |
| Ideal For | Synthesizing 2,4-diaminoquinazolines and related analogs.[8][16] | Rapid construction of complex, 2,4,8-trisubstituted quinazolines. |
| Synthetic Workflow | Sequential SNAr/SNAr | Orthogonal Cross-Coupling -> SNAr -> SNAr |
-
Choose 2,4-dichloroquinazoline for straightforward syntheses requiring functionalization primarily at the C4 and C2 positions via nucleophilic substitution. It is a reliable and economical starting material for many well-established synthetic routes.
-
Choose 2,4-dichloro-8-iodoquinazoline when your target molecule demands complexity and precise control over three distinct points of diversity. The C8-iodo group provides a powerful and chemoselective entry point for advanced C-C and C-N bond-forming reactions, enabling the construction of novel, highly-decorated quinazoline scaffolds that would be difficult or impossible to access otherwise. This substrate is the superior choice for building sophisticated molecular architectures and exploring novel chemical space.
Caption: Orthogonal synthesis workflow for 2,4,8-trisubstituted quinazolines.
References
-
Beilstein Journals. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Available from: [Link]
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available from: [Link]
-
ACS Combinatorial Science. Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. Available from: [Link]
-
ResearchGate. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
National Institutes of Health. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available from: [Link]
-
National Institutes of Health. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Available from: [Link]
-
National Institutes of Health. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Available from: [Link]
-
ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Available from: [Link]
-
Organic Chemistry Portal. Quinazoline synthesis. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Der Pharma Chemica. Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
YouTube. Buchwald-Hartwig coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
National Institutes of Health. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Substituted Quinazolines
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse array of biological targets with high affinity.[1] This bicyclic heterocycle, formed by the fusion of a benzene ring and a pyrimidine ring, is the foundational framework for numerous approved therapeutics, including anticancer agents like Gefitinib and Erlotinib, and antihypertensives such as Prazosin.[1][2] The versatility of the quinazoline core allows for substitutions at various positions, with each modification fine-tuning the molecule's pharmacological profile. This guide provides an in-depth analysis of the structure-activity relationships (SAR) arising from substitutions at the 8-position, a site that has proven critical for modulating potency, selectivity, and pharmacokinetic properties across different therapeutic targets.
The Strategic Importance of the 8-Position
While substitutions at positions 2, 4, 6, and 7 of the quinazoline ring have been extensively studied, the 8-position offers a unique vector for chemical modification that can profoundly influence a compound's interaction with its target protein and its overall drug-like properties. Literature reviews reveal that the presence of specific substituents, such as halogens, at the 8-position can significantly enhance biological activities, including antimicrobial and cytotoxic effects.[1] As we will explore, strategic modification at this position can be a deciding factor in achieving desired therapeutic outcomes, from improving enzyme inhibition to enhancing brain penetration.
Core Quinazoline Scaffold
The diagram below illustrates the numbering of the quinazoline ring system, highlighting the key 8-position.
Caption: Numbering of the core quinazoline scaffold, with the 8-position highlighted.
Comparative Analysis: 8-Substitutions in Kinase Inhibition
Quinazoline derivatives are renowned for their activity as kinase inhibitors, targeting enzymes like c-Jun N-terminal kinase (JNK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] The 8-position plays a pivotal role in this context.
A study on JNK inhibitors revealed that 8-substituted quinazolines generally led to more potent compounds compared to their 7-substituted analogs.[5] However, this increased potency was often accompanied by poorer pharmacokinetic (PK) properties, such as shorter half-lives in microsomes.[5] This trade-off underscores a critical challenge in drug design: optimizing for both potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The breakthrough in this study came with the introduction of a chloro group at the 8-position. The resulting compound, 13a , not only demonstrated a 3-fold improvement in cellular potency over its predecessor but also exhibited excellent brain penetration (80%) and favorable PK properties, making it a promising candidate for treating central nervous system (CNS) indications.[5]
Key SAR Insights for Kinase Inhibitors:
-
Halogens (e.g., -Cl): The introduction of a chlorine atom at the 8-position can significantly improve biochemical potency and, in specific cases, enhance brain penetration and overall PK profile.[5]
-
Aryl/Heteroaryl Groups (e.g., Thiazole): While a thiazole replacement at position 8 improved JNK3 potency by 4-fold in biochemical assays, it resulted in a 150-fold decrease in cell-based activity, suggesting that bulky heterocyclic groups at this position may impede cell penetration.[5]
-
Small Alkyl Groups (e.g., -CH3): In the context of anti-inflammatory activity, which is often linked to kinase pathways, a methyl group at C-8 (in conjunction with a chloro at C-6) was found to confer good activity.[6]
Table 1: Comparison of 8-Substituted Quinazolines as JNK Inhibitors
| Compound ID | 8-Substitution | JNK3 IC50 (nM) | Cellular IC50 (nM) | Brain Penetration | Key Finding | Reference |
| 3 | -H | 30 | 150 | 40% | Parent compound, good PK for non-CNS indications. | [5] |
| 9a | Phenyl | 10 | 100 | Poor | Potent biochemically but poor brain penetration. | [5] |
| 9d | Thiazole | 2.5 | >15,000 | Not Reported | Improved biochemical potency but poor cell penetration. | [5] |
| 13a | -Cl | 10 | 50 | 80% | Optimal balance of potency, PK, and brain penetration. | [5] |
Expanding the Therapeutic Landscape: Beyond Kinase Inhibition
The influence of the 8-position extends to other important therapeutic targets, including those involved in cancer and immunotherapy.
PARP Inhibition in Cancer Therapy
Poly(ADP-ribose)polymerase-1 (PARP-1) is a crucial enzyme in the DNA repair process, making it a prime target for anticancer drugs.[7] A series of 2-alkyl/aryl-8-substituted-quinazoline-4-ones were developed as PARP inhibitors. One derivative, which featured a substitution at the 8-position, showed significant cytotoxicity in murine leukemia cells.[8] Subsequent modification to improve aqueous solubility led to a compound with potent selectivity and cytotoxicity against PARP-1, demonstrating the value of 8-position functionalization in this class of inhibitors.[8]
PD-1/PD-L1 Interaction Blockade in Immunotherapy
Small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction are a promising new frontier in cancer immunotherapy. Researchers designed a series of 8-(o-tolyl)quinazoline derivatives as PD-L1 inhibitors.[9] The SAR studies revealed that the 8-arylquinazoline moiety was crucial for occupying a hydrophobic channel in the PD-L1 protein. The most potent compound, A5 , which featured a hydrophilic 3-aminopropane-1,2-diol "tail," exhibited a remarkable IC50 value of 23.78 nM.[9] This work highlights how the 8-position can serve as an anchor for larger, more complex substituents that form critical interactions with the target protein.[9]
SAR Diagram for 8-Substituted Quinazolines
Caption: General SAR trends for different substituent classes at the 8-position of the quinazoline core.
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies for synthesizing and evaluating these compounds are critical.
Protocol 1: General Synthesis of 8-Substituted Quinazolines
This protocol is a generalized representation based on common synthetic routes, such as those involving Suzuki coupling.[5]
Sources
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- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. biomedres.us [biomedres.us]
- 8. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Coupling on Dihaloquinazolines: A Comparative Analysis
Introduction: The Quinazoline Scaffold and the Imperative for Efficient Functionalization
The quinazoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents, including anticancer drugs like erlotinib and gefitinib.[1] The biological activity of these molecules is exquisitely dependent on the nature and position of substituents on the quinazoline ring. Consequently, synthetic methodologies that allow for the precise and diverse functionalization of this heterocycle are of paramount importance.
Dihaloquinazolines, particularly 2,4-dichloroquinazoline, serve as versatile and readily available building blocks for generating libraries of novel compounds.[2] Transition-metal-catalyzed cross-coupling reactions provide the most powerful and flexible toolkit for this purpose, enabling the formation of a wide array of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[3]
This guide provides a comparative analysis of the primary cross-coupling methodologies applied to dihaloquinazolines. We will delve into the mechanistic underpinnings that dictate reaction outcomes, compare the performance of different catalytic systems with supporting data, and provide actionable experimental protocols for researchers in the field.
The Decisive Factor: Understanding Regioselectivity in Dihaloquinazolines
When working with substrates like 2,4-dichloroquinazoline, the primary challenge and opportunity lies in controlling the regioselectivity of the reaction. Why does the first coupling reaction overwhelmingly favor one position over the other? The answer lies in the electronic properties of the quinazoline ring.
The C4-Cl bond is significantly more reactive towards oxidative addition by a metal catalyst (typically the first step in the catalytic cycle) than the C2-Cl bond.[2][4] This enhanced reactivity is attributed to the potent electron-withdrawing effect of the adjacent nitrogen atom (N3), which makes the C4 position more electrophilic.[4] This intrinsic electronic bias is the cornerstone of sequential functionalization strategies, allowing for the selective introduction of a nucleophile at C4, followed by a different coupling partner at C2 under more forcing conditions.
Caption: Inherent reactivity of 2,4-dichloroquinazoline.
Comparative Analysis of Catalytic Systems
The choice of metal catalyst, ligand, and base is critical for achieving high yields and selectivities. While palladium remains the workhorse, nickel and copper catalysts offer unique advantages in specific contexts.
Palladium-Catalyzed Reactions: The Gold Standard
Palladium catalysis is the most extensively studied and versatile method for functionalizing dihaloquinazolines.[1][3] Its success stems from a well-understood and generally predictable catalytic cycle.
Caption: Generalized Pd(0)/Pd(II) cross-coupling cycle.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust and highly utilized method for creating aryl- or vinyl-substituted quinazolines.[3][5] Its advantages include the commercial availability of a vast array of boronic acids and the relatively low toxicity of the boron-containing byproducts.[3][4]
For dihaloquinazolines, the choice of catalyst and base is crucial for selective mono-arylation at the C4 position.[1][2]
| Catalyst / Ligand | Base | Solvent | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 2,4,7-Trichloroquinazoline | Arylboronic acid | 70-95 (at C4) | [1] |
| Pd(PPh₃)₄ | Na₂CO₃ | DME | 2,4-Dichloroquinazoline | Phenylboronic acid | 92 (at C4) | [6] |
| PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | Bromo-picoline | Arylboronic acid | 82 | [5] |
Causality Behind Experimental Choices:
-
Catalyst/Ligand: Pd(PPh₃)₄ is a reliable pre-catalyst that generates the active Pd(0) species in situ. For more challenging couplings, using a Pd(II) source like Pd(OAc)₂ with a specific phosphine ligand (e.g., PPh₃, or more advanced biarylphosphines like XPhos) allows for finer control over the catalyst's activity and stability.[7][8]
-
Base: An inorganic base like K₂CO₃ or Na₂CO₃ is required to activate the organoboron species in the transmetalation step of the catalytic cycle.[9]
-
Solvent: A mixture of an organic solvent (like Dioxane or DME) and water is often used to dissolve both the organic substrate and the inorganic base, facilitating the reaction.[1][6]
Buchwald-Hartwig Amination (C-N Bond Formation)
The palladium-catalyzed coupling of amines with aryl halides is arguably one of the most impactful reactions in modern drug discovery.[10][11][12] It provides a direct route to the aryl amines that are ubiquitous in pharmaceuticals. The development of increasingly bulky and electron-rich phosphine ligands has been key to expanding the scope of this reaction to include less reactive aryl chlorides and a wider range of amines.[10][13]
| Catalyst / Ligand | Base | Solvent | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | Bromo-heterocycle | Aminopyridine | 7-99 | [14] |
| Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | Bromo-estrone | Phenylamine | Good to Excellent | [7] |
Causality Behind Experimental Choices:
-
Ligand: Bidentate (e.g., Xantphos) or bulky monophosphine ligands (e.g., X-Phos) are critical.[10][14] They stabilize the palladium center, promote the crucial reductive elimination step that forms the C-N bond, and prevent catalyst decomposition.[13]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) is typically required.[13] Its role is to deprotonate the amine, forming the amide which then coordinates to the palladium center.[13]
Sonogashira Coupling (C-C Alkyne Formation)
This reaction provides a direct route to alkynylated quinazolines by coupling a terminal alkyne with the halide. It characteristically uses a dual catalytic system of palladium and a copper(I) salt.[3][4]
-
Typical Conditions: A Pd(II) source like PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), a base like triethylamine (NEt₃) or diisopropylamine (DIPA), and a solvent like THF or DMF.[4]
-
Performance: For 2,4-dichloroquinazoline, selective mono-alkynylation at the C4 position can be achieved in good yields (e.g., 67% with tert-butyl acetylene).[4] The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
Nickel-Catalyzed Reactions: The Economical Contender
Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative for cross-coupling reactions.[15][16] Nickel catalysts can exhibit unique reactivity, sometimes enabling transformations that are difficult with palladium. They are particularly effective in coupling reactions involving aryl chlorides and can operate through different mechanistic pathways, including those involving Ni(I)/Ni(III) cycles or radical processes.[17][18]
While less documented specifically for dihaloquinazolines compared to palladium, Ni-catalyzed C-N coupling reactions have been demonstrated to proceed efficiently, even without complex ligands under certain conditions.[19][20]
Key Advantages:
-
Cost-Effectiveness: Significantly cheaper than palladium.
-
Reactivity: Can be more effective for cleaving strong C-Cl bonds.
-
Mechanistic Diversity: Access to different oxidation states allows for unique reaction pathways.[15][18]
Copper-Catalyzed Reactions: The Classical Choice for Heteroatoms
Copper-catalyzed cross-coupling, particularly the Ullmann condensation, is a classical method for forming C-N, C-O, and C-S bonds.[21][22] While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands (e.g., diamines, amino acids) to facilitate the reaction under milder temperatures.[22][23]
-
Performance: Copper catalysis provides an efficient and practical route for synthesizing various substituted quinazolines and their precursors.[23][24][25] For example, 2-bromobenzonitriles can be coupled with amidines using a CuI/DMEDA (N,N'-dimethylethylenediamine) system to build the quinazoline ring in good yields.[23]
-
Comparison to Palladium: While the Buchwald-Hartwig amination (Pd-catalyzed) often has a broader substrate scope and functional group tolerance, modern copper-catalyzed systems are highly effective, cheaper, and can be the method of choice for specific transformations, avoiding the need for expensive and sometimes toxic phosphine ligands.[22]
Sequential Functionalization: A Strategy for Molecular Diversity
The differential reactivity of the C4 and C2 positions in 2,4-dichloroquinazoline is a synthetic chemist's asset. It allows for a programmed, sequential introduction of different functionalities, which is a powerful strategy for rapidly building molecular complexity.[1][26]
Caption: Workflow for sequential cross-coupling.
This approach involves:
-
First Coupling: Reaction under mild conditions that exclusively target the more reactive C4 position.
-
Isolation: Purification of the 4-substituted-2-chloroquinazoline intermediate.
-
Second Coupling: Reaction of the intermediate under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system) to functionalize the less reactive C2 position.[1]
Detailed Experimental Protocol: Selective C4-Arylation of 2,4-Dichloroquinazoline via Suzuki-Miyaura Coupling
This protocol is a representative example adapted from established procedures.[1][6]
Objective: To synthesize 4-phenyl-2-chloroquinazoline from 2,4-dichloroquinazoline and phenylboronic acid.
Reagents & Equipment:
-
2,4-dichloroquinazoline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2,4-dichloroquinazoline and phenylboronic acid.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is crucial for catalytic activity.
-
Reagent Addition: Under a positive pressure of inert gas, add the catalyst, Pd(PPh₃)₄, and the base, Na₂CO₃.
-
Solvent Addition: Add DME and Water (e.g., in a 4:1 ratio) via syringe. The mixture should be a suspension. Causality: The solvent system is chosen to dissolve the organic reactants while also allowing the inorganic base to participate effectively in the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4-phenyl-2-chloroquinazoline.
Conclusion and Future Outlook
Cross-coupling reactions on dihaloquinazolines are an indispensable tool in modern synthetic and medicinal chemistry.
-
Palladium remains the most versatile and well-understood catalyst, with Suzuki-Miyaura and Buchwald-Hartwig reactions offering predictable and high-yielding routes for C-C and C-N bond formation, respectively.
-
Nickel presents a cost-effective and powerful alternative, especially for activating resilient C-Cl bonds.
-
Copper holds its ground as a classic and efficient catalyst, particularly for C-Heteroatom bond formation.
The true power of these methods is realized in sequential coupling strategies , which leverage the inherent regioselectivity of the dihaloquinazoline core to build complex, highly decorated molecules.
Future developments will likely focus on creating more sustainable protocols, employing greener solvents, developing catalysts that operate at lower temperatures, and exploring novel activation methods such as photoredox catalysis to further expand the synthetic possibilities.[6][20]
References
-
Cai, H., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(4), 644-648. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(9), 15058-15089. [Link]
-
Lee, J. M., et al. (2024). Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction. ChemistrySelect. [Link]
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Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857-5866. [Link]
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Nematpour, M., et al. (2024). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Scientific Reports, 14(1), 1-13. [Link]
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Bansal, R. K., & Kumar, R. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 5, 69. [Link]
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Bala, M., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 959882. [Link]
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Various Authors. (2024). Previous and present work for the synthesis of substituted quinazolinones. ResearchGate. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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Cai, H., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed. [Link]
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Li, C., et al. (2015). Copper-Catalyzed Intermolecular Cyclization of Nitriles and 2-Aminobenzylamine for 3,4-Dihydroquinazolines and Quinazolines Synthesis via Cascade Coupling and Aerobic Oxidation. SciSpace. [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Chakraborti, A. K., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Tetrahedron Letters, 50(26), 3349-3352. [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [Link]
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Various Authors. (2017). Copper-Mediated Cross-Coupling Reactions. ResearchGate. [Link]
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Martin, A. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(10), 4381-4391. [Link]
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Various Authors. (2017). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. ResearchGate. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
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Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]
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Wikipedia contributors. (2024). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]
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Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Diao, T. (n.d.). Mechanism of Nickel-Catalyzed Cross-Coupling Reactions. Diao Research Group, New York University. [Link]
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
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Wang, C., et al. (2017). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. New Journal of Chemistry, 41(16), 8086-8089. [Link]
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Wang, D., et al. (2024). Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents. Nature Communications, 15(1), 2898. [Link]
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Bakos, B., et al. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistryOpen, 13(3), e202300223. [Link]
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Plé, N., et al. (2007). Synthesis of dihalo bi- and terpyridines by regioselective Suzuki–Miyaura cross-coupling reactions. Tetrahedron, 63(35), 8706-8714. [Link]
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Gorgani, L., et al. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 11(48), 30149-30171. [Link]
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Tcyrulnikov, S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]
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Organic Chemistry Portal. (2014). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Organic Chemistry Portal. [Link]
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Vantourout, J. C., et al. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
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Various Authors. (2006). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]
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Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2210. [Link]
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Shields, J. D. (2018). Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. Princeton University. [Link]
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Bejot, R., et al. (2007). A Sequential Indium-Mediated Aldehyde Allylation/Palladium-Catalyzed Cross-Coupling Reaction in the Synthesis of 2-Deoxy-β-C-Aryl Glycosides. Organic Letters, 9(2), 321-324. [Link]
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Synthesis Workshop. (2021, June 12). Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52) [Video]. YouTube. [Link]
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Comparative Validation of 2,4-Dichloro-8-Iodoquinazoline Analogs as Kinase Inhibitors: A Technical Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the kinase inhibitory activity of novel 2,4-dichloro-8-iodoquinazoline analogs. We move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and translatable dataset. The quinazoline core is a well-established "privileged scaffold" in kinase inhibitor design, largely due to its structural properties that facilitate strong binding to the ATP pocket of kinases like EGFR.[1][2][3] Our objective is to systematically characterize new analogs based on this scaffold, comparing their performance against established benchmarks and understanding their potential for clinical development.
The Validation Funnel: A Multi-Pronged Approach to Confidence
Validating a kinase inhibitor is not a single experiment but a staged process of building confidence in its potency, selectivity, and physiological relevance. We conceptualize this as a "Validation Funnel," where a large number of initial compounds are subjected to broad, high-throughput screens, and the most promising candidates proceed to more complex, lower-throughput assays.
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Covalently immobilize the purified target kinase onto a sensor chip surface using amine coupling chemistry.
-
Analyte Preparation: Prepare a series of precise concentrations of the quinazoline analog in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions sequentially over the kinase-immobilized surface. The binding of the analog to the kinase causes a change in the refractive index at the surface, which is measured in real-time as a "sensorgram."
-
Dissociation: After the association phase, flow running buffer over the chip to measure the dissociation of the compound.
-
Regeneration: Inject a high or low pH solution to strip all bound analyte from the chip, preparing it for the next cycle.
-
Data Analysis: Fit the association and dissociation curves from multiple analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Part 2: Cellular Context - Target Engagement and Phenotypic Effects
Positive data from biochemical assays are essential, but they don't guarantee activity in a cellular environment. Cell-based assays are critical for evaluating cell permeability, target engagement amidst cellular complexity, and the desired downstream biological effect. [4][5]
Target Engagement Assays: Is the Inhibitor Hitting its Target in the Cell?
The most direct way to confirm target engagement is to measure the phosphorylation status of the kinase's known downstream substrate.
Causality Behind Choice of Assay: Western blotting is a robust and widely accessible method to visualize changes in protein phosphorylation. It provides direct evidence that the inhibitor is engaging the target kinase and blocking its signaling output within the cell.
Experimental Protocol: Phospho-Protein Western Blot
-
Cell Culture & Treatment: Culture a cancer cell line known to be dependent on the target kinase signaling pathway (e.g., A549 cells for EGFR). [6]Treat cells with a dose range of the quinazoline analog for a specified time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the phosphorylated form of a key downstream substrate (e.g., anti-phospho-ERK for the EGFR pathway).
-
Wash and incubate with a secondary antibody conjugated to an enzyme like HRP.
-
-
Detection: Add a chemiluminescent substrate and image the resulting signal.
-
Validation: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to confirm equal protein loading. A decrease in the phospho-signal relative to the total signal indicates effective target inhibition.
Cell Viability Assays: Does Target Inhibition Lead to a Phenotypic Outcome?
The ultimate goal of many kinase inhibitors, particularly in oncology, is to halt cell proliferation or induce cell death. [7] Comparative Data Example:
| Compound ID | Cell Line | Biochemical IC50 (nM) | Cell Viability GI50 (µM) |
| QZ-I-002 | A549 (EGFR WT) | 5.8 | 2.3 |
| QZ-I-002 | H1975 (EGFR L858R/T790M) | 450.7 | > 20 |
| Erlotinib | A549 (EGFR WT) | 2.0 | 1.8 |
| Erlotinib | H1975 (EGFR L858R/T790M) | >1000 | > 25 |
Data is illustrative. A significant drop-off between biochemical potency and cellular potency can indicate issues with cell permeability or efflux.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cancer cells in a 96-well, opaque-walled plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of the quinazoline analog. Include a positive control (e.g., Staurosporine) and a negative control (DMSO).
-
Incubation: Incubate for 72 hours, a sufficient time to observe effects on proliferation.
-
Assay: Add CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence.
-
Analysis: Normalize the data and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Part 3: Advanced Characterization - Selectivity and Structural Insights
A potent inhibitor is of little use if it has significant off-target effects that could lead to toxicity. [8]Understanding selectivity is paramount.
Kinome-wide Selectivity Profiling
This involves screening the lead compound(s) against a large panel of diverse human kinases. [4][9] Causality Behind Choice of Method: Commercial services offering panels of hundreds of kinases are the most efficient and comprehensive way to assess selectivity. [9]The data generated allows for the calculation of a selectivity score, which helps to de-risk a compound for off-target liabilities early in the discovery process. A compound is typically tested at a single high concentration (e.g., 1 µM) first; "hits" that show significant inhibition are then followed up with full IC50 determinations. [9]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,4-dichloro-8-iodoquinazoline
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern drug discovery and development, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The halogenated derivative, 2,4-dichloro-8-iodoquinazoline, is a key building block in the synthesis of targeted therapies, particularly in oncology. Its utility, however, is intrinsically linked to its purity. The presence of even minute quantities of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methodologies for purity assessment are not merely a quality control measure; they are a cornerstone of reliable and reproducible research.
This guide provides a comparative analysis of essential analytical techniques for evaluating the purity of synthesized 2,4-dichloro-8-iodoquinazoline. We will delve into the principles, practical execution, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus will be on not just the "how" but the "why," offering insights into the rationale behind methodological choices to empower researchers in developing self-validating and rigorous purity assessment protocols.
The Synthetic Landscape: Anticipating Potential Impurities
Based on this likely synthetic pathway, several process-related impurities should be anticipated:
-
Unreacted Starting Materials: Residual 2-amino-3-iodobenzoic acid.
-
Intermediate Species: Incomplete conversion of 8-iodo-2,4(1H,3H)-quinazolinedione to the final product.
-
Over- or Incomplete Chlorination Products: Formation of monochloro- or hydroxy-quinazoline derivatives.
-
Side-Reaction Products: Impurities arising from side reactions of the starting materials or intermediates under the reaction conditions.
The analytical methods chosen must be capable of resolving the target molecule from these and other potential unknown impurities.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical technique is contingent on the physicochemical properties of 2,4-dichloro-8-iodoquinazoline and its potential impurities, as well as the specific requirements of the analysis (e.g., sensitivity, quantitative accuracy).
| Technique | Principle | Strengths | Limitations |
| HPLC | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile molecules. Excellent for quantification. | Method development can be time-consuming. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | High sensitivity and specificity. Provides structural information from mass fragmentation patterns. | Limited to volatile and thermally stable compounds. |
| NMR | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information. | Provides unambiguous structural confirmation and can quantify without a specific reference standard for the impurity (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurity detection. |
Experimental Protocols and Methodologies
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination
HPLC is the workhorse for purity assessment in the pharmaceutical industry due to its robustness and quantitative accuracy.[3][4] A well-developed reversed-phase HPLC method can effectively separate 2,4-dichloro-8-iodoquinazoline from its potential process-related impurities.
Rationale for Method Design:
A reversed-phase C18 column is a suitable starting point due to the non-polar nature of the quinazoline ring. A gradient elution with a mobile phase consisting of an acidified aqueous component and an organic modifier (e.g., acetonitrile or methanol) will provide the necessary resolving power to separate compounds with a range of polarities. UV detection is appropriate as the quinazoline ring system contains a strong chromophore.
dot
Caption: Workflow for HPLC Purity Assessment.
Step-by-Step HPLC Protocol:
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 2,4-dichloro-8-iodoquinazoline and dissolve in 10 mL of a 1:1 acetonitrile/water mixture to obtain a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable impurities.[5] For 2,4-dichloro-8-iodoquinazoline, this method is particularly useful for detecting residual solvents and certain low molecular weight byproducts.
Rationale for Method Design:
The halogenated quinazoline structure is expected to have sufficient volatility for GC analysis. A non-polar capillary column (e.g., DB-5ms) is a good choice for separating a range of analytes. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
dot
Caption: Workflow for GC-MS Impurity Profiling.
Step-by-Step GC-MS Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a bonded phase such as 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C, hold for 10 minutes.
-
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the synthesized product and for identifying and quantifying impurities, often without the need for reference standards of the impurities themselves.[6]
Rationale for Method Design:
¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each proton and carbon atom in the molecule. The chemical shifts, coupling constants, and integration values are unique to the structure of 2,4-dichloro-8-iodoquinazoline. Impurities will present as additional, distinct signals in the spectra. Quantitative NMR (qNMR) can be performed by adding a certified internal standard with a known concentration and comparing the integral of a signal from the analyte to that of the standard.
dot
Caption: Logical Flow for NMR-based Purity Assessment.
Step-by-Step NMR Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation for ¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
-
Data Analysis (Structural Confirmation): Compare the observed chemical shifts and coupling patterns with those expected for the 2,4-dichloro-8-iodoquinazoline structure.
-
Data Analysis (Purity Estimation):
-
Identify any signals that do not correspond to the main product or the solvent.
-
For qNMR, add a known amount of a certified internal standard (e.g., maleic acid) to the sample solution. Acquire a ¹H NMR spectrum with a long relaxation delay (d1) to ensure full relaxation of all signals. Calculate the purity by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard.
-
Conclusion: A Multi-faceted Approach to Ensuring Purity
The assessment of purity for a critical synthetic intermediate like 2,4-dichloro-8-iodoquinazoline is not a one-size-fits-all endeavor. Each of the discussed analytical techniques provides a unique and valuable piece of the purity puzzle. HPLC offers robust quantification, GC-MS excels at identifying volatile impurities, and NMR provides definitive structural confirmation and an orthogonal method for quantification.
For a comprehensive and self-validating purity assessment, a combination of these techniques is highly recommended. For routine quality control, a validated HPLC method is often sufficient. However, for initial characterization of a newly synthesized batch or for troubleshooting, the complementary information provided by GC-MS and NMR is invaluable. By understanding the strengths and limitations of each technique and by anticipating potential impurities based on the synthetic route, researchers can confidently establish the purity of their 2,4-dichloro-8-iodoquinazoline, thereby ensuring the integrity and success of their subsequent research and development efforts.
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Science.gov. hplc method development: Topics by Science.gov. [Link]
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ResearchGate. (PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. [Link]
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The Royal Society of Chemistry. 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. [Link]
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ResearchGate. (PDF) A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. [Link]
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A Senior Application Scientist's Guide to Catalytic Functionalization of 2,4-dichloro-8-iodoquinazoline
For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of innovation, forming the core of numerous therapeutic agents. The strategic functionalization of polyhalogenated quinazolines is a critical step in the synthesis of novel drug candidates, allowing for the precise tuning of their pharmacological properties. Among these, 2,4-dichloro-8-iodoquinazoline presents a particularly interesting and challenging substrate, offering three distinct reaction sites for diversification.
This guide provides an in-depth comparison of different catalytic systems for the selective functionalization of 2,4-dichloro-8-iodoquinazoline. We will move beyond a simple recitation of protocols to explore the underlying principles that govern regioselectivity and reactivity, empowering you to make informed decisions in your own synthetic endeavors.
The Challenge of Regioselectivity in 2,4-dichloro-8-iodoquinazoline
The functionalization of 2,4-dichloro-8-iodoquinazoline is a nuanced challenge due to the differential reactivity of the three halogen substituents. The inherent electronic properties of the quinazoline ring system, coupled with the distinct nature of the carbon-halogen bonds, dictate the most probable sites of reaction under various catalytic conditions.
-
C4-Cl: This position is the most electrophilic due to the strong electron-withdrawing effect of the adjacent nitrogen atom. Consequently, it is the most susceptible to nucleophilic aromatic substitution (SNAr) and is often the most reactive site in palladium-catalyzed cross-coupling reactions.[1][2]
-
C2-Cl: While also activated by the pyrimidine ring, the C2 position is generally less reactive than the C4 position in cross-coupling reactions.[3]
-
C8-I: The carbon-iodine bond is the weakest among the three, making it the most susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). This often makes the C8 position the initial site of reaction in many cross-coupling protocols.
The interplay of these factors allows for a sequential and regioselective functionalization strategy, which is the cornerstone of building molecular complexity from this versatile scaffold.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Quinazoline Functionalization
Palladium-based catalysts are the most extensively studied and widely employed for the functionalization of halogenated heterocycles.[1] Their versatility, high efficiency, and functional group tolerance make them the first choice for many transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron reagent and an organic halide, is a powerful tool for introducing aryl, heteroaryl, or alkyl groups onto the quinazoline core.[4][5][6]
Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond. With 2,4-dichloro-8-iodoquinazoline, this will preferentially occur at the C-I bond at the C8 position due to its lower bond dissociation energy.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[8]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Catalytic System Selection:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | These are common and effective Pd(0) sources. |
| Ligand | SPhos, XPhos, P(t-Bu)3 | Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and promote oxidative addition and reductive elimination.[8] |
| Base | K3PO4, Cs2CO3 | These inorganic bases are effective in activating the boronic acid for transmetalation.[5] |
| Solvent | 1,4-Dioxane/H2O, Toluene/H2O | A mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base. |
Expected Regioselectivity: The initial Suzuki coupling will overwhelmingly occur at the C8 position. Subsequent couplings can then be directed to the C4 and C2 positions by modifying the reaction conditions, often requiring higher temperatures and more forcing conditions to activate the C-Cl bonds. Exclusive selectivity for the C4 position over the C2 position is often observed in subsequent reactions.[1]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines. [9] Mechanism and Rationale: The mechanism is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.
Catalytic System Selection:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | Common and effective palladium sources. |
| Ligand | BINAP, Xantphos | Bidentate phosphine ligands are often highly effective in promoting C-N bond formation. |
| Base | NaOt-Bu, K3PO4 | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |
Expected Regioselectivity: The initial amination will likely occur at the C8 position. However, the high reactivity of the C4 position to nucleophilic attack means that careful control of reaction conditions is necessary to avoid competing SNAr reactions, especially with highly nucleophilic amines.
Copper-Catalyzed Reactions: A Cost-Effective Alternative
Copper-based catalytic systems offer a more economical and sustainable alternative to palladium for certain transformations, particularly for C-N bond formation. [10][11] Ullmann Condensation: The copper-catalyzed Ullmann condensation is a classic method for forming C-N, C-O, and C-S bonds. While it often requires higher reaction temperatures than palladium-catalyzed methods, modern ligand development has significantly improved its scope and mildness.
Catalytic System Selection:
| Component | Recommendation | Rationale |
| Copper Catalyst | CuI, Cu2O | Inexpensive and readily available copper sources. |
| Ligand | 1,10-Phenanthroline, DMEDA | Simple and effective ligands that accelerate the reaction. [10] |
| Base | K2CO3, Cs2CO3 | Inorganic bases are typically used. |
| Solvent | DMF, DMSO | High-boiling polar aprotic solvents are often required. |
Performance Comparison: While palladium catalysts generally offer higher turnover numbers and milder reaction conditions, copper catalysts can be highly effective for specific applications and are significantly more cost-effective. [2]For the amination of 2,4-dichloro-8-iodoquinazoline, a copper-catalyzed approach could be a viable option, particularly for large-scale synthesis. The regioselectivity is expected to be similar to that of palladium-catalyzed reactions, with initial reaction at the C8-iodo position.
Nickel-Catalyzed Cross-Coupling: For Challenging Transformations
Nickel catalysts have emerged as a powerful tool for cross-coupling reactions, often enabling transformations that are difficult with palladium, such as the coupling of unactivated alkyl halides. [12][13][14] Mechanism and Rationale: Nickel-catalyzed cross-coupling reactions can proceed through catalytic cycles similar to those of palladium. However, nickel has a greater propensity to participate in single-electron transfer (SET) pathways, which can open up different reactivity patterns.
Potential Applications: For 2,4-dichloro-8-iodoquinazoline, nickel catalysis could be particularly useful for:
-
Coupling with sp3-hybridized nucleophiles: Where palladium catalysts may struggle.
-
Reductive cross-coupling reactions: Coupling two different electrophiles. [15]* C-N coupling reactions: As an alternative to palladium and copper. [16] Catalytic System Selection:
| Component | Recommendation | Rationale |
| Nickel Precatalyst | NiCl2(dme), Ni(cod)2 | Common nickel precatalysts. |
| Ligand | Bi- or tridentate nitrogen or phosphine ligands | The choice of ligand is crucial for controlling reactivity and selectivity. |
| Reductant | Zn, Mn | Often required in reductive cross-coupling reactions. |
| Solvent | THF, DMA | Anhydrous polar aprotic solvents are typically used. |
Performance Comparison: Nickel catalysts are generally less expensive than palladium catalysts. While they can be more sensitive to air and moisture, they offer complementary reactivity that can be highly valuable for specific synthetic challenges.
Comparative Summary of Catalytic Systems
| Catalytic System | Primary Application | Key Advantages | Key Considerations |
| Palladium | Suzuki, Sonogashira, Buchwald-Hartwig | High efficiency, broad functional group tolerance, well-understood reactivity. | Higher cost, potential for catalyst poisoning. |
| Copper | Ullmann (C-N, C-O, C-S coupling) | Low cost, readily available catalysts. | Often requires higher temperatures, narrower scope than palladium. |
| Nickel | Coupling with sp3-nucleophiles, reductive cross-coupling | Lower cost than palladium, unique reactivity for challenging substrates. | Can be more sensitive to air and moisture, mechanisms can be complex. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling at the C8-Position
Materials:
-
2,4-dichloro-8-iodoquinazoline
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)2 (2 mol%)
-
SPhos (4 mol%)
-
K3PO4 (3 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk tube, add 2,4-dichloro-8-iodoquinazoline, the arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. [17][18][19] Diagram of the Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
The selective functionalization of 2,4-dichloro-8-iodoquinazoline is a tractable and rewarding endeavor when approached with a solid understanding of the principles of catalytic reactivity. Palladium-based systems remain the gold standard for their versatility and reliability, with predictable regioselectivity favoring initial reaction at the C8-iodo position. Copper and nickel catalysts, however, offer compelling cost-effective and mechanistically distinct alternatives that can be advantageous for specific transformations or for overcoming challenges encountered with palladium.
The future of this field lies in the development of even more selective and efficient catalytic systems. The exploration of novel ligands that can finely tune the electronic and steric properties of the metal center will undoubtedly lead to catalysts that can override the inherent reactivity of the substrate, allowing for programmable, site-selective functionalization at any of the three halogenated positions. Furthermore, the application of photoredox and electrochemical methods in conjunction with transition metal catalysis holds immense promise for accessing novel reactivity and achieving transformations under even milder conditions. [15] By carefully considering the nature of the desired transformation and the unique characteristics of each catalytic system, researchers can unlock the full synthetic potential of the 2,4-dichloro-8-iodoquinazoline scaffold, paving the way for the discovery of the next generation of innovative medicines.
References
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Beilstein Journals. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Retrieved from [Link]
-
ResearchGate. (2023). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Retrieved from [Link]
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Organic Chemistry Portal. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Retrieved from [Link]
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YouTube. (2020). Suzuki Coupling. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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MDPI. (2021). C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. Retrieved from [Link]
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PubMed Central. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
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RSC Publishing. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Retrieved from [Link]
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ResearchGate. (2006). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. Retrieved from [Link]
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PubMed Central. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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MDPI. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]
-
RSC Publishing. (2021). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. Retrieved from [Link]
-
IntechOpen. (2022). Recent advances in selective functionalization of the quinazoline scaffold. Retrieved from [Link]
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Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
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Chemical Reviews. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
- Diao Research Group. (n.d.). Mechanism of Nickel-Catalyzed Cross-Coupling Reactions.
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ResearchGate. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]
-
RSC Publishing. (2020). C–H functionalization of quinazolinones by transition metal catalysis. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]
-
RSC Publishing. (2021). Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
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PubMed. (2015). A Copper-Catalyzed Synthesis of Pyridoquinazolinones via C(sp2)-H Functionalization and Annulation of Benzoic Acids with 2-Aminopyridines. Retrieved from [Link]
-
PubMed Central. (2021). Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
-
PubMed Central. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
Princeton Dataspace. (2022). Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. Retrieved from [Link]
-
ResearchGate. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Nickel-Catalyzed Electrochemical Reductive Cross-Electrophile Coupling of Alkylpyridinium Salts and Aryl Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
RSC Publishing. (2021). Direct arylation catalysis with chloro[8-(dimesitylboryl)quinoline-κN]copper(I). Retrieved from [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2023). meta‐Selective C−H Functionalization of Pyridines. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallography of 2,4-Dichloro-8-Iodoquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the crystallographic analysis of 2,4-dichloro-8-iodoquinazoline derivatives, benchmarked against related halogenated quinoline structures. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental choices and provides validated protocols to ensure scientific rigor.
Introduction: The Significance of Quinazolines in Medicinal Chemistry
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] These scaffolds are integral to the development of therapeutic agents for a wide range of diseases, including cancer, inflammation, bacterial infections, and hypertension.[1][2][3] The functionalization of the quinazoline core, such as the introduction of halogen atoms at various positions, can significantly modulate the physicochemical properties and biological efficacy of these molecules. Specifically, the 2,4-dichloro-substituted quinazolines serve as crucial intermediates in the synthesis of a variety of bioactive compounds.[4][5] The addition of an iodine atom at the 8-position introduces a heavy atom that can be particularly useful for crystallographic studies and for potential applications in areas like radio-imaging or targeted therapies.
X-ray crystallography is an indispensable technique in drug discovery and structural biology, offering atomic-level insights into the three-dimensional arrangement of molecules in a crystal lattice.[6][7] This detailed structural information is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel drug candidates with improved efficacy and selectivity.[7] This guide will delineate the synthesis, crystallization, and X-ray diffraction analysis of 2,4-dichloro-8-iodoquinazoline derivatives, providing a comparative framework with analogous structures to highlight key structural features and experimental considerations.
Synthesis and Crystallization: A Validated Protocol
The synthesis of 2,4-dichloro-8-iodoquinazoline can be adapted from established methods for preparing 2,4-dichloroquinazoline.[4][5] A plausible synthetic route is outlined below, starting from 2-amino-3-iodobenzoic acid.
Experimental Protocol: Synthesis of 2,4-Dichloro-8-Iodoquinazoline
-
Step 1: Synthesis of 8-Iodoquinazoline-2,4-dione.
-
In a round-bottom flask, dissolve 2-amino-3-iodobenzoic acid in an aqueous solution of sodium hydroxide.
-
Add a solution of potassium cyanate in water and heat the mixture under reflux for several hours.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the 8-iodoquinazoline-2,4-dione.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
-
Step 2: Chlorination to 2,4-Dichloro-8-Iodoquinazoline.
-
In a fume hood, suspend the dried 8-iodoquinazoline-2,4-dione in phosphorus oxychloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-8-iodoquinazoline.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Protocol: Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is a critical yet often challenging step in X-ray crystallography.[8] For small organic molecules like 2,4-dichloro-8-iodoquinazoline, several crystallization techniques can be employed.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol/diethyl ether, chloroform/hexane) to near saturation in a clean vial.[9]
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial periodically for crystal growth.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Prepare a concentrated solution of the compound in a volatile solvent (the "drop").
-
Place the drop on a siliconized glass slide (hanging drop) or in a well (sitting drop).
-
Seal the slide or well over a reservoir containing a less volatile solvent in which the compound is less soluble (the "precipitant").
-
The vapor of the more volatile solvent will slowly diffuse into the reservoir, increasing the concentration of the compound in the drop and promoting crystallization.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below to induce crystallization.
-
The choice of solvents is crucial and often determined empirically. A good starting point is a solvent in which the compound is moderately soluble.
X-ray Diffraction Analysis: A Comparative Perspective
Data Presentation: Crystallographic Data Comparison
| Parameter | 2,4-Dichloroquinoline[10] | Expected for 2,4-Dichloro-8-Iodoquinazoline |
| Chemical Formula | C₉H₅Cl₂N | C₈H₃Cl₂IN₂ |
| Molecular Weight | 198.04 | 324.94 |
| Crystal System | Monoclinic | To be determined |
| Space Group | P2₁/c | To be determined |
| a (Å) | 10.3689 (3) | To be determined |
| b (Å) | 11.9215 (3) | To be determined |
| c (Å) | 13.6380 (5) | To be determined |
| β (°) | 98.937 (3) | To be determined |
| Volume (ų) | 1665.37 (9) | To be determined |
| Z | 8 | To be determined |
| Density (calculated) | - | To be determined |
Causality Behind Experimental Observations and Expectations:
-
Molecular Packing: The crystal packing of 2,4-dichloroquinoline is stabilized by weak C—H···Cl and C—H···N interactions.[10] For 2,4-dichloro-8-iodoquinazoline, we can anticipate similar interactions, with the potential for additional halogen bonding involving the iodine atom, which could significantly influence the packing arrangement. The presence of the second nitrogen atom in the pyrimidine ring of quinazoline also introduces another potential hydrogen bond acceptor site.
-
Planarity: The quinoline ring system in 2,4-dichloroquinoline is essentially planar.[10] The quinazoline ring system in the target molecule is also expected to be largely planar.
-
Influence of the Iodine Atom: The heavy iodine atom will dominate the X-ray scattering, which can be advantageous for solving the phase problem during structure determination. However, it can also lead to absorption effects that need to be corrected for during data processing.
Experimental Workflow and Logical Relationships
The overall process from synthesis to structural analysis follows a logical progression, as illustrated in the diagrams below.
Workflow for Synthesis and Crystallization
Caption: Workflow for the synthesis and crystallization of 2,4-dichloro-8-iodoquinazoline.
Workflow for X-ray Diffraction and Structure Analysis
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in vitro evaluation of novel compounds from 2,4-dichloro-8-iodoquinazoline
An In-Depth Guide to the In Vitro Evaluation of Novel Compounds from 2,4-Dichloro-8-Iodoquinazoline
Authored by a Senior Application Scientist
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Derivatives of quinazoline have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2][3] The specific starting material, 2,4-dichloro-8-iodoquinazoline, represents a particularly versatile platform for the synthesis of novel therapeutic candidates. The two chlorine atoms at positions C2 and C4 serve as excellent leaving groups for sequential nucleophilic substitution, while the iodine atom at C8 provides a reactive handle for carbon-carbon bond-forming reactions, such as Suzuki or Sonogashira couplings.
This guide provides a comprehensive framework for the systematic in vitro evaluation of novel compounds derived from this promising scaffold. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and logical progression from initial broad-spectrum screening to more defined mechanism-of-action studies. Our objective is to equip researchers, scientists, and drug development professionals with a self-validating system for identifying and characterizing lead compounds with therapeutic potential.
Conceptual Framework: From Synthesis to Biological Insight
The journey from a library of novel quinazoline compounds (NQCs) to a promising lead candidate requires a structured evaluation process. The initial synthetic strategy leverages the reactivity of the 2,4-dichloro-8-iodoquinazoline core to generate a diverse set of molecules with varied functional groups at the C2, C4, and C8 positions. This diversity is key to exploring the structure-activity relationship (SAR).
Caption: General synthetic strategy for derivatizing the core scaffold.
Once synthesized, the compounds enter a multi-tiered in vitro evaluation workflow. This hierarchical approach is designed for efficiency, using broad, high-throughput assays initially to filter out inactive compounds and then employing more complex, resource-intensive assays to characterize the mechanism of the most promising "hits."
Caption: A multi-tiered workflow for in vitro compound evaluation.
Tier 1: Primary Cytotoxicity Screening
The initial goal is to cast a wide net to identify which of the newly synthesized compounds possess antiproliferative or cytotoxic activity. This is a critical filtering step to eliminate inactive molecules from further consideration.
Rationale and Experimental Design
We employ a panel of well-characterized human cancer cell lines from different tissue origins (e.g., breast, colon, lung) to identify broad-spectrum activity or potential tissue-type selectivity.[4][5] Including a non-cancerous cell line (e.g., WRL-68, a normal hepatic cell line) is crucial for a preliminary assessment of cytotoxic selectivity—a desirable trait for any potential anticancer drug.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screening tool due to its robustness, reproducibility, and scalability.[5][6] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A known clinical drug, such as Doxorubicin or the quinazoline-based EGFR inhibitor Gefitinib, must be included as a positive control to validate assay performance and provide a benchmark for potency.[7]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the novel quinazoline compounds (NQCs) and reference drug in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, to allow for the compounds to exert their effects.[4]
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation and Interpretation
The IC₅₀ values for each compound across the cell line panel should be summarized in a table for easy comparison.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Novel Quinazoline Compounds (NQCs)
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | WRL-68 (Normal Liver) | Selectivity Index (WRL-68 / MCF-7) |
| NQC-1 | 15.2 | 21.8 | 18.5 | >100 | >6.6 |
| NQC-2 | 1.8 | 3.5 | 2.1 | 85.4 | 47.4 |
| NQC-3 | 45.6 | >100 | 68.3 | >100 | N/A |
| Gefitinib | 0.5 | 12.4 | 0.2 | 25.1 | 50.2 |
| Doxorubicin | 0.9 | 1.2 | 1.5 | 5.8 | 6.4 |
Data are hypothetical examples.
From this primary screen, a compound like NQC-2 would be prioritized for further study due to its potent, broad-spectrum anticancer activity and favorable selectivity index, which is comparable to the established drug Gefitinib.
Tier 2: Elucidating the Mechanism of Action (MoA)
Given that the quinazoline scaffold is a well-known "kinase hinge-binder," a primary hypothesis for the MoA of active compounds is the inhibition of protein kinases involved in cancer cell signaling.[7] The Epidermal Growth Factor Receptor (EGFR) is a prominent and clinically validated target for quinazoline-based drugs like Gefitinib and Erlotinib, making it a logical starting point for investigation.[7][8]
Caption: EGFR signaling pathway, the putative target of NQCs.
Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents: Prepare assay buffer, purified recombinant EGFR kinase, a suitable peptide substrate, and ATP.
-
Plate Setup: In a 384-well plate, add the test compounds (e.g., NQC-2) at various concentrations. Include a known EGFR inhibitor (Gefitinib) as a positive control and a vehicle (DMSO) control.
-
Kinase Reaction: Add the EGFR enzyme and substrate to the wells. Initiate the kinase reaction by adding a concentration of ATP that is at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[9] Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Add a detection solution that contains an antibody specific for the phosphorylated substrate. In many commercial kits (e.g., HTRF, LanthaScreen™), this generates a fluorescent signal that is inversely proportional to kinase activity.
-
Signal Reading: Read the plate on a compatible fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value.
Data Presentation and Interpretation
A direct comparison of enzymatic inhibition provides strong evidence for target engagement.
Table 2: In Vitro EGFR Kinase Inhibition
| Compound | EGFR Kinase IC₅₀ (nM) |
| NQC-2 | 23.8 |
| Gefitinib | 5.1 |
Data are hypothetical examples.
This result would strongly suggest that NQC-2's cytotoxic effects are, at least in part, mediated through direct inhibition of EGFR, albeit with slightly less potency than the reference drug Gefitinib in this specific assay.
Tier 3: Confirming the Cellular Mechanism
Demonstrating that a compound inhibits a purified enzyme is a critical step, but it is equally important to show that this inhibition translates to a functional consequence within the complex environment of a living cell. Cell cycle analysis is a powerful tool for this purpose, as many kinase inhibitors, including those targeting EGFR, cause cells to arrest at specific checkpoints, preventing them from progressing to mitosis.[8]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed a suitable cell line (e.g., A549, which has high EGFR expression) in 6-well plates. Treat the cells with the test compound (NQC-2) at concentrations corresponding to its 1x and 2x IC₅₀ values for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI), a fluorescent intercalating agent that binds to DNA, and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Deconvolute the resulting histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells.
An accumulation of cells in the G2/M phase would be the expected outcome for an EGFR inhibitor and would provide strong corroborating evidence for the proposed mechanism of action. Further studies, such as Western blotting to observe the phosphorylation status of EGFR and its downstream effectors (like Akt and Erk), would provide even more definitive proof.[10]
Conclusion and Future Directions
This structured, multi-tiered guide provides a robust pathway for the in vitro evaluation of novel compounds derived from 2,4-dichloro-8-iodoquinazoline. By progressing from broad cytotoxicity screening to specific enzymatic and cellular mechanism-of-action studies, researchers can efficiently identify and characterize promising lead candidates.
A compound like the hypothetical NQC-2 , which demonstrated potent cytotoxicity, a favorable selectivity profile, direct enzymatic inhibition of EGFR, and an expected effect on the cell cycle, would be considered a strong lead for further development. The next logical steps would involve:
-
Lead Optimization: Synthesizing additional analogs of NQC-2 to improve potency and selectivity (Structure-Activity Relationship studies).
-
Expanded MoA Studies: Conducting apoptosis assays (e.g., Annexin V staining) and Western blot analyses to confirm the downstream effects of EGFR inhibition.
-
Off-Target Profiling: Screening the compound against a panel of other kinases to assess its selectivity.
-
In Vivo Evaluation: Advancing the most promising compound to preclinical animal models to evaluate its efficacy, pharmacokinetics, and safety.
By adhering to this logical and self-validating experimental framework, drug discovery programs can maximize the potential of the versatile quinazoline scaffold to develop next-generation therapeutics.
References
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Title: Quinazoline derivatives: synthesis and bioactivities. Source: PubMed Central (PMC) URL: [Link]
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Title: Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Source: National Institutes of Health (NIH) URL: [Link]
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Title: Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Source: RSC Publishing URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-8-iodoquinazoline
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2,4-dichloro-8-iodoquinazoline, a halogenated aromatic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule in the provided resources, this document synthesizes established best practices for the disposal of hazardous halogenated organic waste, ensuring a conservative and safety-first approach.[1][2][3][4][5] The principles outlined here are grounded in regulatory guidelines and a deep understanding of chemical reactivity to protect both laboratory personnel and the environment.
Foundational Principles: Hazard Identification and Waste Classification
Before any disposal activities commence, a thorough understanding of the compound's potential hazards is paramount. 2,4-dichloro-8-iodoquinazoline is a halogenated quinazoline derivative. Halogenated organic compounds are often persistent in the environment and can exhibit toxicity.[5] Therefore, all waste containing this compound must be classified and handled as hazardous waste.[1][2][3][5]
Causality : The presence of chlorine and iodine atoms on the aromatic quinazoline ring system significantly influences the molecule's reactivity and toxicity. Halogenated compounds can form toxic byproducts upon incomplete combustion and are generally not amenable to biological degradation, necessitating their disposal through controlled, high-temperature incineration at a licensed facility.[1][6] Mismanagement of this waste stream, such as drain disposal, is strictly prohibited as it can lead to environmental contamination.[2][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling 2,4-dichloro-8-iodoquinazoline and its associated waste. The following table outlines the minimum required PPE, with the rationale for each selection.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). | Protects against accidental splashes of contaminated solvents or dust particles of the solid compound.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or Viton). | Prevents dermal absorption, which is a potential route of exposure for halogenated organics.[2][6] Gloves must be inspected before use and changed frequently. |
| Body Protection | A buttoned lab coat; for larger quantities, a chemical-resistant apron or coveralls. | Minimizes skin contact with the compound.[5][6] |
| Respiratory Protection | All handling of the solid compound and preparation of its waste should be conducted in a certified chemical fume hood. | Prevents inhalation of airborne particles or vapors.[5] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe segregation, containment, and labeling of 2,4-dichloro-8-iodoquinazoline waste.
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[1][3][7]
Workflow for Waste Segregation:
Caption: Decision workflow for segregating 2,4-dichloro-8-iodoquinazoline waste.
-
Identify the Waste Stream : Determine if the waste is the pure solid compound, a solution in a halogenated solvent (e.g., dichloromethane, chloroform), or a solution in a non-halogenated solvent (e.g., acetone, ethanol).
-
Halogenated Waste : Pure 2,4-dichloro-8-iodoquinazoline and solutions in halogenated solvents must be collected in a designated "Halogenated Organic Waste" container.[1][2][4]
-
Non-Halogenated Waste : If dissolved in a non-halogenated solvent, it should be placed in a "Non-Halogenated Organic Waste" container. However, it is best practice to minimize the mixing of halogenated and non-halogenated waste streams to reduce disposal costs and complexity.[3][7]
-
Prohibited Mixtures : Never mix halogenated organic waste with acids, bases, or strong oxidizing agents to avoid potentially violent reactions.[2]
Container Selection and Management
The choice of waste container is critical for safe storage and transport.
-
Material Compatibility : Use chemically compatible containers, such as polyethylene carboys, for collecting halogenated organic waste.[2] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode the metal.[2]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all constituents, including their approximate percentages.[3][4][7] Do not use abbreviations or chemical formulas.[4]
-
Closure : Keep waste containers securely closed at all times, except when adding waste.[3][4] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Storage : Store waste containers in a designated and well-ventilated satellite accumulation area, away from sources of ignition and incompatible materials.[2][5]
Disposal of Contaminated Materials
All materials that come into direct contact with 2,4-dichloro-8-iodoquinazoline are considered hazardous waste. This includes:
-
Empty Containers : The original product container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be managed for recycling or disposal according to institutional guidelines.[6]
-
Personal Protective Equipment : Used gloves, disposable lab coats, and any other contaminated PPE should be placed in a sealed bag and disposed of in the designated solid hazardous waste stream.[5]
-
Spill Cleanup Materials : Any absorbent materials used to clean up spills of 2,4-dichloro-8-iodoquinazoline must be collected in a sealed container and disposed of as hazardous waste.[2][3]
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, a swift and informed response is essential.
-
Minor Spill (Contained within a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.[2]
-
Decontaminate the area with a suitable solvent, followed by soap and water.[5]
-
-
Major Spill (Outside of a fume hood) :
-
Evacuate the laboratory immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department.[3]
-
Prevent entry into the affected area.
-
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][6] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Final Disposition: The Role of Licensed Waste Handlers
The ultimate disposal of 2,4-dichloro-8-iodoquinazoline waste must be conducted by a licensed hazardous waste disposal company.[6] These facilities are equipped with high-temperature incinerators that can safely destroy halogenated organic compounds in an environmentally sound manner. Your institution's EHS department will coordinate the pickup and transport of your properly segregated and labeled waste.
By adhering to these rigorous disposal procedures, you not only ensure compliance with regulatory standards but also uphold your professional responsibility to maintain a safe laboratory environment and protect our shared ecosystem.
References
- Bucknell University. (n.d.). Hazardous Waste Segregation.
- Washington State University. (n.d.). Halogenated Solvents.
- Echemi. (2019). 2,4-Dichloro-8-iodoquinazoline SDS.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2,4-Dichloro-7-iodoquinazoline.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- Fisher Scientific. (2016). Safety Data Sheet - 2,4-Dichloroquinazoline.
- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- U.S. Environmental Protection Agency (EPA). (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
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Navigating the Safe Handling of 2,4-Dichloro-8-iodoquinazoline: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Dichloro-8-iodoquinazoline was found. The following recommendations are based on the known hazards of structurally similar compounds, including 2,4-Dichloro-7-iodoquinazoline, 2,4-Dichloroquinazoline, and other halogenated quinazolines. It is imperative to treat 2,4-Dichloro-8-iodoquinazoline as a potentially hazardous substance and to exercise caution at all times.
Hazard Identification and Risk Assessment: Understanding the Threat
Based on the toxicological data of its structural analogs, 2,4-Dichloro-8-iodoquinazoline is anticipated to present the following hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.
These hazards necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, dermal contact, and inhalation.
Core Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is paramount when handling 2,4-Dichloro-8-iodoquinazoline. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Lab Coat- N95 Respirator or work in a certified chemical fume hood | To prevent inhalation of fine particles and skin/eye contact. |
| Dissolving and Solution Handling | - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat | To protect against splashes of the dissolved compound. |
| Running Reactions and Work-up | - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat- Work in a certified chemical fume hood | To contain volatile reagents and reaction byproducts. |
| Waste Disposal | - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat | To prevent contact with contaminated waste materials. |
Step-by-Step Guide to PPE Selection and Use:
a) Hand Protection: The First Line of Defense
-
Glove Selection: Due to the presence of halogenated functionalities, standard latex gloves may not provide adequate protection. Butyl rubber does not perform well with halogenated solvents.[2] Nitrile or neoprene gloves are recommended.[2] For extended or high-risk operations, consider double-gloving.
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Proper Donning and Doffing: Don gloves over the cuffs of the lab coat. When removing, peel the first glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the second glove and peel it off.
b) Eye and Face Protection: Shielding from Splashes and Aerosols
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[3]
-
Face Shield: When there is a significant risk of splashing, such as during large-scale reactions or transfers, a face shield should be worn in conjunction with chemical splash goggles.
c) Protective Clothing: Minimizing Dermal Exposure
-
Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.
-
Impervious Apron: For procedures with a high splash potential, an impervious apron worn over the lab coat provides an additional layer of protection.
d) Respiratory Protection: Preventing Inhalation of Particulates
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of a certified chemical fume hood.[3]
-
Respirators: If a fume hood is not available or when handling large quantities of the solid, a NIOSH-approved N95 respirator should be used to minimize the inhalation of airborne particles.
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to minimize exposure and ensure a safe working environment when handling 2,4-Dichloro-8-iodoquinazoline.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
